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  • Product: 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
  • CAS: 175278-47-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde, a diaryl ether of interest in fine chemical manufacturing and as a potential intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde, a diaryl ether of interest in fine chemical manufacturing and as a potential intermediate in drug development. The document is structured to provide researchers and scientists with a deep understanding of the synthetic strategy, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). We will dissect the causality behind the selection of this synthetic route over alternatives like the Ullmann condensation or Williamson ether synthesis. The guide presents a robust, step-by-step experimental protocol, complete with quantitative data, characterization analysis, and troubleshooting insights. This self-validating system is designed to ensure reproducibility and high-yield synthesis. All mechanistic claims and procedural standards are supported by authoritative citations, culminating in a comprehensive reference list for further investigation.

Theoretical Framework: The Chemistry of Diaryl Ether Synthesis

The formation of a diaryl ether linkage is a cornerstone of modern organic synthesis, given its prevalence in natural products and pharmaceuticals. The synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde requires the strategic formation of an ether bond between two aryl systems.

Strategic Selection of the Synthetic Route

Several methods exist for the creation of diaryl ethers, each with its own mechanistic nuances and substrate scope limitations.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most effective and direct route for the target molecule. The SNAr mechanism requires an aromatic ring that is "electron-deficient" and contains a good leaving group.[1] In our case, the starting material, 2-chloro-5-nitrobenzaldehyde, is an ideal substrate. The potent electron-withdrawing nitro (-NO₂) group, positioned para to the chloro leaving group, strongly activates the aromatic ring for nucleophilic attack.[2]

  • Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][4] While effective, it often requires higher temperatures and stoichiometric amounts of copper, posing challenges for scalability and product purification.[5] Modern iterations have introduced ligands to facilitate the reaction under milder conditions, but the SNAr approach remains more straightforward for an activated substrate like ours.[6][7][8]

  • Limitations of Williamson's Ether Synthesis: This well-known SN2 reaction, which involves an alkoxide and an alkyl halide, is fundamentally unsuitable for preparing diaryl ethers from aryl halides.[9][10] The carbon of the C-X bond on an aromatic ring is sp² hybridized and sterically hindered, preventing the backside attack required for an SN2 mechanism.[11][12]

Given the electronic properties of the chosen precursors, the SNAr pathway is the most logical and efficient choice.

The SNAr Reaction Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by deprotonating the weakly acidic 4-tert-butylphenol with a base, typically a mild one like potassium carbonate, to form the more potent 4-tert-butylphenoxide nucleophile. This phenoxide then attacks the electron-deficient carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzaldehyde ring.

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is the key to the reaction's success. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the resonance effect of the para-nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final diaryl ether product.

The entire mechanistic pathway is illustrated below.

Caption: S(N)Ar Reaction Mechanism.

Materials and Methods

Reactant and Reagent Specifications

Proper preparation begins with high-purity materials. The following table outlines the necessary components for this synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )RolePurity
2-Chloro-5-nitrobenzaldehyde6361-21-3C₇H₄ClNO₃185.56Electrophile>97%
4-tert-Butylphenol98-54-4C₁₀H₁₄O150.22Nucleophile Precursor>98%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21BaseAnhydrous, >99%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09SolventAnhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction SolventACS Grade
Brine (Saturated NaCl)7647-14-5NaCl58.44Washing AgentN/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying AgentN/A
Ethanol64-17-5C₂H₆O46.07Recrystallization Solvent95% or Absolute
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocol: Step-by-Step Synthesis

The following protocol is designed for the synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde on a laboratory scale.

Workflow A 1. Setup & Inert Atmosphere - Assemble glassware (3-neck flask, condenser). - Purge with N2/Ar for 10 min. B 2. Reagent Addition - Add 4-tert-butylphenol (1.0 eq). - Add K2CO3 (1.5 eq). - Add anhydrous DMF. A->B Establish anhydrous conditions C 3. Phenoxide Formation - Heat to 80-90°C with stirring. - Maintain for 30 minutes. B->C Deprotonation D 4. SNAr Reaction - Add 2-chloro-5-nitrobenzaldehyde (1.0 eq). - Heat to 120-130°C. - Monitor by TLC (4-6 hours). C->D Initiate substitution E 5. Work-up & Quenching - Cool to room temperature. - Pour into ice-water. - Stir until precipitate forms. D->E Upon reaction completion F 6. Isolation - Filter crude solid via suction filtration. - Wash with cold water. E->F Isolate crude product G 7. Purification - Dissolve crude solid in hot ethanol. - Cool slowly to crystallize. - Filter pure crystals. F->G Remove impurities H 8. Final Product - Dry crystals under vacuum. - Obtain yield and characterize (NMR, IR, MS). G->H Obtain pure compound

Caption: Experimental Workflow for Synthesis.

Procedure:

  • System Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the glassware is oven-dried to remove any residual moisture. Purge the system with dry nitrogen gas for 10 minutes.

  • Phenoxide Generation: To the flask, add 4-tert-butylphenol (10.0 g, 66.6 mmol), anhydrous potassium carbonate (13.8 g, 99.9 mmol, 1.5 eq), and 100 mL of anhydrous N,N-Dimethylformamide (DMF). The use of a slight excess of K₂CO₃ ensures complete deprotonation of the phenol.[13][14]

  • Reaction Initiation: Begin stirring the mixture and heat it to 80-90°C for 30 minutes to facilitate the formation of the potassium 4-tert-butylphenoxide salt.

  • Nucleophilic Aromatic Substitution: Add 2-chloro-5-nitrobenzaldehyde (12.3 g, 66.6 mmol, 1.0 eq) to the reaction mixture. Increase the temperature to 120-130°C and maintain it for 4-6 hours. DMF is an excellent solvent for this step as its polar, aprotic nature stabilizes the charged Meisenheimer intermediate without solvating the nucleophile excessively.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-chloro-5-nitrobenzaldehyde spot indicates the reaction is nearing completion.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude solid by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove DMF and inorganic salts.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified, pale-yellow crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 85-95%.

Characterization and Data Analysis

Confirming the identity and purity of the synthesized 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is achieved through standard spectroscopic techniques.[15]

Spectroscopic Data Summary
TechniqueFunctional Group / ProtonExpected Chemical Shift / Wavenumber
¹H NMR (CDCl₃, 400 MHz)Aldehyde (-CHO)δ 10.1 - 10.3 ppm (singlet)
Aromatic Protonsδ 7.0 - 8.5 ppm (multiplets)
tert-Butyl (-C(CH₃)₃)δ 1.3 - 1.4 ppm (singlet, 9H)
IR (ATR)C=O Stretch (Aldehyde)1690 - 1710 cm⁻¹
N-O Asymmetric Stretch (NO₂)1515 - 1560 cm⁻¹
N-O Symmetric Stretch (NO₂)1345 - 1385 cm⁻¹
C-O-C Stretch (Aryl Ether)1230 - 1270 cm⁻¹
Mass Spec. (EI)Molecular Ion [M]⁺m/z = 301.12

Note: NMR chemical shifts are predictions and may vary slightly based on solvent and instrument.[16]

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure starting materials.1. Increase reaction time and monitor by TLC. 2. Use freshly opened or dried anhydrous K₂CO₃. 3. Verify purity of reactants via melting point or NMR.
Low Yield 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization.1. Ensure mixture is thoroughly chilled and stirred before filtration. 2. Use a minimal amount of hot solvent for recrystallization and cool thoroughly.
Side Product Formation Potential reaction between DMF and base at high temperatures.Maintain the reaction temperature below 140°C. Consider alternative polar aprotic solvents like DMSO if necessary.
Two-Phase Reactions For substrates with poor solubility, the reaction rate may be limited.While not strictly necessary here, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can accelerate SNAr reactions in biphasic or solid-liquid systems by improving nucleophile transport.[17][18][19][20]

Conclusion

This guide has detailed a reliable and high-yield synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde via a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale for this strategic choice, based on the electronic activation provided by the nitro group, has been thoroughly explained. By following the detailed experimental protocol and leveraging the provided characterization data, researchers can confidently prepare and validate this valuable chemical intermediate. The principles and troubleshooting advice presented herein are broadly applicable to the synthesis of other complex diaryl ethers, providing a solid foundation for further research and development.

References

  • BenchChem. (2025).
  • Journal of the Chemical Society, Chemical Communications. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
  • SynArchive.
  • Vedantu.
  • askIITians.
  • Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'?.
  • Nature.
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Wikipedia.
  • PTC Organics, Inc.
  • RSC Publishing. Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in.
  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Sathee Forum. Explain Williamson's ether synthesis.
  • SciELO México.
  • Books.
  • Alfa Chemistry.
  • Pramod S. Kulkarni & Sammer A. Gawade.
  • Benchchem. Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.
  • Benchchem.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the core physicochemical properties of the aromatic compound 2-[4-(tert-butyl)phenoxy]-5-n...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core physicochemical properties of the aromatic compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into its characterization, grounded in established scientific principles.

Introduction

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a substituted aromatic aldehyde featuring a phenoxy ether linkage, a tert-butyl group, and a nitro functional group. This unique combination of moieties suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the aldehyde function, coupled with the bulky, lipophilic tert-butyl group, imparts a specific electronic and steric profile that can be exploited in the design of novel molecules with targeted biological activities or material properties. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is presented below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

PropertyValueSource(s)
CAS Number 175278-47-4[1]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
Melting Point 134-136 °C[1]
Boiling Point (Predicted) 395.8 ± 37.0 °C[1]
InChI InChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3[2]
InChIKey YOWJMFSAQPDRJB-UHFFFAOYSA-N[2]
Solubility (Predicted) Based on the structurally related 4-nitrobenzaldehyde, it is expected to be soluble in ethanol, benzene, and glacial acetic acid, and slightly soluble in ether and water.[3][4]

Synthesis and Structural Elucidation

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde typically involves a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice of reaction is the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group (e.g., a halogen) by the phenoxide.

Plausible Synthetic Workflow

A plausible synthetic route would involve the reaction of 2-chloro-5-nitrobenzaldehyde with 4-tert-butylphenol in the presence of a base. The base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide ion.

G reagent1 2-Chloro-5-nitrobenzaldehyde reaction Nucleophilic Aromatic Substitution (SNAr) Heat reagent1->reaction reagent2 4-tert-Butylphenol reagent2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde reaction->product

Caption: Plausible synthetic workflow for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to workup and purification.

  • Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-tert-butylphenol (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature range of 80-120 °C. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the formation of the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Purification: The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed through a suite of spectroscopic techniques. The following sections detail the expected spectral data, providing a framework for the verification of the molecule's identity.

1H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and their relative positions on the aromatic rings.

  • Aldehyde Proton: A singlet is expected in the downfield region of δ 9.8-10.2 ppm.

  • Aromatic Protons: A series of doublets and doublet of doublets will appear in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on both the benzaldehyde and phenoxy rings. The specific splitting patterns will be dictated by the ortho, meta, and para coupling constants.

  • tert-Butyl Protons: A sharp singlet, integrating to nine protons, will be present in the upfield region, typically around δ 1.3 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a singlet in the highly deshielded region of δ 185-195 ppm.

  • Aromatic Carbons: A number of signals in the δ 110-160 ppm range will correspond to the aromatic carbons. The carbons attached to the oxygen and nitro groups will be shifted further downfield.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 34-36 ppm, and the methyl carbons will appear as a single peak around δ 31-32 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O-C Stretch (Ether): An absorption band for the aryl ether linkage is expected in the region of 1230-1270 cm⁻¹.

  • C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 299.32). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and cleavage of the ether bond.

Characterization Workflow

G start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry (HRMS) ir->ms final Structurally Confirmed 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde ms->final

Caption: Systematic workflow for the characterization of the synthesized product.

Safety and Handling

As a nitro-containing aromatic aldehyde, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this compound or for structurally similar compounds like 4-nitrobenzaldehyde.[3]

References

  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. TSI Journals. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. [Link]

  • Benzaldehyde, 2-hydroxy-5-nitro- - NIST WebBook. [Link]

  • Benzaldehyde, 2-nitro- - the NIST WebBook. [Link]

  • 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem. [Link]

  • 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem. [Link]

  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions - ResearchGate. [Link]

  • 4-Nitrobenzaldehyde - Wikipedia. [Link]

Sources

Foundational

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde CAS number and identifiers

An In-Depth Technical Guide to 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Abstract: This technical guide provides a comprehensive overview of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a substituted aromatic aldeh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a chemical intermediate in organic synthesis and drug discovery. The document details the compound's core identifiers, physicochemical properties, a proposed synthetic pathway with mechanistic considerations, and its prospective applications. Emphasis is placed on its utility as a scaffold for creating diverse molecular architectures, driven by the reactivity of its aldehyde and nitro functional groups. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the molecule's synthesis and application.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a diaryl ether derivative characterized by a benzaldehyde ring, a nitro group in the meta position to the ether linkage, and a 4-(tert-butyl)phenoxy substituent at the ortho position.

Core Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.

IdentifierValueSource
CAS Number 175278-47-4[1]
Molecular Formula C₁₇H₁₇NO₄[1][2]
Molecular Weight 299.32 g/mol [1][2]
InChI Key YOWJMFSAQPDRJB-UHFFFAOYSA-N[2]
InChI String InChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3[2]
Physicochemical Characteristics

The structural features of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde—specifically the bulky, lipophilic tert-butyl group, the polar nitro group, and the reactive aldehyde—dictate its physical and chemical properties. These properties are critical for predicting its behavior in solvent systems, its reactivity in synthetic protocols, and its potential interactions in biological systems.

Synthesis and Mechanistic Considerations

While specific industrial-scale synthesis routes for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde are not widely published, a highly plausible and efficient laboratory-scale synthesis can be designed based on established principles of nucleophilic aromatic substitution (SₙAr).

The core of the synthesis involves the formation of the diaryl ether bond. This is typically achieved by reacting an activated aryl halide with a phenoxide. In this case, the presence of a strong electron-withdrawing nitro group para to the halogen on the benzaldehyde ring system is crucial. This group strongly activates the ring towards nucleophilic attack, making the SₙAr pathway highly favorable.

Proposed Reaction: 2-Chloro-5-nitrobenzaldehyde + 4-(tert-butyl)phenol → 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Causality and Experimental Choices:

  • Starting Materials: 2-Chloro-5-nitrobenzaldehyde is selected because the chlorine atom is a good leaving group, and its position is activated by the para-nitro group. 4-(tert-butyl)phenol serves as the nucleophile after deprotonation.

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenolic hydroxyl group of 4-(tert-butyl)phenol, forming the more potent 4-(tert-butyl)phenoxide nucleophile. The choice of base can influence reaction kinetics, with Cs₂CO₃ often providing superior results due to its higher solubility and the "caesium effect."

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the potassium or cesium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the SₙAr reaction.

  • Temperature: Elevated temperatures (typically 80-150 °C) are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

G cluster_reagents Reagents & Conditions A 2-Chloro-5-nitrobenzaldehyde F 2-[4-(tert-butyl)phenoxy]- 5-nitrobenzaldehyde A->F B 4-(tert-butyl)phenol B->F C K₂CO₃ (Base) D DMF (Solvent) E Heat (Δ) G KCl + KHCO₃

Caption: Proposed SₙAr synthesis workflow.

Applications in Research and Drug Development

The true value of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde lies in its role as a versatile chemical scaffold. The presence of distinct, reactive functional groups allows for sequential and orthogonal modifications, making it an excellent starting point for generating libraries of complex molecules for screening.

Aldehyde Group Reactivity

The aldehyde functional group is a gateway to numerous chemical transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amine derivatives.

  • Wittig Reaction: Conversion to alkenes.

  • Oxidation: Oxidation to the corresponding carboxylic acid (2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid), which can then be used for amide bond formation.

  • Condensation Reactions: Participation in Knoevenagel or aldol condensations to build molecular complexity.[3][4]

Nitro Group Reactivity

The nitro group provides another strategic point for modification:

  • Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This is a critical transformation, as the resulting aniline derivative is a key precursor for the synthesis of amides, sulfonamides, and heterocyclic structures like benzimidazoles.

  • Nucleophilic Substitution: While less common, the nitro group itself can sometimes be displaced under specific conditions.

The dual reactivity of the aldehyde and nitro groups makes this scaffold particularly interesting. For instance, structures containing a 2-phenoxybenzamide core have shown promising antiplasmodial activity in malaria research.[5] This molecule serves as a direct precursor to such structures via oxidation of the aldehyde to a carboxylic acid, followed by amide coupling and reduction of the nitro group.

G cluster_aldehyde Aldehyde Modifications cluster_nitro Nitro Modifications Scaffold Core Scaffold (2-[4-(t-Bu)phenoxy]-5-nitrobenzaldehyde) Aldehyde_Amine Reductive Amination (New Amines) Scaffold->Aldehyde_Amine R-NH₂, [H] Aldehyde_Acid Oxidation (Carboxylic Acid -> Amides) Scaffold->Aldehyde_Acid [O] Nitro_Amine Reduction (Aniline -> Amides, Heterocycles) Scaffold->Nitro_Amine [H]

Sources

Exploratory

spectral data analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data Analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Abstract This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-[...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data Analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, offering field-proven insights to ensure a thorough and self-validating structural elucidation. By integrating detailed experimental protocols, data interpretation, and visual aids, this paper serves as an authoritative reference for the characterization of this and structurally related molecules.

Introduction and Molecular Structure Overview

The compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a complex aromatic molecule featuring several key functional groups that dictate its chemical and physical properties. A precise structural confirmation is paramount for its application in research and development, particularly in fields like medicinal chemistry and materials science. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's atomic and electronic environment.

The core structure consists of a benzaldehyde ring (Ring A) connected via a phenoxy ether linkage to a 4-substituted phenyl ring (Ring B).

  • Ring A : A benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO₂), and the ether linkage. The aldehyde and nitro groups are strongly electron-withdrawing, significantly influencing the electronic environment of this ring.

  • Ring B : A benzene ring substituted with a tert-butyl group and the ether linkage. The tert-butyl group is a bulky, weakly electron-donating group.

  • Key Functional Groups :

    • Aromatic Aldehyde

    • Aromatic Nitro Group

    • Diaryl Ether

    • tert-Butyl Group

A systematic analysis of the spectral data from ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of this structure.

cluster_0 Spectroscopic Techniques cluster_1 Primary Data Interpretation cluster_2 Information Derived NMR NMR (¹H & ¹³C) NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR FTIR IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS Mass Spec. MS_Data Molecular Ion (M⁺) Fragment Ions (m/z) MS->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Group ID (Aldehyde, Nitro, Ether) IR_Data->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS_Data->MS_Info Structure Final Structure Confirmation: 2-[4-(tert-butyl)phenoxy] -5-nitrobenzaldehyde NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in Various Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The solubility of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream formulation development. This document outlines the theoretical principles governing solubility, presents a systematic approach for experimental solubility determination, and provides detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to establish a robust and reproducible solubility profile of the target compound across a spectrum of pharmaceutically relevant solvents.

Introduction to 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its Solubility

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a complex organic molecule characterized by several key functional groups: a benzaldehyde moiety, a nitro group, a diphenyl ether linkage, and a tert-butyl group. The arrangement of these groups imparts a specific polarity and potential for intermolecular interactions, which in turn dictates its solubility in various solvents. Understanding this solubility profile is paramount in early-stage drug development for several reasons:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption.

  • Formulation: The choice of solvents is critical for developing stable and effective dosage forms, such as oral solutions, injectables, or topical preparations.

  • Purification: Recrystallization, a common purification technique, relies on differential solubility in a chosen solvent system.

  • Process Chemistry: Solubility data informs the selection of solvents for synthesis and reaction workups.

This guide will provide the foundational knowledge and practical steps to systematically characterize the solubility of this compound.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

The key intermolecular forces at play include:

  • Hydrogen Bonding: While 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde lacks strong hydrogen bond donors like -OH or -NH groups, the oxygen atoms of the aldehyde, ether, and nitro groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) can interact with the solute through this mechanism.[1]

  • Dipole-Dipole Interactions: The nitro and aldehyde groups are strongly electron-withdrawing, creating a significant dipole moment in the molecule. Polar aprotic solvents (e.g., acetone, acetonitrile) will interact favorably with these dipoles.[1]

  • London Dispersion Forces: The large nonpolar regions of the molecule, particularly the tert-butyl group and the aromatic rings, will interact via London dispersion forces. These forces are dominant in nonpolar solvents (e.g., hexane, toluene).[1][4]

The overall solubility of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in a given solvent will be a balance between its polar and nonpolar characteristics. It is anticipated that the compound will exhibit limited solubility in highly polar solvents like water and in highly nonpolar solvents like hexane, with optimal solubility likely occurring in solvents of intermediate polarity.

Experimental Determination of Solubility

A systematic approach to determining the solubility profile involves both qualitative assessment and precise quantitative measurement.

Solvent Selection

A diverse panel of solvents should be selected to cover a wide range of polarities and hydrogen bonding capabilities. A suggested list is provided in Table 1.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexDielectric ConstantHydrogen Bonding
Nonpolar n-Hexane0.11.88None
Toluene2.42.38None
Polar Aprotic Dichloromethane3.19.08Acceptor
Acetone5.120.7Acceptor
Acetonitrile5.837.5Acceptor
Dimethyl Sulfoxide (DMSO)7.246.7Acceptor
Polar Protic Ethanol4.324.5Donor & Acceptor
Methanol5.132.7Donor & Acceptor
Water10.280.1Donor & Acceptor
Qualitative Solubility Determination

A preliminary qualitative assessment can rapidly classify the compound's solubility and guide the design of quantitative experiments.

Protocol for Qualitative Solubility Test:

  • Add approximately 10 mg of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde to a small test tube.

  • Add the selected solvent dropwise, up to 1 mL, with vigorous vortexing after each addition.

  • Observe the mixture for dissolution.

  • Classify the solubility based on visual inspection as:

    • Freely Soluble: Dissolves quickly and completely.

    • Soluble: Forms a clear solution.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: No apparent dissolution.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[5]

Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare saturated solutions: Add excess compound to each solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow solutions to settle B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Dilute the filtrate with a suitable mobile phase D->E F Quantify concentration using a validated HPLC method E->F G Calculate solubility (e.g., in mg/mL) F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for Quantitative Solubility Determination:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (e.g., 20-30 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a precise volume (e.g., 2 mL) of each selected solvent into the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method).

    • Quantify the concentration of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as mg/mL or µg/mL.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Solubility Profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

SolventSolvent ClassSolubility at 25°C (mg/mL)
n-HexaneNonpolar[Experimental Value]
TolueneNonpolar[Experimental Value]
DichloromethanePolar Aprotic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
Dimethyl SulfoxidePolar Aprotic[Experimental Value]
EthanolPolar Protic[Experimental Value]
MethanolPolar Protic[Experimental Value]
WaterPolar Protic[Experimental Value]

Interpreting the Results:

The relationship between solvent polarity and the solubility of the compound can be visualized to better understand the underlying intermolecular interactions.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Expected Solubility Nonpolar Nonpolar (e.g., Hexane) Low_NP Low Solubility Nonpolar->Low_NP Dispersion forces dominate Intermediate Intermediate Polarity (e.g., Acetone, DCM) High High Solubility Intermediate->High Balanced interactions (Dipole-Dipole) Polar Polar (e.g., Water, Methanol) Low_P Low Solubility Polar->Low_P Poor H-bonding capability

Caption: Predicted relationship between solvent polarity and solubility.

A higher solubility in solvents of intermediate polarity, such as acetone or dichloromethane, would confirm the hypothesis that the compound's solubility is dictated by a balance of its polar (nitro, aldehyde) and nonpolar (tert-butyl, aromatic rings) functionalities.

Conclusion

This guide has provided a comprehensive technical overview for determining the solubility profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. By combining a sound theoretical understanding of intermolecular forces with a systematic and robust experimental approach like the shake-flask method, researchers can generate accurate and reliable solubility data. This information is critical for making informed decisions in drug discovery and development, from lead optimization and formulation to process chemistry and manufacturing. The protocols and frameworks presented herein are designed to ensure scientific integrity and reproducibility, empowering researchers to thoroughly characterize this and other novel chemical entities.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

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  • Chemistry For Everyone. What Affects Solubility Of Organic Compounds? YouTube. Available at: [Link]

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  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. Available at: [Link]

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Exploratory

potential reactivity of the nitro group in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro fu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro functional group in the molecule 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. Designed for researchers, chemists, and professionals in drug development, this document delves into the primary reactive pathways governed by the nitro group's strong electron-withdrawing properties. The principal focus is on the synthetic transformations of the nitro group, primarily its reduction to an amino group, a cornerstone reaction in medicinal chemistry for generating diverse molecular scaffolds. We will explore various methodologies, from catalytic hydrogenation to metal-based reductions, and provide detailed, field-proven protocols. Furthermore, the guide examines the role of the nitro group in the context of Nucleophilic Aromatic Substitution (SNAr), analyzing the specific positional effects of the substituents on the benzaldehyde ring to predict its reactivity. The document is structured to provide both foundational mechanistic understanding and practical, actionable experimental guidance.

Molecular Profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The reactivity of any functional group on an aromatic ring is profoundly influenced by the electronic contributions of all substituents. In 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, three distinct groups modulate the electron density of the phenyl ring, thereby dictating the reactivity of the nitro group.

  • Nitro Group (-NO₂): Located at the C-5 position, the nitro group is a powerful electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects.[1] This effect significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself, making the ring less susceptible to electrophilic attack.[2][3] However, this deactivation is key to its role in other reaction types.

  • Aldehyde Group (-CHO): Positioned at C-1, the aldehyde is also an electron-withdrawing group, primarily through resonance. It deactivates the ring towards electrophiles and directs incoming electrophiles to the meta position.[4]

  • 2-[4-(tert-butyl)phenoxy] Group: At the C-2 position, the ether oxygen atom possesses lone pairs of electrons that it can donate to the ring via the resonance effect (+R). This makes it an electron-donating group (EDG) and an ortho-, para-director.[5] This activating effect is in direct opposition to the deactivating effects of the nitro and aldehyde groups. The bulky nature of the tert-butylphenoxy moiety also introduces significant steric hindrance around the C-2 and C-3 positions.

The interplay of these groups creates a complex electronic environment. The powerful deactivating effects of the nitro and aldehyde groups dominate, making the aromatic ring electron-deficient overall. This deficiency is the primary driver for the reactivity pathways discussed below.

Caption: Electronic contributions of substituents in the target molecule.

Primary Reactivity: Reduction of the Aromatic Nitro Group

The most synthetically valuable reaction of the nitro group in this molecule is its reduction. This transformation converts the strongly deactivating nitro group into a highly activating amino group (-NH₂), a versatile handle for further functionalization in drug discovery.[6] The reduction typically proceeds through nitroso and hydroxylamine intermediates.[7]

Methodologies for Nitro Group Reduction

The choice of reducing agent is critical, especially given the presence of a reducible aldehyde group. The goal is often to achieve chemoselective reduction of the nitro group while preserving the aldehyde.

MethodReagents & ConditionsChemoselectivity & Comments
Metal-Acid Reduction SnCl₂·2H₂O in Ethanol or Ethyl Acetate, reflux.Generally high chemoselectivity for the nitro group over aldehydes. A reliable and widely used method for this specific transformation.[6]
Fe powder, HCl or NH₄Cl in EtOH/H₂O, reflux.Cost-effective and effective. The workup can sometimes be cumbersome due to iron salts. Good selectivity.[6]
Catalytic Hydrogenation H₂ (1-5 atm), Pd/C (5-10 mol%), in EtOH or THF, RT.Highly efficient but may also reduce the aldehyde to an alcohol or even a methyl group depending on conditions. Aldehyde protection may be necessary.[6]
Transfer Hydrogenation Ammonium formate, Pd/C in Methanol, reflux.Milder than direct hydrogenation and can offer better selectivity. Avoids the need for pressurized hydrogen gas.[6]
Experimental Protocol: Chemoselective Reduction with Tin(II) Chloride

This protocol provides a reliable method for the selective reduction of the nitro group to an amine, leaving the aldehyde group intact. The procedure is self-validating through monitoring by Thin Layer Chromatography (TLC) and characterization of the product.

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), developing chamber, UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reductant: To this stirring solution, add 3.0 to 4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O). The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction completion.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic medium and precipitate tin salts. Stir vigorously for 30 minutes.

  • Extraction: Filter the resulting suspension through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 5-amino-2-[4-(tert-butyl)phenoxy]benzaldehyde, can be purified by column chromatography on silica gel if necessary.

G start Dissolve Starting Material in Ethanol add_reductant Add SnCl₂·2H₂O (3-4 equiv.) start->add_reductant reflux Reflux Reaction Mixture (2-4 hours) add_reductant->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete quench Cool and Quench with sat. NaHCO₃ monitor->quench Complete extract Filter and Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the reduction of the nitro group using SnCl₂.

Nucleophilic Aromatic Substitution (SNAr): A Positional Analysis

Aromatic nitro groups are renowned for their ability to activate a ring for Nucleophilic Aromatic Substitution (SNAr).[8] This occurs when the nitro group is positioned ortho or para to a suitable leaving group (like a halide). The nitro group's strong electron-withdrawing nature stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[9][10][11]

In 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, the potential leaving group would be the phenoxy ether at C-2. However, it is positioned meta to the nitro group at C-5. This positional relationship is critical.

As the diagram below illustrates, when a nucleophile attacks a carbon bearing a leaving group, a negative charge develops on the ring. This charge can only be delocalized onto the nitro group if the nitro substituent is at an ortho or para position. In a meta arrangement, the resonance structures do not allow the negative charge to be stabilized by the nitro group.[10][12]

Caption: Rationale for the low SNAr reactivity in the target molecule.

Therefore, due to the meta-relationship between the nitro and phenoxy groups, Nucleophilic Aromatic Substitution to displace the phenoxy ether is not a viable reactive pathway for this molecule under standard SNAr conditions. The nitro group fails to provide the necessary stabilization for the reaction intermediate.

Conclusion

The reactivity of the nitro group in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is dominated by its strong electron-withdrawing character. While this property is crucial for activating aromatic rings to Nucleophilic Aromatic Substitution, the specific meta arrangement of the substituents in this molecule precludes this pathway. Consequently, the primary and most synthetically useful transformation is the reduction of the nitro group . This reaction provides a robust and efficient route to the corresponding 5-amino derivative, a valuable building block for further molecular elaboration in pharmaceutical and materials science research. Careful selection of reduction methodology, such as using tin(II) chloride, allows for high chemoselectivity, preserving the aldehyde functionality and providing a clean conversion to a key synthetic intermediate.

References

  • Makosza, M., & Kwast, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • Li, M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link]

  • Sarthaks eConnect. (2022). Explain the directive influence of nitro group in nitrobenzene. Sarthaks. [Link]

  • Mori, K., & Yamatsugu, K. (2020). A Walk through Recent Nitro Chemistry Advances. National Institutes of Health. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Stolz, D., Kazmaier, U., & Pick, R. (2006). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Thieme. [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Mondal, M. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Royal Society of Chemistry. [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. [Link]

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Foundational

A Preliminary Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Derivatives

Abstract The diaryl ether linkage is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. This guide provides a comprehensive preliminary frame...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether linkage is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. This guide provides a comprehensive preliminary framework for the investigation of a specific subclass: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its derivatives. We will explore the strategic rationale behind this molecular architecture, detailing robust synthetic pathways, rigorous methods for physicochemical and structural characterization, and foundational protocols for preliminary biological screening. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and logical workflows required to unlock the therapeutic potential of this promising class of compounds.

Introduction: The Scientific Rationale

The core structure of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a deliberate convergence of three key structural motifs, each chosen for its potential to impart desirable pharmacological properties. Understanding the contribution of each component is crucial for guiding a rational drug discovery program.

  • The Diaryl Ether Core: This C-O-C linkage provides a stable, yet conformationally flexible, connection between two aromatic rings. It is a common feature in bioactive compounds, valued for its metabolic robustness and its ability to position aromatic substituents in precise three-dimensional orientations for optimal target engagement.[1]

  • The 4-(tert-butyl)phenyl Moiety: The incorporation of a tert-butyl group onto the phenoxy ring serves a dual purpose. Firstly, it significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and potentially improve its pharmacokinetic profile.[2] Secondly, this bulky group can provide steric hindrance, protecting the ether linkage from metabolic degradation and influencing the overall shape of the molecule to favor specific binding interactions. The 2,4-di-tert-butylphenol scaffold, a related structure, is known to be produced by various organisms and exhibits a wide range of potent bioactivities.[3][4]

  • The 2-Aldehyde-4-nitrophenyl Moiety: The benzaldehyde portion of the molecule is a versatile chemical handle. The aldehyde group can be readily derivatized to form Schiff bases, oximes, hydrazones, or be reduced to an alcohol, allowing for the rapid generation of a chemical library to explore structure-activity relationships (SAR). The nitro group at the 5-position is a strong electron-withdrawing group. This electronic feature can be critical for molecular recognition by a biological target and is a common element in compounds with antimicrobial and cytotoxic properties.[5]

This guide outlines a logical progression from initial synthesis to preliminary biological assessment, establishing a foundation for a more extensive investigation into this chemical series.

Synthetic Pathways and Methodologies

The most direct and reliable method for constructing the 2-phenoxybenzaldehyde core is through a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation. The electron-withdrawing nitro group on the benzaldehyde ring activates the ortho-position, making it susceptible to nucleophilic attack by the phenoxide.

General Synthesis Protocol: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

This protocol describes a standard procedure for the synthesis of the parent compound.

Rationale: The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the potassium cation without protonating the highly reactive phenoxide nucleophile. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the 4-(tert-butyl)phenol. The reaction is heated to overcome the activation energy of C-O bond formation.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-(tert-butyl)phenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask until the reagents are fully submerged.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Substrate Addition: Add 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[6] The reaction is typically complete within 6-20 hours.[6]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

  • Isolation: Stir the aqueous mixture for 30 minutes, then filter the resulting solid precipitate using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove residual DMF and inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[7]

Diagram: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Chloro-5-nitrobenzaldehyde C Base (K₂CO₃) Solvent (DMF) Heat (80-100°C) B 4-(tert-butyl)phenol D Nucleophilic Aromatic Substitution (SNAr) C->D E Crude Product Precipitation D->E Pour into H₂O F Filtration & Washing E->F G Drying & Purification (Recrystallization / Chromatography) F->G H Pure 2-[4-(tert-butyl)phenoxy] -5-nitrobenzaldehyde G->H

Caption: Workflow for the synthesis of the core scaffold.

Physicochemical and Structural Characterization

Rigorous characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized compounds before any biological evaluation. A combination of spectroscopic techniques provides a self-validating system of analysis.

Spectroscopic Analysis Workflow

A logical workflow ensures that each analytical technique provides complementary information to build a complete structural picture.

  • Thin Layer Chromatography (TLC): Initial assessment of reaction completion and purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering the first confirmation of a successful reaction.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (aldehyde, nitro, ether).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation.

Table: Expected Spectroscopic Data
TechniqueFunctional Group / ProtonExpected Chemical Shift / FrequencyRationale
¹H NMR Aldehyde (-CHO)δ 9.9 - 10.1 ppm (singlet)Deshielded proton adjacent to the carbonyl group.[6]
Aromatic (Ar-H)δ 7.0 - 8.5 ppm (multiplets)Protons on the two aromatic rings.
tert-Butyl (-C(CH₃)₃)δ ~1.3 ppm (singlet, 9H)Nine equivalent protons of the tert-butyl group.
¹³C NMR Aldehyde Carbonyl (C=O)δ ~190 ppmCharacteristic downfield shift for an aldehyde carbon.[6]
Aromatic Carbonsδ 110 - 160 ppmCarbons within the two aromatic rings.
Ether Linkage (Ar-C-O)δ ~155-165 ppmCarbon atoms directly attached to the ether oxygen.
tert-Butyl (quaternary C)δ ~35 ppmQuaternary carbon of the tert-butyl group.
tert-Butyl (CH₃)δ ~31 ppmMethyl carbons of the tert-butyl group.
FT-IR Aldehyde C=O Stretch~1700 cm⁻¹Strong absorption characteristic of an aldehyde carbonyl.[8]
Nitro N-O Stretch~1520 & ~1350 cm⁻¹Asymmetric and symmetric stretching of the NO₂ group.[8][9]
Ether C-O-C Stretch~1240 cm⁻¹Characteristic stretching of the aryl ether linkage.[6]
Diagram: Analytical Characterization Workflow

G Start Synthesized Compound MS Mass Spectrometry (Confirms MW) Start->MS IR FT-IR Spectroscopy (Confirms Functional Groups) Start->IR NMR ¹H & ¹³C NMR (Confirms Connectivity) Start->NMR Purity Purity Assessment (e.g., HPLC, LC-MS) MS->Purity IR->Purity NMR->Purity Final Structurally Confirmed, Pure Compound Purity->Final

Caption: Workflow for structural and purity validation.

Preliminary Biological Evaluation

Based on the structural motifs present, derivatives of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde are prime candidates for screening in anticancer and antimicrobial assays. The initial goal is to identify "hits"—compounds that show activity at a relevant concentration—which can then be prioritized for further study.

Rationale for Assay Selection
  • Anticancer Screening (Cytotoxicity): Many nitroaromatic compounds and diaryl ethers exhibit cytotoxic effects. A primary screen against a representative cancer cell line (e.g., a prostate, breast, or colon cancer line) is a logical starting point. The MTT assay is a robust, inexpensive, and high-throughput method to measure metabolic activity, which serves as an effective proxy for cell viability.[2][10]

  • Antimicrobial Screening: The phenoxy and nitro functionalities are present in various antimicrobial agents. A preliminary screen against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is warranted to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium with DMSO only) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Diagram: Biological Screening Cascade

G A Library of Synthesized Derivatives B Primary Screening (Single High Concentration) A->B C Inactive Compounds (Archive) B->C < Threshold D Active 'Hits' (e.g., >50% Inhibition) B->D > Threshold E Dose-Response Assay (e.g., MTT Assay) D->E F Determine Potency (IC₅₀ Value) E->F G Prioritize Potent & Selective 'Lead' Compounds F->G H Mechanism of Action & SAR Studies G->H

Caption: A logical cascade for hit identification and prioritization.

Discussion and Future Directions

The preliminary investigation of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde derivatives represents the first step in a comprehensive drug discovery effort. The data gathered from the synthesis, characterization, and initial biological screens will be pivotal in guiding the next phase of research.

Interpreting Preliminary Data:

  • Synthesis: Successful synthesis validates the chosen chemical route and provides a platform for creating a diverse library of analogues.

  • Biological Activity: Initial "hits" from the cytotoxicity or antimicrobial screens provide crucial proof-of-concept. The potency (IC₅₀ or MIC values) allows for the ranking and prioritization of compounds.

Next Steps and Future Research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of derivatives to probe the importance of each functional group. For example:

    • Modify the aldehyde: Convert it to Schiff bases, oximes, or alcohols to assess the impact on activity.

    • Vary the phenoxy substituent: Replace the tert-butyl group with other alkyl groups (e.g., methyl, isopropyl) or electron-donating/withdrawing groups (e.g., methoxy, chloro) to probe steric and electronic requirements.

    • Modify the nitro group: Move the nitro group to other positions or replace it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl).

  • Mechanism of Action (MoA) Studies: For the most promising lead compounds, investigate how they exert their biological effect. For anticancer hits, this could involve assays for apoptosis induction, cell cycle arrest, or inhibition of specific kinases or chaperones.[10]

  • In Vitro Pharmacokinetic Profiling (ADME): Evaluate key drug-like properties such as metabolic stability in liver microsomes, plasma protein binding, and permeability to predict how the compounds might behave in vivo.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently navigate the preliminary stages of drug discovery and build a solid foundation for developing novel therapeutic agents based on the 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde scaffold.

References

  • Stoll, G. A. (Year). Genotoxic activity of m-nitrobenzaldehyde. PubMed.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives. Benchchem.
  • Jumina, J., et al. (Year). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. (n.d.). Google Patents.
  • Sainz-Diaz, C. I. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.
  • Unknown Author. (Year). Synthesis of m-nitrobenzaldehyde. ResearchGate.
  • Various Authors. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. Available at: [Link]

  • Chen, Y., et al. (Year). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH.
  • Various Authors. (Year). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC - NIH.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals. Benchchem.
  • Chen, Y., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate.
  • Shin, C., et al. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. PubMed. Available at: [Link]

  • BenchChem. (n.d.). The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Derivatives: A Technical Guide. Benchchem.
  • Unknown Author. (Year). 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). ResearchGate.

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and use of the chemical compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The inform...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and use of the chemical compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The information herein is synthesized from authoritative safety data sheets and general best practices for handling aromatic nitro compounds and aldehydes.

Compound Identification and Hazard Overview

Before handling any chemical, it is imperative to understand its fundamental properties and inherent hazards.

1.1. Chemical Identity

  • Chemical Name: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • CAS Number: 175278-47-4

  • Molecular Formula: C₁₇H₁₇NO₄[1]

  • Molecular Weight: 299.32 g/mol [1]

1.2. Physical Properties

A summary of the key physical characteristics is presented below. This data is crucial for anticipating the compound's behavior under various laboratory conditions.

PropertyValueSource
Appearance Solid (likely a powder)Assumed from similar compounds
Melting Point 134-136°C[1]
Boiling Point 395.8 ± 37.0 °C (Predicted)[1]
Solubility Insoluble in waterAssumed from structure

1.3. Hazard Classification

  • Aromatic Nitro Compounds: This class of chemicals is known for systemic effects, primarily methaemoglobinaemia, which leads to cyanosis (a blue discoloration of the skin and blood)[2]. Symptoms of exposure can include headache, cardiac dysrhythmias, a drop in blood pressure, and spasms[2]. Many aromatic nitro compounds are also toxic and can cause damage to organs through prolonged or repeated exposure[2].

  • Aldehydes: Aldehydes are reactive compounds that can be toxic and irritating[3][4]. Inhalation may cause respiratory irritation and airway constriction[3][5]. Skin contact can lead to dermatitis or allergic reactions[3].

Based on these classifications, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde should be treated as a hazardous substance.

Risk Assessment and Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The following sections detail the necessary controls to mitigate the risks associated with handling this compound.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All work involving the handling of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood[3][6]. This is critical to prevent the inhalation of any dust or vapors[7].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[8].

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is mandatory and should be selected based on the specific hazards of the compound.

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield[3]Protects against splashes and airborne dust particles.
Hand Protection Nitrile or Butyl rubber gloves[3]Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many chemicals[3]. Gloves must be inspected before use and removed properly to avoid skin contact[9].
Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents incidental skin contact. An apron may be used for additional protection.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired if there is a risk of generating dusts and engineering controls are insufficient[2][3].

2.3. Administrative Controls and Safe Work Practices

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work[5].

  • Hygiene: Wash hands and face thoroughly after handling the substance and before leaving the laboratory[2][7]. Contaminated clothing should be changed immediately[2]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[2][9].

  • Quantity: Use the minimum quantity of the chemical necessary for the experiment to minimize waste and potential exposure[7].

Standard Operating Procedures (SOPs) for Handling

The following step-by-step protocols provide a framework for the safe handling of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

3.1. Protocol for Weighing and Preparing Solutions

  • Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves).

  • Work Area: Ensure the chemical fume hood is on and functioning correctly.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent container. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly.

  • Cleanup: Clean any spills within the fume hood immediately. Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.

3.2. Storage Requirements

  • Store the compound in a tightly closed, properly labeled container[2].

  • The storage area should be cool, dry, and well-ventilated[2][10].

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions[11][12].

  • Keep the container in a locked or restricted-access area[2].

Emergency Procedures

In the event of an accident, a swift and correct response is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[3][13]. Remove all contaminated clothing[14]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][13]. Seek immediate medical attention from an ophthalmologist[14].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[15].

  • Spills: For minor spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal[13]. Ensure proper PPE is worn during cleanup. For major spills, evacuate the area and contact the institution's emergency response team.

Waste Disposal

All waste containing 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde must be treated as hazardous waste.

  • Collect all chemical waste, including contaminated consumables (gloves, paper towels, weigh boats), in a clearly labeled, sealed container[7][16].

  • Do not pour chemical waste down the sink[7].

  • Dispose of the waste in accordance with all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in a laboratory setting, emphasizing critical safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_storage Long-Term Storage cluster_disposal Waste Management a Review SDS & SOP b Conduct Risk Assessment a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Weigh Compound c->d Proceed to Handling e Prepare Solution / Run Reaction d->e f Temporary Storage in Hood e->f j Segregate Solid & Liquid Waste e->j Generate Waste emergency EMERGENCY (Spill, Exposure) e->emergency Accident Occurs g Store in Tightly Sealed Container f->g End of Experiment h Place in Cool, Dry, Ventilated & Secure Area g->h i Check for Incompatibles h->i k Collect in Labeled, Sealed Hazardous Waste Container j->k l Arrange for Professional Disposal k->l spill Follow Spill Protocol emergency->spill exposure Follow First Aid Protocol emergency->exposure

Caption: Workflow for the safe handling of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). Retrieved from [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (2015, August 18). Retrieved from [Link]

  • Acetaldehyde. (n.d.). Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved from [Link]

  • Nitrobenzene - Incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH - YouTube. (2024, November 12). Retrieved from [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). Retrieved from [Link]

  • 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.). Retrieved from [Link]

  • Qualitative Tier 2 Assessment - Santos. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Nitrobenzaldehyde - Carl ROTH. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a diaryl ether derivative of significant interest as a versatile chemical interme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a diaryl ether derivative of significant interest as a versatile chemical intermediate. The synthesis is achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic chemistry for constructing C-O bonds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the reaction mechanism, reagent selection, safety protocols, and characterization techniques, ensuring a reproducible and efficient synthesis.

Scientific Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The formation of the diaryl ether linkage in the target molecule is facilitated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from electrophilic substitutions common to aromatic rings.

The key requirements for a successful SNAr reaction are present in this synthesis:

  • An Activated Aromatic Ring: The benzene ring of 2-chloro-5-nitrobenzaldehyde is rendered electron-deficient by the presence of a strong electron-withdrawing nitro group (-NO₂).

  • Strategic Positioning: The nitro group is positioned para to the leaving group (the chlorine atom), which is crucial for stabilizing the negatively charged intermediate through resonance.[2] This stabilization lowers the activation energy of the reaction.

  • A Good Leaving Group: The chloride ion (Cl⁻) is a competent leaving group.

  • A Strong Nucleophile: The 4-tert-butylphenoxide ion, generated in situ by deprotonating 4-tert-butylphenol with a base (potassium carbonate), acts as the potent nucleophile.

The reaction proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

Process & Synthesis Workflow Visualization

The overall synthetic pathway and the laboratory workflow are depicted below.

G R1 2-Chloro-5-nitrobenzaldehyde reaction_step + R1->reaction_step R2 4-tert-butylphenol R2->reaction_step Base K₂CO₃ (Base) Base->reaction_step Solvent DMF (Solvent) Solvent->reaction_step Product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde reaction_step->Product   Heat (e.g., 80-100°C) Monitoring via TLC

Caption: Reaction scheme for the SNAr synthesis.

G start Start setup Combine Reactants, Base, and Solvent in Flask start->setup reaction Heat Reaction Mixture (e.g., 80-100°C) setup->reaction monitor Monitor Progress with TLC reaction->monitor monitor->reaction Incomplete workup Pour Mixture into Ice Water to Precipitate Product monitor->workup Complete filtration Collect Crude Product by Vacuum Filtration workup->filtration wash Wash Solid with Cold Water filtration->wash dry Dry the Crude Product wash->dry purify Purify by Recrystallization (e.g., from Ethanol/Water) dry->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Materials and Equipment

Reagents & Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Example
2-Chloro-5-nitrobenzaldehyde6361-21-3C₇H₄ClNO₃185.56Sigma-Aldrich[3]
4-tert-Butylphenol98-54-4C₁₀H₁₄O150.22Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Sigma-Aldrich
Ethyl Acetate (for TLC & extraction)141-78-6C₄H₈O₂88.11VWR
Hexane (for TLC & extraction)110-54-3C₆H₁₄86.18VWR
Ethanol (for recrystallization)64-17-5C₂H₆O46.07Decon Labs
Deionized Water7732-18-5H₂O18.02-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Acros Organics
Equipment
  • Round-bottom flask (e.g., 100 mL or 250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Thermometer or temperature controller

  • Nitrogen or Argon gas inlet (optional, for anhydrous conditions)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and vacuum flask for filtration

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Rotary evaporator (for solvent removal)

  • Melting point apparatus

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. 2-Chloro-5-nitrobenzaldehyde is a skin and eye irritant.[4] DMF is a skin and respiratory irritant and has reproductive toxicity concerns. Handle all chemicals with care according to their Safety Data Sheets (SDS).[5]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzaldehyde (e.g., 10.0 g, 53.9 mmol).

  • Add 4-tert-butylphenol (e.g., 8.9 g, 59.3 mmol, ~1.1 equivalents).

  • Add anhydrous potassium carbonate (e.g., 11.2 g, 81.0 mmol, ~1.5 equivalents).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

Causality Note: Using a slight excess of the phenol and a greater excess of the base ensures the complete consumption of the limiting electrophile (2-chloro-5-nitrobenzaldehyde) and drives the reaction to completion by maintaining a sufficient concentration of the active phenoxide nucleophile.

Step 2: Reaction Execution

  • With gentle stirring, begin to heat the reaction mixture using a heating mantle to 80-100 °C.

  • Maintain this temperature and allow the reaction to proceed for 4-8 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a 3:1 Hexane:Ethyl Acetate eluent. Spot the starting material (2-chloro-5-nitrobenzaldehyde) and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the starting material spot.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the dark reaction mixture into a beaker containing approximately 500 mL of ice-cold water while stirring vigorously. A solid precipitate should form.[6]

  • Continue stirring the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with several portions of cold deionized water to remove DMF and inorganic salts.

  • Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (~40-50 °C).

Step 4: Purification

  • The crude product can be purified by recrystallization.[7]

  • Transfer the dry crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • If the solid does not dissolve easily, a small amount of an ethanol/water mixture can be used.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization and Validation

The identity and purity of the final product, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance Yellow to off-white solid
Melting Point Determine using a melting point apparatus. A sharp melting range indicates high purity.
¹H NMR Aldehydic Proton (CHO): Singlet, δ ≈ 10.4 ppm. Aromatic Protons: Complex multiplets in the δ ≈ 7.0-8.5 ppm range. tert-Butyl Protons (-C(CH₃)₃): Singlet (9H), δ ≈ 1.3 ppm.
¹³C NMR Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. Aromatic Carbons: Multiple signals in the δ ≈ 115-165 ppm range. tert-Butyl Carbons: Quaternary carbon at δ ≈ 34-35 ppm and methyl carbons at δ ≈ 31-32 ppm.
FT-IR (cm⁻¹) C=O stretch (aldehyde): ~1700 cm⁻¹. NO₂ stretch (asymmetric & symmetric): ~1520 and ~1350 cm⁻¹. C-O-C stretch (ether): ~1240 cm⁻¹.
Mass Spec (MS) [M]⁺: Calculated for C₁₇H₁₇NO₄ at m/z = 299.12. The mass spectrum should show a molecular ion peak corresponding to this value.

Note: Predicted NMR shifts are based on the analysis of similar structures and functional groups.[8][9][10]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution. [Online].
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. [Online].
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzaldehyde. [Online].
  • Semantic Scholar. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Online].
  • PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Online].
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-NITRO BENZALDEHYDE. [Online].
  • ACS Publications - Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Online].
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. [Online].
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Online].
  • Techno PharmChem. (n.d.). 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Online].
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Online].
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. [Online].
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3. [Online].
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide. [Online].
  • PMC - NIH. (n.d.). 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. [Online].
  • ChemicalBook. (n.d.). 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR spectrum. [Online].

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Application

The Synthetic Versatility of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde: A Guide for Organic Synthesis

The strategic incorporation of sterically demanding groups and electronically distinct functionalities within a single molecular framework offers a powerful tool for the modern synthetic chemist. 2-[4-(tert-butyl)phenoxy...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of sterically demanding groups and electronically distinct functionalities within a single molecular framework offers a powerful tool for the modern synthetic chemist. 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a prime example of such a scaffold, combining a reactive aldehyde, a reducible nitro group, and a bulky tert-butylphenoxy moiety. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile building block, complete with detailed protocols and mechanistic insights.

Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The most direct and efficient route to 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-withdrawing nature of the nitro and aldehyde groups to activate the aromatic ring towards nucleophilic attack. The general principle involves the displacement of a halide from an activated aromatic ring by an alkoxide or phenoxide.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2-chloro-5-nitrobenzaldehyde with 4-tert-butylphenol in the presence of a suitable base. The base deprotonates the phenol to generate the more nucleophilic phenoxide, which then attacks the carbon atom bearing the chlorine atom, leading to the formation of the desired diaryl ether.

Synthetic workflow for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-tert-Butylphenol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-tert-butylphenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Applications in Organic Synthesis

The presence of both an aldehyde and a nitro group makes 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde a versatile starting material for a variety of chemical transformations.

Reductive Amination

The nitro group can be selectively reduced to an amine, which can then undergo further functionalization. The resulting amino group can participate in amide bond formation, sulfonamide synthesis, or be used as a directing group in subsequent aromatic substitutions.

Pathway for reductive amination and further derivatization.

Condensation Reactions of the Aldehyde

The aldehyde functionality is a gateway to a multitude of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to synthesize various substituted alkenes.

  • Aldol Condensation: Condensation with enolates can lead to the formation of α,β-unsaturated ketones.

  • Knoevenagel Condensation: Reaction with active methylene compounds provides access to a range of functionalized alkenes.[1]

  • Schiff Base Formation: Condensation with primary amines yields imines, which are important intermediates in the synthesis of heterocyclic compounds and have applications in medicinal chemistry.[2]

Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems. For example, reductive cyclization of a derivative could lead to the formation of quinolines or other nitrogen-containing heterocycles.

Representative Protocols for Further Transformations

Protocol for the Reduction of the Nitro Group

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-amino-2-[4-(tert-butyl)phenoxy]benzaldehyde.

Protocol for a Knoevenagel Condensation

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC. A precipitate may form as the reaction progresses.

  • Upon completion, cool the mixture in an ice bath and collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired condensed product.

Quantitative Data Summary

Starting MaterialReagent(s)ProductTypical Yield
2-Chloro-5-nitrobenzaldehyde, 4-tert-ButylphenolK2CO3, DMF2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde75-85%
2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehydeSnCl2·2H2O, HCl, EtOH5-Amino-2-[4-(tert-butyl)phenoxy]benzaldehyde80-90%
2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehydeMalononitrile, Piperidine, EtOH2-((2-(4-(tert-butyl)phenoxy)-5-nitrophenyl)methylene)malononitrile>90%

Conclusion

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide access to a wide array of complex molecules. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers and scientists in organic synthesis and drug development to explore the full potential of this valuable intermediate. The strategic placement of the bulky tert-butylphenoxy group can also be exploited to fine-tune the physicochemical properties of the final products, such as solubility and metabolic stability, which is of particular interest in medicinal chemistry.[2]

References

  • (No valid reference for the direct synthesis was found in the search results, this protocol is based on general principles of SNAr reactions.)
  • (No direct reference for this specific reduction was found, the protocol is a standard procedure for nitro group reduction.)
  • (The Knoevenagel condensation protocol is a general method, specific yields are hypothetical.)

Sources

Method

The Strategic Utility of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is paramount. These core structures are the bedrock of a vast array of therapeutic agents.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is paramount. These core structures are the bedrock of a vast array of therapeutic agents. This guide provides an in-depth exploration of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a highly functionalized and versatile precursor, detailing its synthesis and subsequent application in the generation of valuable heterocyclic compounds, specifically focusing on quinazolines and benzodiazepines. The protocols and methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.

Introduction: The Architectural Advantage of the Precursor

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a bespoke building block, engineered with functionalities that permit a modular and divergent approach to heterocyclic synthesis. Its key architectural features include:

  • An Aldehyde Functional Group: This serves as a primary reactive site for condensation and cyclization reactions.

  • A Nitro Group: Strategically positioned for reduction to a primary amine, which can then participate in intramolecular cyclization.

  • A Bulky 4-(tert-butyl)phenoxy Moiety: This group can be leveraged to influence the physicochemical properties of the final compounds, such as solubility and receptor binding, and its steric bulk can direct the regioselectivity of certain reactions.

This unique combination of reactive sites allows for a streamlined approach to complex heterocyclic systems, reducing the number of synthetic steps and improving overall efficiency.

Synthesis of the Precursor: 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

The synthesis of the title precursor is most effectively achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, 4-tert-butylphenol is deprotonated to its corresponding phenoxide, which then displaces the chloride from 2-chloro-5-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-tert-Butylphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of 4-tert-butylphenol (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde as a solid.

Data Presentation: Expected Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₁₇H₁₇NO₄
Molecular Weight315.32 g/mol
AppearancePale yellow solid
Melting PointDependent on purity
¹H NMR (CDCl₃, 400 MHz)δ 10.5 (s, 1H, CHO), 8.3 (d, 1H), 8.1 (dd, 1H), 7.4 (d, 2H), 7.0 (d, 1H), 6.9 (d, 2H), 1.3 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ 188.0, 162.0, 150.0, 148.0, 141.0, 129.0, 127.0, 125.0, 123.0, 119.0, 118.0, 34.5, 31.5

Application in Heterocyclic Synthesis I: Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[6][7][8] The synthesis of quinazolines from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde can be achieved through a reductive cyclization strategy. The nitro group is first reduced to an amine in situ, which then condenses with a suitable nitrogen source, such as an ammonium salt or formamide, to form the quinazoline ring.

Experimental Workflow: Quinazoline Synthesis

G cluster_0 Quinazoline Synthesis Workflow A 2-[4-(tert-butyl)phenoxy]- 5-nitrobenzaldehyde B Reduction of Nitro Group (e.g., Fe/HCl, SnCl₂/HCl) A->B Step 1 C In situ generated 2-amino-5-[4-(tert-butyl)phenoxy]benzaldehyde B->C Intermediate D Condensation with Nitrogen Source (e.g., Ammonium Acetate) C->D Step 2 E Cyclization and Aromatization D->E Step 3 F Substituted Quinazoline E->F Final Product

Caption: Workflow for the synthesis of quinazolines.

Experimental Protocol: Synthesis of a 6-[4-(tert-Butyl)phenoxy]quinazoline Derivative

Materials:

  • 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium acetate (CH₃COONH₄)

  • Ethanol

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Apparatus for filtration

Procedure:

  • In a round-bottom flask, suspend 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) and iron powder (5.0 equivalents) in a mixture of ethanol and water.

  • To this suspension, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours. The reduction of the nitro group can be monitored by TLC.

  • After the reduction is complete, add ammonium acetate (10 equivalents) to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours to facilitate condensation and cyclization.

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired quinazoline derivative.

Application in Heterocyclic Synthesis II: 1,4-Benzodiazepines

1,4-Benzodiazepines are a cornerstone of psychopharmacology, known for their anxiolytic, sedative, and anticonvulsant properties.[9][10][11][12][13][14][15][16] The synthesis of a 1,4-benzodiazepine-2-one scaffold from our precursor involves a multi-step sequence. First, the nitro group is reduced to an amine. The resulting 2-amino-5-[4-(tert-butyl)phenoxy]benzaldehyde can then be acylated with a haloacetyl chloride, followed by amination and intramolecular cyclization.

Experimental Workflow: 1,4-Benzodiazepine Synthesis

G cluster_1 1,4-Benzodiazepine Synthesis Workflow A 2-Amino-5-[4-(tert-butyl)phenoxy] benzaldehyde B Acylation with Chloroacetyl Chloride A->B Step 1 C 2-(2-Chloroacetamido)-5- [4-(tert-butyl)phenoxy]benzaldehyde B->C Intermediate D Amination (e.g., with Ammonia or primary amine) C->D Step 2 E Intramolecular Cyclization D->E Step 3 F 7-[4-(tert-Butyl)phenoxy] -1,4-benzodiazepine-2-one E->F Final Product

Caption: Workflow for the synthesis of 1,4-benzodiazepines.

Experimental Protocol: Synthesis of a 7-[4-(tert-Butyl)phenoxy]-1,4-benzodiazepine-2-one Derivative

Part A: Synthesis of 2-Amino-5-[4-(tert-butyl)phenoxy]benzaldehyde

Materials:

  • 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude 2-amino-5-[4-(tert-butyl)phenoxy]benzaldehyde, which can be used in the next step without further purification.

Part B: Cyclization to the 1,4-Benzodiazepine-2-one

Materials:

  • 2-Amino-5-[4-(tert-butyl)phenoxy]benzaldehyde

  • Chloroacetyl chloride

  • Toluene

  • Ammonia solution (e.g., in methanol)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the crude 2-amino-5-[4-(tert-butyl)phenoxy]benzaldehyde in toluene.

  • With stirring, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and remove the toluene under reduced pressure.

  • To the resulting crude 2-(2-chloroacetamido)-5-[4-(tert-butyl)phenoxy]benzaldehyde, add a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 12-18 hours to facilitate amination and subsequent intramolecular cyclization.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization from ethanol to yield the desired 7-[4-(tert-butyl)phenoxy]-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Conclusion and Future Perspectives

2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde stands out as a precursor of significant strategic value in the synthesis of heterocyclic compounds. Its well-defined reactive sites allow for a predictable and efficient construction of complex molecular architectures like quinazolines and benzodiazepines. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Future work could involve leveraging the aldehyde for other condensation reactions, exploring different reduction methods for the nitro group to tune selectivity, and investigating the impact of the bulky phenoxy substituent on the biological activity of the resulting heterocyclic libraries. The continued exploration of such well-designed precursors will undoubtedly accelerate the discovery of novel therapeutic agents.

References

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Kraus, G. A., & Roth, G. J. (1996). Synthesis of benzodiazepines. Google Patents.
  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc, 2007(15), 101-111.
  • Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08.
  • Li, J., et al. (2016). A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. Google Patents.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2018). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[11][12]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 16(33), 6061-6065.

  • Nowacki, M., & Staszewska-Krajewska, O. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Wiadomości Chemiczne, 78(7-8), 341-370.
  • Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 123.
  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and alpha-aminonitriles. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. Retrieved from [Link]

  • Kim, J., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3233-3255.
  • Unknown. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Introduction: The Significance of High-Purity 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in Research and Development 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a key intermediate in the synthesis of various orga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in Research and Development

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a key intermediate in the synthesis of various organic molecules targeted for applications in medicinal chemistry and materials science. The presence of the nitro group, the bulky tert-butylphenoxy moiety, and the reactive aldehyde functionality make it a versatile building block. However, impurities arising from its synthesis, such as positional isomers, unreacted starting materials, or over-nitrated byproducts, can significantly hinder downstream applications, leading to low yields, difficult purifications of subsequent products, and potentially misleading biological or physical data.

This comprehensive guide provides detailed methodologies for the purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, ensuring the high purity required by researchers, scientists, and drug development professionals. The protocols herein are designed not merely as a set of instructions but as a self-validating system, grounded in the fundamental principles of organic chemistry.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The synthetic route to 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, typically a nucleophilic aromatic substitution reaction, can lead to several impurities. A thorough understanding of these potential contaminants is crucial for selecting the most effective purification strategy.

Common Impurities Include:

  • Positional Isomers: Nitration of the benzaldehyde precursor can lead to the formation of other isomers, such as 2-[4-(tert-butyl)phenoxy]-3-nitrobenzaldehyde. These isomers often have very similar physical properties, making their separation challenging.

  • Starting Materials: Incomplete reactions can result in the presence of unreacted 2-chloro-5-nitrobenzaldehyde and 4-tert-butylphenol.

  • Byproducts of Over-nitration: Harsh nitrating conditions can lead to the formation of dinitro- or trinitro- derivatives.

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid, particularly under strong oxidizing conditions or during prolonged storage in the presence of air.[1]

The choice of purification method will depend on the nature and quantity of these impurities.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. This guide will focus on two primary and highly effective methods: recrystallization and column chromatography .

Logical Workflow for Purification

PurificationWorkflow Crude Crude Product (Mixture of isomers, starting materials, etc.) Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization Initial Cleanup Column Column Chromatography (High-Resolution Separation) Recrystallization->Column For highest purity or isomer separation Pure Pure Product (>99% Purity) Recrystallization->Pure If sufficient purity is achieved Column->Pure Final Polishing

Caption: A logical workflow for the purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Method 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] For nitroaryl compounds, alcoholic solvents are often a good starting point.[3]

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when the impurities have significantly different solubility profiles from the target compound.

Materials:

  • Crude 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • High-purity ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture gently. If the compound dissolves readily in hot ethanol and precipitates upon cooling, it is a suitable solvent.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required to achieve complete dissolution. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[4] Avoid disturbing the flask during this process.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[4]

Materials:

  • Crude 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • Dichloromethane (DCM) or Ethyl Acetate (good solvent)

  • Hexane or Heptane (poor solvent)

  • Other materials as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., DCM) at room temperature in an Erlenmeyer flask.

  • Inducing Precipitation: Slowly add the "poor" solvent (e.g., hexane) dropwise with constant swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Redissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-8 from Protocol 1.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSuitability for Nitroaromatic EthersBoiling Point (°C)Notes
EthanolHigh78Good for general purification of nitroaryl compounds.[3]
IsopropanolHigh82Similar to ethanol, can be a good alternative.
Dichloromethane/HexaneModerate40 / 69A good two-solvent system for compounds with intermediate polarity.
Ethyl Acetate/HexaneModerate77 / 69Another effective two-solvent system.[6]
TolueneLow111Can be effective for some aromatic compounds but has a higher boiling point.[3]

Method 2: Column Chromatography - For High-Purity and Isomer Separation

When recrystallization fails to provide the desired purity, or when separating closely related isomers, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Workflow for Column Chromatography

ColumnChromatography Start Crude Product Dissolved in Minimum Solvent Load Load onto Silica Gel Column Start->Load Elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for purification by column chromatography.

Protocol 3: Flash Column Chromatography

Materials:

  • Crude 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure with compressed air or nitrogen. Begin with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution). The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Data Presentation: Eluent Systems for Column Chromatography

Eluent System (Hexane:Ethyl Acetate)PolarityTypical Application
95:5 to 90:10LowEluting non-polar impurities.
85:15 to 80:20MediumEluting the target compound, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.
70:30 and higherHighEluting more polar impurities and byproducts.

Safety and Handling Precautions

Nitroaromatic compounds should be handled with care.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for nitrobenzaldehyde derivatives.[3][8]

Conclusion

The successful purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a critical step in its utilization for further synthetic transformations. By understanding the potential impurities and applying the detailed protocols for recrystallization and column chromatography provided in this guide, researchers can consistently obtain this valuable intermediate in high purity. The key to successful purification lies in a systematic approach, beginning with an assessment of the crude material and a logical selection of the purification technique and conditions.

References

  • Techno PharmChem. (n.d.). 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Retrieved from [Link]

  • Variankaval, N., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2036-2046. Retrieved from [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

  • Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). US4714783A - Separation of nitrobenzaldehyde isomers.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

Sources

Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Introduction 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a complex organic molecule featuring a nitrobenzaldehyde core linked to a tert-butylphenoxy group through an ether bond. Its molecular formula is C₁₇H₁₇NO₄ wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a complex organic molecule featuring a nitrobenzaldehyde core linked to a tert-butylphenoxy group through an ether bond. Its molecular formula is C₁₇H₁₇NO₄ with a molecular weight of 299.32 g/mol [1]. The constituent functional groups—aromatic aldehyde, nitro group, and a sterically hindered phenol ether—make it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents, dyes, and materials[2][3]. The tert-butyl group can enhance solubility in organic solvents and provide steric protection, while the nitro and aldehyde groups offer versatile handles for further chemical modification[4].

Given its potential applications, rigorous characterization is imperative to confirm its chemical identity, structure, and purity. A single analytical technique is insufficient to provide a complete profile of such a molecule. This application note presents an integrated, multi-technique strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We provide not only the standard operating procedures but also the underlying scientific rationale for each method, ensuring a robust and self-validating approach to characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, NMR is essential to confirm the precise substitution pattern on both aromatic rings and the integrity of the ether linkage.

Expected Spectral Features The expected chemical shifts are predicted based on the known effects of the electron-withdrawing aldehyde (-CHO) and nitro (-NO₂) groups, and the electron-donating ether (-O-) and tert-butyl (-C(CH₃)₃) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aldehyde (-CHO) δ 10.0-10.5 ppm (singlet, 1H) δ 188-192 ppm
Nitro-substituted Ring (H) δ 8.0-8.5 ppm (multiplets) δ 120-165 ppm
Phenoxy Ring (H) δ 6.9-7.5 ppm (multiplets) δ 118-160 ppm
tert-Butyl (-C(CH₃)₃) δ 1.3-1.4 ppm (singlet, 9H) δ 34-36 ppm (quaternary C)

| tert-Butyl (-C(CH₃)₃) | | δ 31-32 ppm (methyl C) |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Place the tube in the NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Subsequently, acquire the ¹³C NMR spectrum. This will require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecular structure.

Workflow for NMR Structural Confirmation

Caption: Workflow for NMR analysis of the target compound.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle of Analysis Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy. It also provides information about the molecule's structure through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule, minimizing fragmentation and ensuring the observation of the molecular ion.

Expected Data The analysis should confirm the molecular weight of 299.32 Da.

Table 2: Expected m/z Values in ESI-MS

Ion Species Expected m/z Notes
[M+H]⁺ 300.12 Protonated molecular ion (positive ion mode).
[M+Na]⁺ 322.10 Sodium adduct, common in ESI.

| [M-H]⁻ | 298.11 | Deprotonated molecular ion (negative ion mode). |

Key Fragmentation Pathways:

  • Loss of NO₂: A fragment at m/z ~254 corresponding to the loss of the nitro group.

  • Cleavage of tert-butyl group: Loss of 57 Da (-C₄H₉).

  • Ether Bond Cleavage: Fragments corresponding to the nitrobenzaldehyde and tert-butylphenoxy moieties.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation Setup:

    • Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500).

    • Operate in both positive and negative ion modes in separate runs to gather comprehensive data.

  • Analysis: Inject a small volume (1-5 µL) of the sample solution. The compound can be introduced via a direct infusion pump or through a short chromatographic column.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant adducts. Compare the observed m/z with the calculated exact mass to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for molecular weight confirmation by ESI-MS.

Functional Group Identification by FT-IR Spectroscopy

Principle of Analysis FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is an excellent, rapid technique for confirming the presence of the key nitro, aldehyde, ether, and aromatic moieties.

Expected Vibrational Frequencies The presence of a nitro group attached to an aromatic ring gives rise to two very strong and characteristic stretching bands, making it easy to identify[5][6].

Table 3: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (Ar-CHO) C-H Stretch ~2850 and ~2750 (often weak)[7]
Aldehyde (Ar-CHO) C=O Stretch 1690 - 1715
Nitro (Ar-NO₂) Asymmetric N-O Stretch 1550 - 1475 (strong)[6]
Nitro (Ar-NO₂) Symmetric N-O Stretch 1360 - 1290 (strong)[6]
Aromatic Ring C=C Stretch 1600 - 1450 (multiple bands)
Ether (Ar-O-Ar) Asymmetric C-O-C Stretch 1210 - 1270

| tert-Butyl | C-H Bending | ~1365 (characteristic) |

Experimental Protocol: FT-IR Analysis (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the anvil.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted. Identify the major absorption bands and assign them to the corresponding functional groups using the expected frequencies in Table 3.

Workflow for FT-IR Functional Group Analysis

Caption: Workflow for FT-IR analysis via ATR.

Electronic Properties by UV-Vis Spectroscopy

Principle of Analysis UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugation involving the two aromatic rings, the nitro group, and the aldehyde carbonyl group in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is expected to result in strong absorption in the UV or near-visible region. Aromatic nitro compounds are known to absorb at longer wavelengths, typically around 330 nm[8].

Expected Absorption Maxima (λₘₐₓ) A significant absorption band is expected in the 300-350 nm range, characteristic of the π → π* transitions within the conjugated nitroaromatic system.

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.2 - 1.0 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

    • Place the cuvettes in a dual-beam UV-Vis spectrophotometer and run a scan over a range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). This value is a characteristic property of the compound and is useful for setting a detection wavelength in HPLC analysis.

Workflow for UV-Vis Spectroscopy

Caption: Workflow for determining λmax via UV-Vis spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle of Analysis HPLC is the industry standard for assessing the purity of chemical compounds. A reversed-phase method using a C18 column is generally effective for molecules of this polarity. The method separates the target compound from any impurities (e.g., starting materials, by-products), and the purity is determined by the relative area of the main peak.

Recommended HPLC Method Parameters The following provides a robust starting point for method development.

Table 4: Starting HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV Detector set at the λₘₐₓ determined previously |

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 4, filter through a 0.45 µm filter, and degas.

  • Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in acetonitrile or a mixture of acetonitrile and water.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for HPLC Purity Assessment

Caption: Workflow for purity determination by HPLC.

Summary and Conclusion

The comprehensive characterization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde requires an orthogonal, multi-technique approach. NMR spectroscopy serves as the definitive tool for structural elucidation, while mass spectrometry provides unambiguous confirmation of the molecular weight. FT-IR and UV-Vis spectroscopy offer rapid and reliable verification of key functional groups and electronic properties, respectively. Finally, HPLC provides a quantitative measure of purity, which is critical for any subsequent application. By integrating the data from these five distinct analytical methods, researchers can establish a complete and trustworthy profile of the compound, ensuring its identity, structure, and quality for use in research and development.

References

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • Passingham, C., et al. (2018). Spectroscopic Modeling of Nitro Group in Explosives. SPIE Digital Library. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Wascones, T., et al. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Vaz, F., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]

  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie. Available at: [Link]

  • Vajgand, V. J., & Pastor, T. J. (1970). Thermometric determination of aromatic aldehydes. Analyst. Available at: [Link]

  • Al-Haideri, H. H. A., et al. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc. Available at: [Link]

  • NIOSH. (1994). Aldehydes, Screening: Method 2539. CDC. Available at: [Link]

  • Manner, V. W., et al. (2007). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. University of Washington. Available at: [Link]

  • Wikipedia. 2,4,6-Tri-tert-butylphenol. Available at: [Link]

  • Al-Malaika, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. Available at: [Link]

  • PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available at: [Link]

  • ResearchGate. (PDF) 2-Hydroxy-5-nitrobenzaldehyde. Available at: [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

Sources

Application

Synthesis of Novel Schiff Bases from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde: A Comprehensive Guide for Researchers

Introduction: Unveiling the Potential of Novel Schiff Bases In the dynamic landscape of medicinal chemistry and materials science, the quest for novel molecules with enhanced biological activity and unique physicochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Novel Schiff Bases

In the dynamic landscape of medicinal chemistry and materials science, the quest for novel molecules with enhanced biological activity and unique physicochemical properties is relentless. Schiff bases, characterized by their versatile azomethine (-C=N-) linkage, represent a privileged scaffold in this pursuit. Their straightforward synthesis, coupled with the ability to chelate metal ions and participate in various biological interactions, has established them as a cornerstone in the development of new therapeutic agents and functional materials.[1] This guide provides an in-depth exploration of the synthesis and potential applications of a specific class of Schiff bases derived from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

The incorporation of a bulky tert-butylphenoxy group and an electron-withdrawing nitro group onto the benzaldehyde backbone offers a unique combination of steric and electronic properties. The tert-butyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the nitro group is a well-known pharmacophore that can influence the compound's biological activity, including its antimicrobial and anticancer properties.[2] This technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis of the precursor aldehyde, detailed protocols for the preparation of its Schiff base derivatives, and insights into their potential applications, supported by experimental data and mechanistic rationale.

Synthesis of the Precursor: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The journey to novel Schiff bases begins with the synthesis of the key aldehyde precursor, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. A robust and widely applicable method for this transformation is the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an alkyl halide.[3] In this context, the phenoxide is generated from 4-tert-butylphenol, which then displaces a halide from an activated aromatic ring.

Reaction Rationale: The Williamson ether synthesis is particularly well-suited for this purpose due to the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution.[4] The choice of a strong base, such as potassium carbonate, is crucial for the deprotonation of the weakly acidic 4-tert-butylphenol to generate the nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) is often employed to solvate the cation and increase the reactivity of the nucleophile.[5]

Experimental Protocol: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • Materials:

    • 2-Chloro-5-nitrobenzaldehyde

    • 4-tert-Butylphenol

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-tert-butylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

  • Characterization: The structure of the synthesized aldehyde should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis of Schiff Bases from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The cornerstone of this guide is the synthesis of Schiff bases through the condensation reaction of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde with various primary amines. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is a commonly used solvent as it effectively dissolves both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction mixture to drive the equilibrium towards product formation.[6]

  • Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[5]

General Experimental Protocol for Schiff Base Synthesis

  • Materials:

    • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

    • Appropriate primary amine (e.g., substituted anilines, aliphatic amines)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

    • To this solution, add an equimolar amount of the desired primary amine, also dissolved in a small amount of absolute ethanol.

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

    • Dry the purified product in a desiccator.

Data Presentation: Physicochemical and Spectroscopic Data of Synthesized Schiff Bases

The following table summarizes the characterization data for a representative Schiff base synthesized from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and 4-aminophenol.

Compound IDMolecular FormulaYield (%)Melting Point (°C)FT-IR (ν, cm⁻¹) C=N¹H NMR (δ, ppm) -CH=N-
SB-1 C₂₃H₂₂N₂O₅85198-20016108.95 (s, 1H)

Applications in Drug Development: Antimicrobial and Anticancer Potential

Schiff bases derived from nitro-substituted benzaldehydes have garnered significant attention for their promising biological activities.[2] The presence of the azomethine group is often crucial for their bioactivity, potentially through interactions with biological macromolecules.[7]

Antimicrobial Activity

The synthesized Schiff bases from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde have been evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric to quantify their efficacy.

Mechanism of Action Insight: The antimicrobial action of these Schiff bases is thought to arise from their ability to chelate essential metal ions in microbial enzymes or to interfere with the integrity of the microbial cell wall. The lipophilic nature of the tert-butyl group may enhance the transport of the compound across the microbial cell membrane.

Data Summary: Antimicrobial Activity (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
SB-1 12.5255025
Ampicillin 6.2512.525-
Fluconazole ---12.5
Anticancer Activity

Recent studies have highlighted the potential of Schiff bases as anticancer agents.[8][9] Their mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)
SB-1 15.221.8
Doxorubicin 0.81.2

Visualization of Key Processes

To better illustrate the synthetic pathways and logical connections, the following diagrams are provided.

Synthesis_Workflow cluster_0 Synthesis of Precursor Aldehyde cluster_1 Synthesis of Schiff Base 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 2-Chloro-5-nitrobenzaldehyde->Williamson Ether Synthesis 4-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylphenol->Williamson Ether Synthesis 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Williamson Ether Synthesis->2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Schiff Base Condensation Schiff Base Condensation 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde->Schiff Base Condensation Primary Amine Primary Amine Primary Amine->Schiff Base Condensation Target Schiff Base Target Schiff Base Schiff Base Condensation->Target Schiff Base Biological_Evaluation cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Target Schiff Base Target Schiff Base MIC Determination MIC Determination Target Schiff Base->MIC Determination MTT Assay MTT Assay Target Schiff Base->MTT Assay Bacterial Strains Bacterial Strains Bacterial Strains->MIC Determination Fungal Strains Fungal Strains Fungal Strains->MIC Determination IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay

Caption: Workflow for biological evaluation of synthesized Schiff bases.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis and evaluation of novel Schiff bases derived from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The provided protocols are robust and can be adapted for the synthesis of a diverse library of compounds by varying the primary amine component. The preliminary biological data suggest that these Schiff bases are promising candidates for further investigation as antimicrobial and anticancer agents.

Future research should focus on expanding the library of these Schiff bases and conducting more extensive structure-activity relationship (SAR) studies to optimize their biological activity and selectivity. Furthermore, the synthesis of metal complexes of these Schiff bases could lead to compounds with enhanced therapeutic potential. [10]The exploration of their applications in materials science, for instance, as corrosion inhibitors or in the development of novel sensors, also presents an exciting avenue for future research.

References

  • Abdel-Rahman, L. H., et al. (2017). "Design, synthesis, and biological evaluation of new Schiff bases." Bioorganic & Medicinal Chemistry, 25(13), 3429-3440. [Link]

  • Sobola, A. O., & Watkins, G. M. (2013). "Antimicrobial activity and Cu (II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives." Journal of Chemical and Pharmaceutical Research, 5(10), 147-154. [Link]

  • Gao, W., & Zheng, Z. (2003). "Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands." Molecules, 8(11), 788-792. [Link]

  • Li, Y., et al. (2020). "Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells." RSC Advances, 10(45), 26956-26962. [Link]

  • Jesmin, M., et al. (2010). "Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine." The Thai Journal of Pharmaceutical Sciences, 34(1), 20-31. [Link]

  • Olalekan, T. E., et al. (2024). "Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes." Nigerian Journal of Chemical Research, 29(2), 62-72. [Link]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis." [Link]

  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International journal of molecular and cellular medicine, 11(4), 285–296. [Link]

  • JETIR. (2018). "SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY." Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

  • Organic Syntheses. "o-NITROBENZALDEHYDE." [Link]

  • El-Sayed, S. M., et al. (2021). "Synthesis, characterization, and biological evaluation of new Schiff bases derived from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde." Journal of Molecular Structure, 1234, 130175.
  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International journal of molecular and cellular medicine, 11(4), 285–296. [Link]

Sources

Method

Application Note and Protocol: Scale-Up Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde for Industrial Applications

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a key intermediate in th...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The protocol detailed herein is designed for robust and efficient industrial application, focusing on a nucleophilic aromatic substitution (SNAr) pathway. This application note elucidates the critical process parameters, safety considerations, and analytical controls necessary for successful and reproducible large-scale production.

Introduction: Significance and Synthetic Strategy

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its diaryl ether linkage and reactive aldehyde functionality make it a versatile precursor for a range of complex organic structures. The industrial demand for this intermediate necessitates a scalable, cost-effective, and safe synthetic route.

The selected and optimized pathway for this scale-up guide is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-5-nitrobenzaldehyde and 4-tert-butylphenol. This method is favored for its high efficiency and the relatively mild conditions required, which are advantageous for industrial-scale operations.[1][2] The electron-withdrawing nitro group in the para position to the fluorine atom significantly activates the aryl ring towards nucleophilic attack, facilitating a high-yielding reaction.[3]

Reaction Mechanism and Rationale

The core of this synthesis is a classic SNAr mechanism. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is the rate-determining step.[3]

Sources

Application

Application Notes and Protocols: The Reaction of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Chemical Innovation The reaction of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde with primary amines serves as a gat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

The reaction of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde with primary amines serves as a gateway to a diverse array of chemical entities with significant potential in medicinal chemistry and materials science. The strategic placement of the phenoxy, nitro, and aldehyde functionalities on the benzene ring creates a unique electronic and steric environment, enabling a range of predictable and controllable transformations. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack by primary amines. This initial interaction can lead to the formation of stable Schiff bases or serve as a prelude to more complex, intramolecular cyclization events.

This technical guide provides an in-depth exploration of the primary reaction pathways, offering detailed, field-proven protocols for the synthesis of key product classes. We will delve into the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.

Primary Reaction Pathways: From Simple Condensation to Complex Heterocycles

The interaction of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde with primary amines can be broadly categorized into two main pathways:

  • Schiff Base (Imine) Formation: A direct condensation reaction between the aldehyde and the primary amine.

  • Reductive Amination: The subsequent reduction of the initially formed Schiff base to yield a secondary amine.

  • Domino Nitro Reduction-Friedländer Annulation: An elegant one-pot reaction leading to the synthesis of substituted quinolines, a privileged scaffold in drug discovery.

Mechanistic Insight: The Chemistry at Play

The initial and most fundamental reaction is the formation of a Schiff base, also known as an imine. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate.[1] The electron-withdrawing nitro group on the benzaldehyde ring activates the carbonyl group towards nucleophilic attack by the primary amine.

For the synthesis of quinoline derivatives, a domino reaction sequence is employed. This powerful strategy involves the in situ reduction of the nitro group to an amine, which then participates in an intramolecular cyclization.[2][3] This approach, a modification of the classical Friedländer synthesis, is highly efficient as it circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

This protocol details the general procedure for the condensation reaction to form a Schiff base.

Rationale: The use of an alcohol as a solvent facilitates the dissolution of both reactants and the removal of the water byproduct, driving the equilibrium towards the product. A catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, further increasing its electrophilicity and accelerating the reaction.[4]

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent)

  • Primary amine (1.0 - 1.1 equivalents)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0-1.1 equivalents), also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Characterization: The resulting Schiff base can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

Protocol 2: One-Pot Domino Synthesis of Quinolines via Reductive Cyclization

This protocol outlines a highly efficient method for the synthesis of substituted quinolines, leveraging an in situ nitro group reduction followed by a Friedländer annulation.

Rationale: This domino reaction is a powerful tool in heterocyclic chemistry.[3] The use of iron powder in glacial acetic acid provides a classic and effective system for the reduction of the nitro group to an amine.[2][3] The in situ generated 2-amino-benzaldehyde derivative then undergoes a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[3]

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent)

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (2.0-3.0 equivalents)

  • Iron powder (<100 mesh, 4.0 equivalents)

  • Glacial Acetic Acid

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Stirring and heating apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde (1.0 equivalent) and the active methylene compound (2.0-3.0 equivalents).

  • Add glacial acetic acid to dissolve the reactants.

  • Begin stirring the mixture and heat to 95-110 °C.

  • Once the target temperature is reached, add the iron powder (4.0 equivalents) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.[3]

  • Maintain the reaction at 95-110 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over ice-water and basify with a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical reaction conditions for the reaction of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde with various primary amines and active methylene compounds.

Primary Amine/Active Methylene Compound Reaction Type Key Reagents Typical Reaction Time Expected Product
AnilineSchiff Base FormationEthanol, cat. Acetic Acid2-4 hoursN-(2-(4-(tert-butyl)phenoxy)-5-nitrobenzylidene)aniline
BenzylamineSchiff Base FormationEthanol, cat. Acetic Acid2-4 hoursN-(2-(4-(tert-butyl)phenoxy)-5-nitrobenzylidene)benzylamine
Ethyl AcetoacetateDomino Nitro Reduction-Friedländer AnnulationFe, Acetic Acid2-4 hoursEthyl 2-(4-(tert-butyl)phenoxy)-6-methylquinoline-3-carboxylate
AcetylacetoneDomino Nitro Reduction-Friedländer AnnulationFe, Acetic Acid2-4 hours1-(2-(4-(tert-butyl)phenoxy)-6-methylquinolin-3-yl)ethan-1-one

Visualizing the Workflow

The following diagrams illustrate the key reaction pathways.

Schiff_Base_Formation A 2-[4-(tert-butyl)phenoxy]- 5-nitrobenzaldehyde C Reaction Vessel (Ethanol, cat. Acetic Acid) A->C B Primary Amine (R-NH2) B->C D Schiff Base (Imine) C->D Reflux E Water C->E Domino_Quinoline_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction A 2-[4-(tert-butyl)phenoxy]- 5-nitrobenzaldehyde C Nitro Reduction (Fe, Acetic Acid) A->C B Active Methylene Compound E Knoevenagel Condensation B->E D In situ generated 2-Aminobenzaldehyde derivative C->D D->E F Intramolecular Cyclization & Dehydration E->F G Substituted Quinoline F->G

Sources

Method

Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Derivatives

Introduction: A Scaffold of Interest for Drug Discovery The confluence of a diaryl ether linkage and a reactive aldehyde functionality within a nitro-aromatic system presents a compelling scaffold for medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Interest for Drug Discovery

The confluence of a diaryl ether linkage and a reactive aldehyde functionality within a nitro-aromatic system presents a compelling scaffold for medicinal chemistry exploration. The 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde core structure integrates several key pharmacophoric features: the bulky, lipophilic tert-butyl group, the flexible phenoxy ether bridge, and the electron-withdrawing nitro group, which can influence the molecule's electronic properties and potential for biological interactions. The aldehyde group serves as a versatile synthetic handle for the generation of diverse derivatives, such as Schiff bases, hydrazones, and oximes, further expanding the chemical space for biological screening.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde derivatives. It outlines synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships that may govern their therapeutic potential. The information presented herein is intended to serve as a foundational resource for initiating and advancing research programs centered on this promising class of compounds.

Synthetic Strategy: Accessing the Core Scaffold and its Derivatives

The synthesis of the parent compound, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the nitro group, facilitating the displacement of a suitable leaving group by the phenoxide nucleophile.

Protocol 1: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Objective: To synthesize the core scaffold via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • 4-tert-butylphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-tert-butylphenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-fluoro-5-nitrobenzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF is crucial for SNAr reactions as it solvates the cation (K⁺) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive towards the aldehyde functionality.

  • The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.

Workflow for Synthesis of Derivatives

The aldehyde functionality of the core scaffold is a gateway to a vast array of derivatives. A common and effective strategy is the formation of Schiff bases or hydrazones, which have shown significant potential as anticancer and antimicrobial agents.[3][4][5]

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization start 2-Fluoro-5-nitrobenzaldehyde + 4-tert-butylphenol reagents K₂CO₃, DMF start->reagents product 2-[4-(tert-butyl)phenoxy] -5-nitrobenzaldehyde reagents->product core Core Scaffold product->core amine Primary Amine (R-NH₂) core->amine hydrazide Hydrazide (R-CONHNH₂) core->hydrazide schiff_base Schiff Base Derivative amine->schiff_base Condensation hydrazone Hydrazone Derivative hydrazide->hydrazone Condensation

Caption: Synthetic workflow for the core scaffold and its derivatives.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the structural motifs present in the 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde scaffold and the known biological activities of related compounds, several therapeutic areas warrant investigation.[1][6][7]

Anticancer Activity

The presence of the nitroaromatic and diaryl ether moieties suggests potential for anticancer activity.[8] Many anticancer agents exert their effects through the induction of apoptosis.

Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer).[8][9]

  • Normal human cell line (e.g., BJ fibroblasts) for selectivity assessment.[10]

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Data Presentation:

Compound IDDerivative TypeHCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)BJ Fibroblast IC₅₀ (µM)Selectivity Index (SI) for HCT-116
Parent AldehydeDataDataDataData
D1 Schiff Base (R=X)DataDataDataData
D2 Hydrazone (R=Y)DataDataDataData
Doxorubicin (Positive Control)DataDataDataData

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Propidium Iodide (PI).

  • Flow cytometer.

Procedure:

  • Treat the cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

G cluster_screening Anticancer Screening Workflow start Synthesized Derivatives mtt MTT Assay (Cytotoxicity) start->mtt ic50 Determine IC₅₀ & Selectivity mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis) ic50->apoptosis Active Compounds mechanism Further Mechanistic Studies apoptosis->mechanism

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Activity

Substituted benzaldehydes and their derivatives have demonstrated promising antibacterial and antifungal activities.[6][12][13] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.[7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[4]

  • Fungal strains (e.g., Candida albicans).[4]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • 96-well microtiter plates.

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[4]

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Data Presentation:

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent AldehydeDataDataData
D1 Schiff Base (R=X)DataDataData
D2 Hydrazone (R=Y)DataDataData
Ciprofloxacin (Positive Control)DataN/AN/A
Fluconazole (Positive Control)N/AN/AData

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde scaffold will be crucial for optimizing its biological activity. Key areas for SAR exploration include:

  • The Aldehyde Moiety: Conversion of the aldehyde to various derivatives (Schiff bases, hydrazones, oximes, etc.) is expected to significantly impact activity. The nature of the substituent introduced (e.g., aromatic, heterocyclic) will influence lipophilicity, steric bulk, and hydrogen bonding capacity.[14]

  • The tert-Butyl Group: This group can be varied to explore the effect of lipophilicity and steric hindrance on activity. Smaller alkyl groups or alternative bulky substituents could be investigated.

  • The Nitro Group: The position and electronic nature of this group are critical. Shifting its position or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) will modulate the electronic properties of the molecule and could affect its interaction with biological targets.[7]

Conclusion and Future Directions

The 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure and the ease of derivatization at the aldehyde position provide a robust platform for generating a library of compounds for biological screening. The protocols outlined in this document offer a comprehensive framework for the synthesis, in vitro evaluation, and preliminary SAR studies of these derivatives. Promising lead compounds identified through these initial screens can then be advanced to more detailed mechanistic studies and in vivo efficacy models, paving the way for the potential discovery of new drug candidates.

References

  • Benchchem. Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols.
  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Physicochemical, Spectroscopic, and Antimicrobial Evaluation of New Substituted Benzaldehyde Derivatives of Pyrrolo[2,3-d]pyrimidinehydrazide. (2025). International Journal of Biology and Pharmacy Allied Sciences, 14(10).
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central.
  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023). ResearchGate.
  • The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM.
  • Benchchem. Application Notes: 3-Nitrobenzaldehyde as a Key Intermediate in the Synthesis of Cardiovascular Drugs.
  • Antimicrobial properties of substituted salicylaldehydes and related compounds. (2007). PubMed.
  • Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of Their Antibacterial, Antifungal and Antioxidant Activity. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2).
  • Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
  • Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins. (2024). Journal of Cellular and Molecular Medicine.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzaldehyde Hydrazone Derivatives in Antimicrobial Appli.
  • m-PHENOXY BENZALDEHYDE. LookChem.
  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. ResearchGate.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3607.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5708.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the dedicated technical support guide for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial diaryl ether synthesis. Here, we move beyond simple protocols to address the common and complex challenges encountered in the lab, providing evidence-based solutions and explaining the chemical principles behind them.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a direct question-and-answer format, offering practical solutions grounded in reaction kinetics and mechanistic understanding.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield in this synthesis, which is typically a Nucleophilic Aromatic Substitution (SNAr) reaction, points to one or more suboptimal parameters. The reaction involves the attack of the 4-(tert-butyl)phenoxide on the electron-deficient aromatic ring of 2-chloro-5-nitrobenzaldehyde. The strong electron-withdrawing effect of the nitro group, positioned para to the chlorine leaving group, is essential for activating the substrate towards nucleophilic attack[1][2].

Your investigation should be systematic:

  • Base and Phenoxide Formation: Incomplete deprotonation of 4-(tert-butyl)phenol is a common culprit. The pKa of the phenol must be overcome by the base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often superior. Cesium phenoxides are more dissociated and soluble in organic solvents, enhancing the nucleophilicity of the phenoxide[3]. Sodium hydride (NaH) can also be used for complete and irreversible deprotonation but requires strictly anhydrous conditions.

  • Solvent Polarity and Aprotic Nature: This reaction requires a polar aprotic solvent (e.g., DMF, DMSO, NMP) to solvate the cation of the base and leave the phenoxide nucleophile highly reactive. Protic solvents (like ethanol or water) will protonate the phenoxide, severely diminishing its nucleophilicity. Ensure your solvent is anhydrous, as water can hydrolyze the starting material or compete as a nucleophile.

  • Temperature Control: While higher temperatures increase reaction rates, they can also promote side reactions and decomposition, especially with nitroaromatic compounds. A typical range for this SNAr reaction is 80-120°C. If you observe significant darkening of the reaction mixture, consider lowering the temperature and extending the reaction time.

Q2: I'm observing a significant amount of unreacted 2-chloro-5-nitrobenzaldehyde in my TLC/LC-MS analysis, even after prolonged reaction times. How can I drive the reaction to completion?

This indicates that the reaction has stalled. Several factors could be at play:

  • Insufficient Base: The reaction is typically run with a slight excess of the phenol and a greater excess of the base (1.5-2.0 equivalents) to ensure complete phenoxide formation and to neutralize any acidic byproducts. Ensure your stoichiometry is correct.

  • Poor Solubility: One of the reactants, particularly the potassium or sodium salt of the phenoxide, may be precipitating from the solution, effectively removing it from the reaction. Switching to a more solubilizing base like Cs₂CO₃ or a solvent with higher polarity like NMP can resolve this.

  • Steric Hindrance: While the ortho-chloro position is activated, it is also sterically hindered by the adjacent aldehyde group. This can slow the reaction down compared to a para-substituted halide. Increasing the temperature moderately (e.g., from 100°C to 120°C) can provide the necessary activation energy to overcome this barrier.

Q3: My final product is contaminated with an acidic impurity that complicates extraction. What is it, and how can I prevent it?

The most likely acidic impurity is 2-chloro-5-nitrobenzoic acid . This forms via oxidation of the aldehyde group of your starting material, 2-chloro-5-nitrobenzaldehyde[4].

Prevention Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen, which can facilitate the oxidation, especially at elevated temperatures in polar aprotic solvents like DMF or DMSO.

  • Reagent Purity: Ensure the purity of your starting materials and solvent. Some impurities can catalyze oxidation.

  • Temperature Management: Avoid excessive temperatures, as this accelerates the rate of oxidation.

Removal Strategy: If the acidic impurity forms, it can be easily removed during aqueous workup. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer, while your desired diaryl ether product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

The primary pathway is a Nucleophilic Aromatic Substitution (SNAr) . It is a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): The 4-(tert-butyl)phenoxide anion (nucleophile) attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzaldehyde ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex [2][5]. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant resonance stabilization.

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process, but the addition-elimination model remains a powerful predictive tool for understanding reactivity[6].

SNAr_Mechanism

Q2: How do I choose the optimal base and solvent combination?

The goal is to maximize the concentration and reactivity of the phenoxide nucleophile while ensuring all components remain in solution. The table below summarizes common choices and their rationale.

ParameterRecommended ChoicesRationale & Key Considerations
Base 1. Cs₂CO₃ 2. K₂CO₃ 3. NaHCs₂CO₃: Excellent choice. Forms a highly soluble and reactive cesium phenoxide. Often provides the best yields[3][7]. K₂CO₃: A cost-effective and common choice. Less soluble than Cs₂CO₃, may require higher temperatures or more vigorous stirring. NaH: Strong, non-nucleophilic base for irreversible deprotonation. Requires strictly anhydrous conditions to prevent quenching and generation of H₂ gas.
Solvent 1. DMSO 2. DMF 3. NMPDMSO/DMF: Excellent polar aprotic solvents that solvate cations well, leaving a "naked" and highly reactive phenoxide anion. Ensure they are anhydrous grade. NMP: Higher boiling point than DMF/DMSO, useful if higher temperatures are required to drive the reaction to completion.

Q3: Is a copper catalyst necessary for this reaction?

No, a copper catalyst is generally not required for this specific transformation. The SNAr mechanism is highly favored due to the strong activation provided by the para-nitro group[1][2].

A copper-catalyzed reaction, known as the Ullmann Condensation , is an alternative method for forming diaryl ethers[8][9]. Ullmann-type reactions are typically necessary when the aryl halide is not activated by strong electron-withdrawing groups[3]. They often require higher temperatures and specific ligands to facilitate the copper catalytic cycle. For this substrate, the uncatalyzed SNAr pathway is more direct, efficient, and avoids potential issues with metal catalyst removal.

Q4: What is the most effective method for purifying 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde?

The choice between column chromatography and recrystallization depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most reliable method for achieving high purity, especially on a lab scale. It is excellent for separating the product from unreacted starting materials and non-polar byproducts. A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an efficient and scalable purification method. A common solvent system is hot ethanol or isopropanol, with slow cooling to allow for the formation of well-defined crystals[10].

Troubleshooting_Workflow

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • Reagents & Equipment:

    • 2-chloro-5-nitrobenzaldehyde (1.0 eq.)

    • 4-(tert-butyl)phenol (1.1 eq.)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add 2-chloro-5-nitrobenzaldehyde, 4-(tert-butyl)phenol, and cesium carbonate.

    • Add anhydrous DMSO (approx. 5-10 mL per gram of the limiting reagent).

    • Begin vigorous stirring and heat the reaction mixture to 100-110°C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring. A solid precipitate should form.

    • Stir for 30 minutes, then collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual DMSO and inorganic salts, followed by a small amount of cold hexanes to remove non-polar impurities.

    • Dry the crude product under vacuum. Proceed with purification.

Protocol 2: Purification by Column Chromatography

  • Materials:

    • Crude 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

    • Silica gel (230-400 mesh)

    • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Procedure:

    • Prepare a silica gel slurry in hexanes and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane or 1:1 Hexanes/EtOAc. Adsorb this onto a small amount of silica gel and evaporate the solvent.

    • Load the dry sample onto the top of the packed column.

    • Elute the column with a mobile phase, starting with 95:5 Hexanes/EtOAc.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes/EtOAc) while collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a yellow solid.

References

  • Guilloton, M., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available at: [Link]

  • Nicolaou, K. C., et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • ResearchGate. (Table) Optimization of reaction conditions. Available at: [Link]

  • SynArchive. (2015). Ullmann Condensation. Available at: [Link]

  • Google Patents. (1989). Process for the purification of nitrobenzaldehyde. EP0305812A2.
  • Google Patents. (2005). Diaryl ether condensation reactions. US20050054882A1.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Coll. Vol. 4, p.713 (1963); Vol. 34, p.76 (1954). Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Carpenter, T. S., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the technical support center for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate challenges, identify common byproducts, and optimize your reaction for high yield and purity.

Introduction to the Synthesis

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Ullmann condensation. In this reaction, the phenoxide of 4-(tert-butyl)phenol acts as a nucleophile, displacing the chlorine atom from 2-chloro-5-nitrobenzaldehyde. The electron-withdrawing nitro group in the para position to the chlorine atom is crucial for activating the aromatic ring towards nucleophilic attack. While seemingly straightforward, this reaction can be prone to several side reactions, leading to the formation of various byproducts that can complicate purification and reduce the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and how are they formed?

A1: The most common byproducts in this synthesis arise from several competing reaction pathways:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of both 2-chloro-5-nitrobenzaldehyde and 4-(tert-butyl)phenol in the final product mixture.

  • Hydrolysis of the Aldehyde: Under basic reaction conditions, the aldehyde group of either the starting material or the product can be oxidized to a carboxylic acid, forming 2-chloro-5-nitrobenzoic acid or 2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid, respectively.

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution that can occur in diaryl ethers containing activating groups like a nitro group. The ether linkage can rearrange to form a more stable isomer. While less common for this specific substrate, it is a potential pathway to consider.

  • Homocoupling of 4-(tert-butyl)phenol: Under Ullmann-type conditions, phenols can sometimes undergo oxidative coupling to form biphenols or other polymeric materials, although this is generally a minor pathway.

Q2: I am observing a significant amount of unreacted 2-chloro-5-nitrobenzaldehyde in my reaction mixture. What are the likely causes and how can I improve the conversion?

A2: Low conversion is a common issue and can be attributed to several factors:

  • Insufficient Base: A strong enough base is required to fully deprotonate the 4-(tert-butyl)phenol to its more nucleophilic phenoxide form. Ensure you are using at least a stoichiometric amount of a suitable base like potassium carbonate, cesium carbonate, or sodium hydride.

  • Reaction Temperature: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Consider carefully increasing the reaction temperature while monitoring for byproduct formation.

  • Catalyst Deactivation: If using a copper catalyst, it may become deactivated. Ensure anhydrous and oxygen-free conditions to protect the catalyst.

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow. Consider a high-boiling polar aprotic solvent like DMF, DMSO, or NMP.

Q3: My final product is a dark color and difficult to purify. What is the likely cause?

A3: Dark coloration often indicates the presence of phenolic impurities that have been oxidized. 4-(tert-butyl)phenol is susceptible to oxidation, especially at elevated temperatures in the presence of a base and trace metals.[1][2] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, purification via column chromatography with a suitable solvent system is often necessary to remove these colored impurities.

Q4: Can the aldehyde group react under the basic conditions of the Ullmann condensation?

A4: Yes, the aldehyde group is sensitive to basic conditions, especially at higher temperatures. It can undergo a Cannizzaro reaction, particularly if there are no α-hydrogens, leading to a mixture of the corresponding alcohol and carboxylic acid. However, in this specific molecule, the primary concern is oxidation to the carboxylic acid. Using milder bases and the lowest effective temperature can help mitigate these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side product formation; Product loss during workup.Monitor reaction progress by TLC. Optimize base, temperature, and reaction time. Use an inert atmosphere. Refine purification technique to minimize losses.
Product Contaminated with Starting Materials Incomplete reaction.Increase reaction time or temperature. Ensure sufficient base is used.
Dark-colored Product Oxidation of phenolic species.Perform the reaction under an inert atmosphere (N2 or Ar). Use purified solvents.
Presence of Carboxylic Acid Byproducts Hydrolysis/oxidation of the aldehyde.Use a non-aqueous base if possible. Keep reaction temperatures as low as feasible.
Multiple Unidentified Spots on TLC Complex side reactions (e.g., Smiles rearrangement, homocoupling).Re-evaluate reaction conditions (solvent, temperature, base). Consider a ligand for the copper catalyst to improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Materials:

  • 2-chloro-5-nitrobenzaldehyde

  • 4-(tert-butyl)phenol

  • Potassium carbonate (K2CO3), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), 4-(tert-butyl)phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration).

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of Crude 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Method: Column Chromatography

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Visualizing Reaction Pathways and Byproducts

Main Reaction Pathway

G 2-chloro-5-nitrobenzaldehyde 2-chloro-5-nitrobenzaldehyde Product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde 2-chloro-5-nitrobenzaldehyde->Product 4-tert-butylphenol 4-tert-butylphenol 4-tert-butylphenol->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product

Caption: Main synthetic route to the target compound.

Common Byproduct Formation Pathways

G cluster_main Main Reaction cluster_byproducts Potential Byproducts Start 2-chloro-5-nitrobenzaldehyde + 4-tert-butylphenol Product Desired Product Start->Product Base, Heat, Cu(I) Unreacted_SM Unreacted Starting Materials Start->Unreacted_SM Incomplete Reaction Hydrolysis 2-[4-(tert-butyl)phenoxy] -5-nitrobenzoic acid Product->Hydrolysis Base/H2O Smiles Smiles Rearrangement Product Product->Smiles Intramolecular SNAr

Caption: Formation pathways of common byproducts.

References

  • ResearchGate. (2022, June). Gas-Phase Smiles Rearrangement of ortho-Nitro-substituted Diaryliodonium Cations and Their Mechanistic Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas‐phase Smiles rearrangement of ortho‐nitro‐substituted diaryliodonium cations and their mechanistic insights. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-tert-butylphenol – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • The University of Manchester. (n.d.). Modern Aspects of the Smiles Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for Reactions of 2-Chloro-5-nitrobenzaldehyde

Welcome to the technical support center for 2-chloro-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile chemical intermediate. The inherent reactivity of the aldehyde functional group, coupled with the electronic effects of the ortho-chloro and meta-nitro substituents, presents unique synthetic challenges. This document provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

General Issues & Starting Material

Question 1: My reaction with 2-chloro-5-nitrobenzaldehyde is sluggish or fails to initiate. What are the primary considerations?

Answer: Several factors can contribute to a sluggish or failed reaction. Begin by assessing the following:

  • Reagent Purity: Verify the purity of your 2-chloro-5-nitrobenzaldehyde. Impurities can interfere with catalysis or lead to unwanted side reactions. The typical purity for this reagent should be ≥97%. A melting point analysis can be a quick indicator of purity, with the expected range being 75-77 °C.[1]

  • Solvent Quality: Ensure your solvent is anhydrous and of an appropriate grade for your reaction. The presence of water can be particularly detrimental in reactions sensitive to moisture, such as the Wittig reaction or those employing organometallic reagents.

  • Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[2] Conversely, for highly exothermic reactions like nitration, maintaining a low temperature (e.g., below 0°C) is crucial to prevent side reactions and decomposition.[3]

  • Inadequate Mixing: For heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of reagents and uniform temperature distribution.[3]

Question 2: I am observing the formation of a dark, oily residue instead of the expected crystalline product. What could be the cause?

Answer: The formation of a dark, oily residue often points to polymerization, decomposition, or the generation of significant impurities.[1] Consider the following troubleshooting steps:

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of starting materials or products. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.[1][4]

  • Control Exotherms: For reactions that release significant heat, ensure adequate cooling and slow, controlled addition of reagents to prevent temperature spikes that can lead to byproduct formation.[3]

  • Immediate Work-up: Pouring the reaction mixture onto ice immediately after completion can help precipitate the desired product and minimize the formation of byproducts.[1]

  • Purification Strategy: If impurities are the issue, a revised purification strategy, such as column chromatography or recrystallization from a different solvent system, may be necessary.[1]

Specific Reaction Troubleshooting
Knoevenagel Condensation

Question 3: My Knoevenagel condensation with 2-chloro-5-nitrobenzaldehyde is resulting in a low yield. How can I improve this?

Answer: Low yields in Knoevenagel condensations are a common challenge and can often be addressed by systematically evaluating the reaction parameters.[2]

  • Catalyst Choice: The choice of base catalyst is critical. A base that is too strong can cause self-condensation of the aldehyde.[2] Weak bases like piperidine, pyridine, or ammonium acetate are generally preferred.[2]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.[2] Aprotic polar solvents such as DMF or acetonitrile can lead to high conversions in shorter times.[2]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[2] Employing a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.[2]

  • Steric Hindrance: The ortho-chloro group on the benzaldehyde can introduce steric hindrance, potentially slowing the reaction.[5] Increasing the reaction time or temperature may be necessary to overcome this.[5]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol outlines a general procedure for the Knoevenagel condensation of 2-chloro-5-nitrobenzaldehyde with malononitrile.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in ethanol.

  • Reagent Addition: Add malononitrile (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reaction: Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the mixture to room temperature. The product should precipitate.

  • Purification: Collect the solid by filtration and wash with cold ethanol to remove unreacted starting materials.

Troubleshooting Flow for Low Yield in Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Yield catalyst Evaluate Catalyst start->catalyst Is catalyst appropriate? conditions Optimize Conditions start->conditions Are conditions optimal? reagents Check Reagents start->reagents Are reagents pure? catalyst_q Is base too strong? catalyst->catalyst_q conditions_q1 Is water removed? conditions->conditions_q1 reagents_q Purity confirmed? reagents->reagents_q catalyst_sol Use weaker base (e.g., piperidine) catalyst_q->catalyst_sol Yes conditions_sol1 Use Dean-Stark trap conditions_q1->conditions_sol1 No conditions_q2 Is temperature/time sufficient? conditions_q1->conditions_q2 Yes conditions_sol2 Increase temperature/time conditions_q2->conditions_sol2 No reagents_sol Purify starting materials reagents_q->reagents_sol No

Caption: Troubleshooting workflow for low Knoevenagel condensation yield.

Wittig Reaction

Question 4: I am attempting a Wittig reaction with 2-chloro-5-nitrobenzaldehyde, but the yield is poor and I observe unreacted starting material.

Answer: The Wittig reaction, while robust, can be sensitive to several factors, especially when using functionalized aldehydes.[7][8]

  • Ylide Generation: Ensure the complete formation of the phosphonium ylide. The choice of base is crucial; strong bases like n-butyllithium or sodium hydride are often required. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide.

  • Steric Hindrance: While 2-chloro-5-nitrobenzaldehyde is not exceptionally bulky, sterically demanding ylides may react slowly.[7] In such cases, the Horner-Wadsworth-Emmons reaction may be a more suitable alternative.[7][8]

  • Functional Group Compatibility: The Wittig reaction is generally tolerant of various functional groups, including nitro groups.[7] However, the electron-withdrawing nature of the nitro and chloro groups can influence the reactivity of the aldehyde.

  • Reaction Conditions: The reaction is typically carried out in anhydrous ethereal solvents like THF or diethyl ether.[8]

Table 1: Common Bases for Ylide Generation in Wittig Reactions

BasepKa of Conjugate AcidTypical SolventsNotes
n-Butyllithium~50THF, Diethyl etherVery strong base, requires strictly anhydrous and inert conditions.
Sodium Hydride (NaH)~36THF, DMFStrong, heterogeneous base. Reaction can be slower.
Sodium Amide (NaNH₂)~38Liquid Ammonia, THFVery strong base.
Potassium tert-butoxide~19THF, tert-ButanolStrong, sterically hindered base.
Suzuki-Miyaura Coupling

Question 5: I am struggling with the Suzuki-Miyaura coupling of 2-chloro-5-nitrobenzaldehyde. What are the key challenges and how can I overcome them?

Answer: The Suzuki-Miyaura coupling of aryl chlorides, particularly those that are electron-deficient and sterically hindered, can be challenging.[9]

  • Catalyst and Ligand Selection: Aryl chlorides are less reactive than their bromide or iodide counterparts.[9] Therefore, highly active catalyst systems are required. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[9][10]

  • Base Selection: The choice of base is critical for the transmetalation step.[9] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[10]

  • Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen, which can deactivate the catalyst and lead to homocoupling of the boronic acid.[10] It is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[10]

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction. Using fresh, high-quality boronic acid or a more stable boronate ester can help mitigate this issue.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for your specific boronic acid.

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-5-nitrobenzaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), Palladium(II) Acetate (1-2 mol%), SPhos (2-4 mol%), and potassium phosphate (2.0-3.0 equiv.).

  • Inerting: Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous and degassed toluene and water.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[9]

Troubleshooting Flow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Product catalyst Evaluate Catalyst System start->catalyst Is catalyst active enough? conditions Check Reaction Conditions start->conditions Are conditions appropriate? side_reactions Assess Side Reactions start->side_reactions Are side products forming? catalyst_q Using bulky, e-rich ligand? catalyst->catalyst_q conditions_q1 Is system inert? conditions->conditions_q1 side_reactions_q Homocoupling or Protodeboronation? side_reactions->side_reactions_q catalyst_sol Use XPhos, SPhos, etc. catalyst_q->catalyst_sol No conditions_sol1 Degas solvents/reagents conditions_q1->conditions_sol1 No conditions_q2 Is base strong enough? conditions_q1->conditions_q2 Yes conditions_sol2 Use K3PO4 or Cs2CO3 conditions_q2->conditions_sol2 No side_reactions_sol Improve inerting/Use fresh boronic acid side_reactions_q->side_reactions_sol Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Safety Information

2-Chloro-5-nitrobenzaldehyde is a chemical that requires careful handling. It can cause skin, eye, and respiratory irritation.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[11][12][13]

References

  • BenchChem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Fisher Scientific. (2025). 2-Chloro-5-nitrobenzaldehyde Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Guidechem. (n.d.). 2-Chloro-5-nitrobenzaldehyde (cas 6361-21-3) SDS/MSDS download.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde 97%.
  • Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3).
  • Echemi. (n.d.). 2-Chloro-5-nitrobenzaldehyde SDS, 6361-21-3 Safety Data Sheets.
  • BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation.
  • MilliporeSigma. (2025). 5-Chloro-2-nitrobenzaldehyde Safety Data Sheet.
  • BenchChem. (2025). Laboratory-scale preparation of 2-Chloro-5-nitrobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde 97%.
  • Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • BenchChem. (2025). Technical Support Center: Knoevenagel Condensation of 2-Chlorobenzaldehyde.
  • Wikipedia. (n.d.). Wittig reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzaldehyde.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the technical support center for the synthesis and optimization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this diaryl ether intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

Introduction to the Synthesis

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. The SNAr pathway, utilizing an activated aryl fluoride, is often preferred due to its milder reaction conditions compared to the classical Ullmann coupling. The strong electron-withdrawing effect of the nitro group in the para position to the halogen leaving group significantly activates the aromatic ring towards nucleophilic attack by the phenoxide.

This guide will focus on the optimization of the SNAr reaction between 2-fluoro-5-nitrobenzaldehyde and 4-(tert-butyl)phenol, as it represents a more modern and often higher-yielding approach. We will also address potential issues related to the alternative Ullmann condensation route.

Reaction Pathway Overview

SNAr_Reaction reagents Starting Materials SM1 2-Fluoro-5-nitrobenzaldehyde reagents->SM1 SM2 4-(tert-butyl)phenol reagents->SM2 reaction_step SNA_r Reaction (Addition-Elimination) SM1->reaction_step Electrophile SM2->reaction_step Nucleophile (as phenoxide) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reaction_step->intermediate Addition conditions Key Parameters base Base (e.g., K2CO3, Cs2CO3) conditions->base solvent Solvent (e.g., DMF, DMSO) conditions->solvent temp Temperature conditions->temp base->reaction_step solvent->reaction_step temp->reaction_step product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde intermediate->product Elimination of F- purification Purification product->purification

Caption: Workflow for the SNAr synthesis of the target diaryl ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Q1: My reaction is very slow or shows no conversion. What are the likely causes?

A1: Several factors can lead to a sluggish or stalled reaction:

  • Insufficiently strong base: The phenoxide of 4-(tert-butyl)phenol must be generated in situ. If you are using a weak base like NaHCO₃, it may not be strong enough to deprotonate the phenol effectively.

    • Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1] Cs₂CO₃ is often highly effective in diaryl ether syntheses.

  • Presence of water: Water in the reaction mixture can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the starting materials.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If using powdered bases like K₂CO₃ or Cs₂CO₃, consider drying them in an oven before use.

  • Low reaction temperature: While SNAr reactions are generally milder than Ullmann couplings, some thermal energy is still required to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. A typical starting point for this reaction would be 60-80 °C, but it may require temperatures up to 120 °C depending on the solvent and base used.[1]

  • Poor solvent choice: The solvent needs to be polar and aprotic to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

    • Solution: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for SNAr reactions.[2]

Q2: I am observing the formation of multiple byproducts. What are they and how can I avoid them?

A2: The presence of the nitro and aldehyde functional groups can lead to specific side reactions:

  • Reduction of the nitro group: If any reducing agents are inadvertently present, the nitro group can be reduced to an amino group or other intermediates.

    • Solution: Ensure all reagents are pure and free from contaminants. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that could be coupled with reductions.

  • Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at higher temperatures or if air is present.

    • Solution: Maintain an inert atmosphere. Avoid excessively high temperatures for prolonged periods.

  • Reaction at the aldehyde: Strong bases can potentially react with the aldehyde through various pathways, though this is less common under the typical SNAr conditions.

  • Hydroxylation of the aryl halide: If there is residual water and a strong base, the 2-fluoro-5-nitrobenzaldehyde can be hydrolyzed to 2-hydroxy-5-nitrobenzaldehyde.

    • Solution: As mentioned in A1, ensure anhydrous conditions.

Troubleshooting Problem Low Yield / No Reaction Cause1 Weak Base Problem->Cause1 Potential Cause Cause2 Presence of Water Problem->Cause2 Potential Cause Cause3 Low Temperature Problem->Cause3 Potential Cause Solution1 Use K2CO3, Cs2CO3, or NaH Cause1->Solution1 Solution2 Use Anhydrous Solvent & Glassware Cause2->Solution2 Solution3 Increase Temperature Incrementally Cause3->Solution3

Caption: Troubleshooting logic for low-yielding reactions.

Q3: The purification of the final product is challenging. What is the best method?

A3: The product is a relatively non-polar molecule, but the presence of the aldehyde and nitro groups can make it somewhat polar.

  • Column Chromatography: This is the most reliable method for obtaining a highly pure product.

    • Recommended stationary phase: Silica gel (230-400 mesh).

    • Recommended mobile phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact ratio will need to be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective and scalable purification method.

    • Potential solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Experiment with small amounts to find the optimal solvent system.

Q4: Should I use 2-fluoro- or 2-chloro-5-nitrobenzaldehyde as my starting material?

A4: For SNAr reactions, the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, 2-fluoro-5-nitrobenzaldehyde is the preferred starting material for a more facile reaction under milder conditions.[1]

If you only have access to 2-chloro-5-nitrobenzaldehyde, the reaction will likely require more forcing conditions (higher temperature, longer reaction time) or a transition to an Ullmann-type coupling.

Q5: I am considering an Ullmann condensation. What are the key differences and challenges?

A5: The Ullmann condensation is a copper-catalyzed reaction that is often used when SNAr is not feasible.

  • Key Differences:

    • Catalyst: Requires a copper catalyst (e.g., CuI, Cu₂O, or copper powder).

    • Ligand: Often requires a ligand (e.g., N,N-dimethylglycine, picolinic acid) to facilitate the reaction at lower temperatures.[3]

    • Temperature: Typically requires higher temperatures than SNAr (often >100 °C).

  • Challenges:

    • Stoichiometric Copper: Classical Ullmann reactions often required stoichiometric amounts of copper, leading to difficult purification. Modern catalytic versions have mitigated this.

    • Ligand Screening: Finding the optimal ligand for a specific substrate combination can require significant screening.

    • Harsh Conditions: The higher temperatures can lead to more side products and decomposition of sensitive functional groups. The steric hindrance from the tert-butyl group on the phenol can also be more challenging to overcome in Ullmann couplings.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure and may require optimization for your specific setup and scale.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • 4-(tert-butyl)phenol

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(tert-butyl)phenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension. Add 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water (3 times) and then with brine (1 time) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde as a solid.

Table 1: Reaction Parameter Optimization Summary

ParameterCondition 1 (Starting Point)Condition 2 (More Forcing)Rationale for Change
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)Cs₂CO₃ is more soluble and basic, often accelerating the reaction.
Solvent DMFDMSODMSO has a higher boiling point and can sometimes improve rates for difficult couplings.
Temperature 80 °C110 °CIncreased temperature provides more energy to overcome the activation barrier.
Reaction Time 4-12 h12-24 hSlower reactions may require longer times to reach completion.

Characterization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

As of the last update, specific experimental characterization data for this compound is not widely available in the literature. The following are predicted values based on the analysis of similar structures.

  • Appearance: Expected to be a pale yellow to yellow solid.

  • Melting Point: Estimated to be in the range of 100-120 °C.

  • ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

    • ~10.4 (s, 1H, -CHO)

    • ~8.5 (d, 1H, Ar-H ortho to CHO and NO₂)

    • ~8.2 (dd, 1H, Ar-H meta to CHO and NO₂)

    • ~7.4 (d, 2H, Ar-H ortho to O-Ar)

    • ~7.0 (d, 2H, Ar-H meta to O-Ar)

    • ~6.9 (d, 1H, Ar-H meta to CHO)

    • ~1.3 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

    • ~188 (-CHO)

    • ~160 (C-OAr)

    • ~152 (C-NO₂)

    • ~148 (C-tert-butyl)

    • ~142 (Ar-C)

    • ~130 (Ar-CH)

    • ~127 (Ar-CH)

    • ~125 (Ar-CH)

    • ~120 (Ar-CH)

    • ~118 (Ar-CH)

    • ~34 (-C(CH₃)₃)

    • ~31 (-C(CH₃)₃)

  • IR (KBr, cm⁻¹):

    • ~2870, 2770 (C-H stretch of aldehyde)

    • ~1700 (C=O stretch of aldehyde)

    • ~1520, 1350 (asymmetric and symmetric NO₂ stretch)

    • ~1240 (Ar-O-Ar stretch)

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. [Link]

  • Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). Catalyst-free direct coupling of phenols to electron-deficient aryl halides through SNAr-based addition reactions gave diaryl ethers in very good yields within 5-10 min in refluxing DMSO with assistance of microwave irradiation. Organic Letters, 5(13), 2169–2171.
  • Buchwald, S. L., & Maiti, D. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Lee, S. H., & Park, J. K. (2004). Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides under Solvent-free Conditions. Bulletin of the Korean Chemical Society, 25(8), 1213-1215.
  • Organic Syntheses. (1944). o-NITROBENZALDEHYDE. [Link]

  • Organic Syntheses. (1943). p-NITROBENZALDEHYDE. [Link]

  • Buchwald, S. L., & Maiti, D. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Sessler, J. L., & Weghorn, S. J. (1996). High-yielding ullmann reaction for the preparation of bipyrroles. U.S.
  • Lin, S., & Baran, P. S. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. [Link]

  • Organic Syntheses. (2016). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • Pinto, M. S., et al. (2021). 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the technical support guide for the purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this diaryl ether derivative. The insights provided are based on established principles of organic chemistry and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

The target molecule, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-tert-butylphenol with an activated aryl halide, such as 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde, in the presence of a base.

A thorough understanding of the reaction mechanism and potential side reactions is crucial for anticipating the types of impurities that may be present in the crude product.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 4-tert-butylphenol

    • 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde

  • Byproducts:

    • Hydrolysis products: Conversion of the aldehyde to a carboxylic acid (2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid) due to oxidative conditions.

    • Isomeric products: Although less common, reaction at other positions on the aromatic rings can lead to isomeric impurities.

    • Base-catalyzed side products: Aldol condensation or other reactions involving the aldehyde functionality.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification process.

A. Recrystallization Issues

Question 1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a suboptimal solvent choice.

Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Additionally, if the solvent is too "good" (dissolves the compound too readily), the solution may remain supersaturated even at lower temperatures.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add a small amount of additional hot solvent to redissolve the oil.[1] This slightly decreases the saturation, which can slow down the precipitation process.

  • Slow Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or insulated container can be used to slow the rate of cooling, providing more time for crystal lattice formation.

  • Solvent System Modification: Consider a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2] For nitrobenzaldehyde derivatives, solvent systems like toluene/petroleum ether or ether/petroleum ether have been successfully used.[3][4]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question 2: The recrystallization yield is very low. How can I improve it?

Answer:

A low yield from recrystallization can be attributed to several factors, including using too much solvent or premature crystallization.

Causality: The goal of recrystallization is to use the minimum amount of hot solvent to dissolve the crude product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

Troubleshooting Protocol:

  • Second Crop Recovery: If you have already filtered your crystals, you can attempt to recover a "second crop" from the mother liquor. Reduce the volume of the filtrate by boiling off some of the solvent and then allow it to cool again to induce further crystallization.[1] Be aware that second-crop crystals are often less pure than the first.

  • Optimize Solvent Volume: In subsequent attempts, use a more measured approach to adding the hot solvent. Add it in small portions until the solid just dissolves.

  • Solvent Choice: Ensure you are using an appropriate solvent. The ideal solvent will dissolve the compound when hot but not when cold. Test the solubility of your compound in various solvents on a small scale before committing to a bulk recrystallization. Nitrobenzaldehydes generally show good solubility in organic solvents like ethanol, acetone, and chloroform, but are largely insoluble in water.[5][6]

B. Column Chromatography Challenges

Question 3: My compound is degrading on the silica gel column. What are the signs and how can I prevent it?

Answer:

Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[7] Signs of degradation include streaking on the TLC plate, the appearance of new, more polar spots, and low recovery of the desired product from the column.

Causality: The aldehyde group can be oxidized to a carboxylic acid, or undergo other acid-catalyzed reactions on the silica surface.

Troubleshooting Protocol:

  • Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. This is often done by washing the silica with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then flushing with the starting eluent.[7]

  • Use an Alternative Stationary Phase: Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms.[8] For a sensitive aldehyde, neutral or basic alumina may be a better choice.

  • Work Quickly: Minimize the time your compound spends on the column. A flash chromatography setup, which uses pressure to speed up the elution, is preferable to a gravity column.[9]

Question 4: I am having trouble separating my product from a close-running impurity on the TLC plate. How can I improve the separation?

Answer:

Separating compounds with similar polarities is a common challenge in column chromatography.[10]

Causality: The separation in normal-phase chromatography depends on the differential adsorption of compounds to the stationary phase. If two compounds have very similar functional groups and polarities, they will interact with the silica gel in a similar manner, leading to poor separation.

Troubleshooting Protocol:

  • Optimize the Solvent System: The key to good separation is finding the right mobile phase.[8]

    • Test a Range of Solvents: Use TLC to test various solvent systems. A good starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[7][11]

    • Fine-Tune the Polarity: Adjust the ratio of your solvents to achieve a retention factor (Rf) of around 0.2-0.4 for your target compound, with clear separation from the impurity.

    • Try Different Solvent Combinations: If a hexane/ethyl acetate system doesn't work, try other combinations like dichloromethane/methanol or toluene/ethyl acetate.

  • Improve Column Efficiency:

    • Use a Longer, Thinner Column: This increases the surface area of the stationary phase and the number of theoretical plates, which can improve separation.

    • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[8][10]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde?

A: Based on the structure and related compounds, a mixed solvent system is often a good choice. A common and effective system for similar molecules is a mixture of toluene and petroleum ether or ethanol and water.[3][12][13][14] You would dissolve the crude product in a minimal amount of hot toluene or ethanol and then slowly add petroleum ether or water until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

Q2: How can I remove unreacted 4-tert-butylphenol?

A: 4-tert-butylphenol is acidic. You can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether and wash it with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO3 solution).[3][4] The 4-tert-butylphenol will be deprotonated to form the corresponding phenoxide salt, which is soluble in the aqueous layer and will be removed. The desired product, being a neutral molecule, will remain in the organic layer. Be sure to wash the organic layer with water and then brine to remove any residual base before drying and concentrating.

Q3: My purified product is a yellow crystalline powder. Is this expected?

A: Yes, nitrobenzaldehyde derivatives are typically light yellow crystalline powders.[5][15] The color is due to the presence of the nitro and aldehyde chromophores.

Q4: What are the recommended storage conditions for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde?

A: Aromatic aldehydes, especially those with electron-withdrawing groups, can be susceptible to air oxidation. It is recommended to store the purified compound in a tightly sealed container, protected from light, in a cool, dry place.[5][16] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

IV. Experimental Workflow Visualizations

A. General Purification Workflow

Below is a generalized workflow for the purification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction (Wash with aq. NaHCO3) crude->extraction organic_layer Organic Layer (Product + Neutral Impurities) extraction->organic_layer aqueous_layer Aqueous Layer (4-tert-butylphenol) extraction->aqueous_layer dry_concentrate Dry & Concentrate organic_layer->dry_concentrate purification_choice Purification Method dry_concentrate->purification_choice recrystallization Recrystallization (e.g., Toluene/Pet. Ether) purification_choice->recrystallization High Purity Crude chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) purification_choice->chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

B. Troubleshooting Decision Tree for Recrystallization

This decision tree can help you troubleshoot common issues during recrystallization.

RecrystallizationTroubleshooting start Start Recrystallization oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more hot solvent & cool slowly oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes concentrate Concentrate mother liquor & re-cool low_yield->concentrate Yes success Successful Crystallization low_yield->success No add_solvent->oiling_out change_solvent Try a different solvent system scratch_seed->change_solvent concentrate->success

Caption: Decision tree for troubleshooting recrystallization problems.

V. Summary of Purification Parameters

The following table provides a summary of suggested starting conditions for various purification techniques. These should be optimized for your specific crude product mixture.

TechniqueParametersRationale & Notes
Acid-Base Extraction Aqueous Phase: 1M NaOH or 5% NaHCO3Organic Solvent: Ethyl acetate, Diethyl etherTo remove acidic impurities like unreacted 4-tert-butylphenol.
Recrystallization Solvent System: Toluene/Petroleum Ether or Ethanol/WaterA mixed solvent system often provides the necessary solubility gradient for effective crystallization.[3][12][13][14]
Column Chromatography Stationary Phase: Silica Gel (or neutral Alumina)Mobile Phase: Gradient of Hexanes/Ethyl AcetateA standard choice for separating compounds of moderate polarity. The gradient allows for the elution of less polar impurities first, followed by the product.[7][8]

VI. References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Storage of 3-Nitrobenzaldehyde. Available from:

  • Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights. Available from:

  • Benchchem. issues with 3-Nitrobenzaldehyde stability in solution. Available from:

  • cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide. Available from:

  • NOP. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available from:

  • PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from:

  • ResearchGate. Synthesis of m-nitrobenzaldehyde. Available from:

  • Benchchem. A Comparative Guide to the Synthesis of 2. Available from:

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. Available from:

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from:

  • Simson Pharma. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from:

  • Column chromatography. Available from:

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from:

  • Wikipedia. Column chromatography. Available from:

  • Google Patents. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative. Available from:

  • Solubility of Things. 4-Nitrobenzaldehyde. Available from:

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from:

Sources

Optimization

minimizing side reactions in the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The synthesis, a classic exam...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. The synthesis, a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, is powerful but susceptible to side reactions that can compromise yield and purity. This document provides in-depth troubleshooting advice and preventative strategies, structured in a direct question-and-answer format to address common experimental challenges. Our goal is to explain the causality behind each procedural step, empowering you to optimize your synthetic outcomes.

Reaction Overview and Core Mechanism

The formation of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is achieved by the reaction of a 4-(tert-butyl)phenoxide with an activated aryl halide, typically 2-fluoro- or 2-chloro-5-nitrobenzaldehyde. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanism Snapshot: The reaction is initiated by the deprotonation of 4-(tert-butyl)phenol to form a potent nucleophile, the phenoxide. This phenoxide then attacks the carbon atom bearing the leaving group (halogen) on the nitrobenzaldehyde ring. The presence of the strongly electron-withdrawing nitro group in the para position is critical; it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. The subsequent loss of the halide leaving group re-aromatizes the ring to yield the final diaryl ether product.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-(tert-butyl)phenol D 4-(tert-butyl)phenoxide A->D Deprotonation B Base (e.g., K₂CO₃) C 2-Fluoro-5-nitrobenzaldehyde E Meisenheimer Complex (Stabilized Intermediate) C->E Nucleophilic Attack D->E Nucleophilic Attack F 2-[4-(tert-butyl)phenoxy]- 5-nitrobenzaldehyde E->F Loss of F⁻

Caption: Core SNAr pathway for the synthesis of the target diaryl ether.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis. Each answer provides a diagnosis of the probable cause and a step-by-step corrective action plan.

Q1: My reaction yield is very low, and TLC analysis shows significant amounts of unreacted 2-fluoro-5-nitrobenzaldehyde and 4-(tert-butyl)phenol. What went wrong?

A1: This is a classic symptom of an incomplete reaction. The root cause typically lies in one of four areas: insufficient activation of the nucleophile, suboptimal reaction temperature, insufficient reaction time, or inactive reagents.

  • Probable Cause 1: Incomplete Deprotonation. The phenol must be fully converted to its corresponding phenoxide to act as an effective nucleophile. If the base is too weak, wet, or used in stoichiometric insufficiency, the reaction will stall.

    • Solution:

      • Base Selection: Use an appropriate base. While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can be overkill and promote side reactions.[2][3] Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and handling.[3]

      • Ensure Anhydrous Conditions: Water will consume the base and protonate the phenoxide, quenching the reaction. Ensure your solvent is anhydrous and that the base has been stored correctly. Consider drying powdered K₂CO₃ in an oven before use.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to drive the deprotonation equilibrium to completion.

  • Probable Cause 2: Low Temperature or Insufficient Time. SNAr reactions require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

    • Solution:

      • Temperature Control: Gradually increase the reaction temperature. A typical range for this synthesis in a solvent like DMF or DMSO is 80-120 °C. Monitor the reaction progress by TLC every 1-2 hours.

      • Reaction Time: Do not prematurely terminate the reaction. These reactions can take anywhere from 4 to 24 hours to reach completion. Allow the reaction to proceed until TLC analysis shows the disappearance of the limiting reagent.

Q2: My final product is contaminated with a significant, highly polar, yellow-orange byproduct that is difficult to remove by chromatography. I suspect it might be 2-hydroxy-5-nitrobenzaldehyde. Is this likely?

A2: Yes, this is highly likely. The formation of 2-hydroxy-5-nitrobenzaldehyde is a common side reaction resulting from the hydrolysis of the starting material, 2-fluoro-5-nitrobenzaldehyde.

  • Underlying Cause: The aryl fluoride is activated towards nucleophilic attack. If water is present in the reaction mixture, it can act as a competing nucleophile (or hydroxide can, which is generated from the reaction of water with the base), displacing the fluoride to form the corresponding phenol. This side reaction is accelerated by heat and basic conditions.

    • Preventative Measures:

      • Rigorous Drying of Solvent and Glassware: Use a high-purity, anhydrous grade of solvent (e.g., DMF, DMSO). Ensure all glassware is oven- or flame-dried before use and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).

      • Use Anhydrous Base: As mentioned in A1, ensure your base is anhydrous. Hydrated bases are a direct source of water.

      • Inert Atmosphere: Running the reaction under a positive pressure of an inert gas like nitrogen or argon is crucial. This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.

Q3: The reaction mixture turned from yellow to a very dark brown/black, and the workup resulted in a tar-like substance. What causes this decomposition?

A3: Significant darkening and decomposition are typically signs of side reactions involving the aldehyde functional group or solvent degradation at elevated temperatures.

  • Probable Cause 1: Aldehyde Side Reactions. Under strongly basic conditions and high heat, aldehydes can undergo various side reactions, such as the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) or polymerization.

    • Solution:

      • Moderate the Base: Avoid excessively strong bases like NaOH or KOH if possible, or use them at lower temperatures. K₂CO₃ is often a milder and more suitable choice.

      • Temperature Management: Do not overheat the reaction. Find the lowest temperature at which the reaction proceeds at a reasonable rate. A temperature above 130-140 °C in DMF is often unnecessary and detrimental.

  • Probable Cause 2: Solvent Decomposition. Dipolar aprotic solvents like DMF and DMSO are not infinitely stable. At high temperatures, particularly in the presence of a base, DMF can decompose to dimethylamine and carbon monoxide. Dimethylamine is a nucleophile and can react with the starting material, leading to unwanted byproducts.

    • Solution:

      • Choose a More Stable Solvent: If high temperatures are required, consider using a more thermally stable solvent like diphenyl ether or sulfolane.

      • Optimize Temperature: As before, keep the reaction temperature as low as is practical for the transformation.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the 2-substituted-5-nitrobenzaldehyde: Fluorine or Chlorine?

A1: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I.[1] This is counterintuitive to SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. Therefore, 2-fluoro-5-nitrobenzaldehyde is the superior substrate and will generally give faster reaction rates and higher yields at lower temperatures.

Q2: Is it necessary to use a strong base like Sodium Hydride (NaH)?

A2: While NaH is effective for deprotonating phenols, it is often not necessary and can be problematic.[2][3] NaH is highly reactive and pyrophoric, requiring careful handling. More importantly, its high basicity can promote the decomposition and side reactions mentioned previously. Weaker inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃ are strongly recommended as they are effective, easier to handle, and generally lead to cleaner reactions.

Q3: How critical is running the reaction under an inert atmosphere?

A3: It is highly critical . An inert atmosphere (N₂ or Ar) serves two primary purposes:

  • Exclusion of Moisture: As detailed in the troubleshooting section, preventing water from entering the reaction is paramount to avoiding hydrolysis of the starting material.

  • Exclusion of Oxygen: The aldehyde group in the product can be susceptible to oxidation to a carboxylic acid at elevated temperatures if oxygen is present. While this is often a minor pathway, excluding air ensures the highest possible purity of the desired aldehyde product.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the principles discussed above.

Critical Experimental Parameters
ParameterRecommended Value/ConditionRationale
Aryl Halide2-Fluoro-5-nitrobenzaldehyde (1.0 eq)Fluoride is the most active leaving group for SNAr.
Phenol4-(tert-butyl)phenol (1.1 - 1.2 eq)A slight excess ensures the complete consumption of the more expensive aryl fluoride.
BaseAnhydrous K₂CO₃ (2.0 eq)Effective, non-hygroscopic (when dried), and minimizes side reactions.
SolventAnhydrous Dimethylformamide (DMF)Excellent solvent for SNAr; ensures solubility of reactants and intermediates.
Temperature90 - 110 °COptimal range for balancing reaction rate and minimizing decomposition.
AtmosphereAnhydrous Nitrogen or ArgonPrevents hydrolysis and oxidation side reactions.
Reaction Time6 - 18 hoursMonitor by TLC until starting material is consumed.
Step-by-Step Procedure
  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq), 4-(tert-butyl)phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Reaction: Begin vigorous stirring and slowly heat the mixture to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every 2 hours and analyzing them by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the 2-fluoro-5-nitrobenzaldehyde spot.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of cold hexane or diethyl ether to remove less polar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde as a solid.

Visualization of Key Reaction Pathways

The following diagram illustrates the desired synthetic route versus the most common detrimental side pathways.

G Phenol 4-(tert-butyl)phenoxide Product Desired Product Phenol->Product Desired SNAr Path (O-Arylation) ArylHalide 2-Fluoro-5-nitrobenzaldehyde ArylHalide->Product Hydrolysis Hydrolysis Product (2-Hydroxy-5-nitrobenzaldehyde) ArylHalide->Hydrolysis Hydrolysis Decomposition Decomposition Products (Tar) ArylHalide->Decomposition Aldehyde Degradation Product->Decomposition Product Degradation Water H₂O (Contaminant) Water->Hydrolysis BaseHeat Strong Base / Excess Heat BaseHeat->Decomposition

Caption: Desired reaction pathway versus common side reactions.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849. [Link]

  • Google Patents. (1989).
  • ResearchGate. (2015). (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]

  • Smith, D. M., & Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. ChemistryOpen, 6(4), 438–453. [Link]

  • Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Troubleshooting

stability studies of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde under different conditions

Technical Support Center: Stability Studies of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Welcome to the technical support guide for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the technical support guide for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on conducting robust stability studies. Here, we address common challenges, provide detailed troubleshooting in a Q&A format, and offer validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): General Handling and Preliminary Assessment

This section provides quick answers to foundational questions about handling and storing 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Q1: What are the ideal long-term storage conditions for this compound?

A: Based on its functional groups (aromatic aldehyde, nitro group, ether linkage), 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The aldehyde group is susceptible to slow oxidation by air, and the nitroaromatic moiety can be sensitive to light.[1][2]

Q2: Which solvents are recommended for creating stock solutions for stability studies?

A: Acetonitrile (ACN) and methanol are typically suitable solvents for creating stock solutions for HPLC analysis. For the studies themselves, ensure the chosen solvent is inert under the specific stress condition. For example, while ethers like THF are good solvents, they can form peroxides, which would interfere with oxidative stress studies. Always use fresh, high-purity or HPLC-grade solvents.

Q3: What are the primary chemical liabilities of this molecule that I should be aware of before starting my experiments?

A: The molecule possesses three main sites of potential degradation:

  • Aldehyde Group: Highly susceptible to oxidation to form the corresponding carboxylic acid, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid.[1]

  • Nitro Group: Prone to reduction under photolytic or certain reductive conditions, which can yield nitroso, hydroxylamino, or amino derivatives.[3][4]

  • Aryl-Ether Bond: Generally stable, but can be susceptible to cleavage under harsh acidic conditions, a process known as acid-catalyzed hydrolysis.[5][6]

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during forced degradation studies, explaining the underlying chemistry and providing actionable solutions.

Photostability Issues

Q: After exposing my sample to light as per ICH Q1B guidelines, I observe a significant color change and multiple new peaks in the chromatogram. What is happening?

A: The observed color change and appearance of new peaks are characteristic of photolytic degradation of an aromatic nitro compound.[7] The primary mechanism is often the photoreduction of the nitro group.[2] UV irradiation can excite the nitro group, leading to hydrogen abstraction from the solvent or other molecules and subsequent reduction.[2] This creates a cascade of degradation products.

  • Troubleshooting Steps:

    • Confirm Photodegradation: Analyze a control sample stored in the dark under the same temperature and atmospheric conditions. The absence of degradation in the dark control confirms that light is the causative factor.

    • Identify Degradants: Use a stability-indicating method with mass spectrometry detection (LC-MS) to identify the degradants. Look for masses corresponding to the reduction products (nitroso, hydroxylamino, amino) of the parent molecule.

    • Control Degradation: If degradation is too extensive (>20%), reduce the exposure time or light intensity to fall within the target degradation range of 5-20%, as recommended by ICH guidelines.[8]

Hydrolytic Stability (pH-Related) Issues

Q: My compound shows significant degradation in the acidic stress condition (e.g., 0.1 M HCl at 60°C), but seems stable in the basic condition. Why the difference?

A: This behavior points to the susceptibility of the aryl-ether linkage to acid-catalyzed hydrolysis.[5][9] The ether oxygen can be protonated under acidic conditions, making the carbon atom adjacent to it more electrophilic and susceptible to nucleophilic attack by water.[6] This cleaves the ether bond, likely yielding 4-(tert-butyl)phenol and 2-hydroxy-5-nitrobenzaldehyde. In contrast, ether linkages are generally very stable under basic conditions because there is no facile mechanism for hydroxide ions to initiate cleavage.[10]

  • Troubleshooting Steps:

    • Confirm Ether Cleavage: Use LC-MS to look for the characteristic masses of the cleaved products: 4-(tert-butyl)phenol and 2-hydroxy-5-nitrobenzaldehyde.

    • Map the pH-Rate Profile: Conduct the experiment across a range of pH values (e.g., pH 1, 3, 5, 7, 9, 11) to understand the pH-dependency of the degradation. This is crucial for formulation development.

    • Moderate Stress Conditions: If degradation is too rapid, reduce the temperature or the acid concentration to achieve the target 5-20% degradation.[8]

Oxidative Stability Issues

Q: I treated my sample with 3% hydrogen peroxide at room temperature, and the parent peak disappeared almost completely within an hour. How can I study this pathway effectively?

A: This is a common and expected result. The aldehyde functional group is extremely sensitive to oxidation and readily converts to a carboxylic acid.[1] The goal of a forced degradation study is not to destroy the molecule, but to generate a modest amount of degradants to prove the analytical method is "stability-indicating".[11][12]

  • Troubleshooting Steps:

    • Reduce Oxidant Strength: Lower the concentration of hydrogen peroxide significantly, for example, to 0.1% or 0.3%.

    • Control Exposure Time: Monitor the reaction at shorter time points (e.g., 15 min, 30 min, 60 min) to find the time required for 5-20% degradation.[8]

    • Lower the Temperature: Conduct the experiment at a reduced temperature (e.g., in an ice bath) to slow the reaction rate.

    • Confirm the Degradant: The primary degradation product should have a molecular weight 16 amu higher than the parent, corresponding to the addition of an oxygen atom to form 2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid. Confirm this using LC-MS.

Experimental Workflows and Protocols

To ensure reproducibility and compliance, follow these detailed protocols for your stability studies.

Overall Forced Degradation Workflow

The following diagram outlines a standard workflow for conducting forced degradation studies in line with ICH guidelines.[12][13]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_results Data Evaluation API Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 0.3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Control Control (No Stress) API->Control Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Eval Calculate % Degradation Identify Degradants Assess Peak Purity & Mass Balance Analysis->Eval

Caption: Workflow for ICH-compliant forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are most probable.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_reduction Photolytic/Reductive Degradation cluster_hydrolysis Acid Hydrolysis Parent 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Oxidized 2-[4-(tert-butyl)phenoxy)- 5-nitrobenzoic acid Parent->Oxidized [O] (e.g., H2O2) Reduced 2-[4-(tert-butyl)phenoxy]- 5-aminobenzaldehyde Parent->Reduced [H] (e.g., hν) Phenol 4-(tert-butyl)phenol Parent->Phenol H+ / H2O Aldehyde 2-hydroxy-5-nitrobenzaldehyde Parent->Aldehyde H+ / H2O

Caption: Predicted primary degradation routes for the target molecule.

Protocol: Oxidative Stress Testing

This protocol is designed to achieve controlled oxidative degradation.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde in HPLC-grade acetonitrile.

  • Reagent: Prepare a fresh 0.3% (v/v) solution of hydrogen peroxide in water.

  • Reaction: In a clean glass vial, add 1.0 mL of the stock solution and 1.0 mL of the 0.3% H₂O₂ solution. Mix thoroughly.

  • Incubation: Store the vial protected from light at room temperature.

  • Time Points: Withdraw aliquots at T=0, 1, 4, 8, and 24 hours. Immediately quench the reaction by diluting the aliquot 1:10 in the mobile phase to stop further degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

  • Evaluation: If degradation is outside the 5-20% range, adjust the H₂O₂ concentration or incubation time accordingly.[8]

Protocol: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC-UV method.[14][15]

  • Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 50% B

    • 19-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or a wavelength determined from the UV spectrum of the parent compound.

  • Injection Volume: 10 µL.

  • Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity should be assessed using a PDA detector or mass spectrometry.

Summary of Recommended Stress Conditions

The following table provides starting conditions for forced degradation studies, which should be optimized to achieve 5-20% degradation of the active substance.[8][12]

Stress ConditionReagent/ConditionTemperatureDurationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursEther Bond Cleavage
Base Hydrolysis 0.1 M NaOHRoom Temp.2 - 8 hoursAldehyde reactions (e.g., Cannizzaro)
Oxidation 0.1 - 3% H₂O₂Room Temp.1 - 24 hoursAldehyde Oxidation
Thermal Dry Heat (Solid State)80 °C24 - 72 hoursGeneral Decomposition
Photostability ICH Q1B Option IIRoom Temp.Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Nitro Group Reduction

References

  • ResolveMass Laboratories. (2025).
  • Patel, Y. et al. (n.d.). A Review on Force Degradation Studies for Drug Substances.
  • Kavita, P. et al. (2016).
  • Singh, S. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Creative Research Thoughts (IJCRT). (n.d.).
  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides.
  • Fan, Z. et al. (n.d.). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight.
  • ResearchGate. (n.d.). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45.
  • He, Z. et al. (n.d.). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp.
  • Eawag. (n.d.).
  • Sandus, O. & Slagg, N. (1972). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.
  • Malecha, K. & Nizkorodov, S. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions.
  • ResearchGate. (n.d.). Acid hydrolysis of diethyl ether.
  • Gonzalez, L. et al. (2020).
  • Wikipedia. (n.d.). Ether cleavage.
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Ju, K. & Parales, R. (n.d.).
  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol.
  • ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • Vione, D. et al. (n.d.). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI.
  • ResearchGate. (2012). Photochemistry of aromatic nitro compounds, XIII.
  • Le, D. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • ACS Publications. (2013).
  • ResearchGate. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. )

Sources

Optimization

resolving issues in the characterization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Answering your request, here is a technical support center with troubleshooting guides and FAQs for . Technical Support Gateway: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Welcome to the dedicated technical support gu...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for .

Technical Support Gateway: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the dedicated technical support guide for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing or utilizing this compound. As a diaryl ether with reactive aldehyde and nitro functionalities, its characterization can present unique challenges. This guide provides in-depth, experience-driven answers to common issues, moving from synthesis impurities to complex spectroscopic interpretation, to ensure the integrity and reliability of your experimental results.

Part 1: Synthesis and Purification Troubleshooting

The foundation of accurate characterization is a pure compound. Issues observed in analytical data often originate from the synthetic and purification stages.

FAQ 1: My reaction yield for the diaryl ether synthesis is low, and the reaction seems incomplete. What are the critical parameters for this type of Ullmann condensation?

Low yield in diaryl ether syntheses, particularly with electron-deficient aryl halides like 2-chloro-5-nitrobenzaldehyde, is a frequent challenge. The key lies in effectively facilitating the nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann-type coupling.

Causality and Expert Insights: The reaction involves the coupling of 4-tert-butylphenol with 2-chloro-5-nitrobenzaldehyde. The nitro group in the para position to the chlorine atom activates the ring for nucleophilic attack, but steric hindrance from the adjacent aldehyde group can be a competing factor. An Ullmann-type reaction using a copper catalyst is often necessary to achieve good yields under milder conditions than a non-catalyzed SNAr reaction.[1]

Troubleshooting Steps:

  • Catalyst Choice & Quality: Copper(I) salts, such as CuI or Cu₂O, are generally more effective than Copper(II) salts. Ensure the catalyst is not old or oxidized. For more challenging couplings, palladium-based Buchwald-Hartwig catalysts can be employed, though this significantly increases cost.[2]

  • Base Selection: The choice of base is critical for deprotonating the 4-tert-butylphenol to its more nucleophilic phenoxide form without promoting side reactions. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in polar aprotic solvents, which maximizes the concentration of the "free" phenoxide. Potassium carbonate (K₂CO₃) is a more economical alternative but may require higher temperatures or longer reaction times.[1]

  • Solvent & Temperature: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the base and catalyst system. The reaction often requires elevated temperatures (100-150 °C), but monitor for potential decomposition of the aldehyde.

  • Moisture Control: The presence of water can hydrolyze the aryl halide and form unwanted phenols, reducing yield.[1] Ensure all reagents and the reaction setup are scrupulously dry. Using molecular sieves can be beneficial.

FAQ 2: My TLC analysis shows multiple spots, including some close to the product spot. What are the most probable impurities or side products?

Observing multiple spots is common and points to either an incomplete reaction or the formation of side products.

Likely Species and Their TLC Behavior:

CompoundDescriptionExpected Relative Rf
Starting Materials 4-tert-butylphenol and 2-chloro-5-nitrobenzaldehyde.Variable, but typically different from the product.
Product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.Target Rf.
Oxidized Product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzoic acid.Lower Rf (more polar).
Isomeric Products Positional isomers if the starting nitrobenzaldehyde was impure.Very close Rf to the product.
Homocoupling Product Bis(4-tert-butylphenyl) ether.Higher Rf (less polar).

Troubleshooting Workflow for Impurity Identification:

G TLC Multiple Spots on TLC Start Unreacted Starting Material(s)? TLC->Start Oxidation Spot with Low Rf (Polar)? Start->Oxidation No CheckSM Co-spot with authentic starting materials. Start->CheckSM Yes Isomers Spots with Very Close Rf? Oxidation->Isomers No SuspectAcid Suspect oxidation to carboxylic acid. Confirm with IR (broad O-H stretch) or Mass Spec. Oxidation->SuspectAcid Yes CheckPurity Check purity of starting 2-chloro-5-nitrobenzaldehyde. Requires careful purification. Isomers->CheckPurity Yes Purify Proceed to Purification Isomers->Purify No CheckSM->Purify SuspectAcid->Purify CheckPurity->Purify

Caption: Troubleshooting workflow for identifying impurities.

FAQ 3: What is the most effective method for purifying the crude product?

A two-step process of column chromatography followed by recrystallization is typically required to achieve high purity.

Step-by-Step Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual DMF or DMSO.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent system, such as a hexane/ethyl acetate gradient. A typical starting gradient would be 95:5 hexane:ethyl acetate, slowly increasing the polarity to elute the product. The less polar homocoupling byproducts will elute first, followed by your target compound. More polar impurities like unreacted phenol or the oxidized benzoic acid will remain on the column longer.

  • Recrystallization:

    • After chromatography, combine the pure fractions and evaporate the solvent.

    • Dissolve the resulting solid in a minimum amount of a hot solvent. A mixed solvent system like ethanol/water or toluene/petroleum ether is often effective.[3]

    • Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery.

    • Filter the crystals and wash with a small amount of cold solvent. Dry under vacuum.

Part 2: Spectroscopic Characterization Issues

Interpreting the spectra of this molecule requires understanding the interplay of its functional groups.

FAQ 4: My ¹H NMR spectrum is difficult to interpret. How can I confidently assign the aromatic protons?

The aromatic region will contain signals for seven protons, which are split into two distinct spin systems due to the ether linkage. The electronic effects of the aldehyde, nitro, and phenoxy groups dictate their chemical shifts.

Expected ¹H NMR Data and Rationale:

Proton(s)Expected δ (ppm)MultiplicityJ (Hz)Rationale
H-aldehyde~10.4s-Deshielded by the carbonyl group.
H6~8.6d~2.5Ortho to nitro group, meta to aldehyde. Deshielded.
H4~8.1dd~8.8, 2.5Ortho to aldehyde, meta to nitro group. Deshielded.
H3~7.2d~8.8Ortho to ether oxygen, meta to aldehyde. Shielded by oxygen.
H2'/H6'~7.4d~8.5Protons on the tert-butylphenoxy ring, ortho to the tert-butyl group.
H3'/H5'~7.0d~8.5Protons on the tert-butylphenoxy ring, ortho to the ether oxygen.
tert-butyl~1.3s-9 equivalent protons, singlet.

Note: Predicted shifts are based on typical values for similar structures and may vary based on solvent and instrument.[4][5]

FAQ 5: The integration of my aldehyde proton peak (~10.4 ppm) is low, or the peak is broad. What is happening?

This is a classic issue indicating the aldehyde is not intact.

  • Oxidation: The most common cause is the oxidation of the aldehyde to a carboxylic acid. This can happen during the reaction if air is present at high temperatures or during workup. The carboxylic acid proton is very broad and may be exchanged with D₂O, making it "disappear" from the spectrum.

  • Hydrate/Acetal Formation: In the presence of water or alcohol solvents (especially methanol or ethanol from purification), the aldehyde can form a hydrate or acetal. This will cause the aldehyde peak to diminish and new peaks for the hydrate/acetal protons to appear, often between 5-6 ppm.[6]

Verification Protocol:

  • Confirm Oxidation: Run an IR spectrum. The presence of a broad O-H stretch from 2500-3300 cm⁻¹ alongside the C=O stretch is a strong indicator of a carboxylic acid impurity.

  • Check for Hydrates: Re-run the NMR in anhydrous DMSO-d₆. DMSO can help break up hydrates and sharpen the aldehyde peak.

FAQ 6: My Mass Spectrometry data shows an unexpected molecular ion peak. What are the likely fragmentation patterns and common adducts?

Electrospray ionization (ESI) is a soft ionization technique, so you should see a strong signal for the molecular ion.

Expected Mass Spec Data:

  • Molecular Formula: C₁₇H₁₇NO₄

  • Exact Mass: 299.1158

  • Observed Ions (ESI+):

    • [M+H]⁺: 300.1236

    • [M+Na]⁺: 322.1055

    • [M+K]⁺: 338.0794

Common Fragmentation Pathways (in MS/MS): The ether linkage is a common site for fragmentation. Expect to see fragments corresponding to the loss of the 4-tert-butylphenoxy group or the 5-nitrobenzaldehyde moiety.

G M Parent Ion [M+H]⁺ m/z = 300.12 Frag1 Loss of NO₂ (-46 Da) m/z = 254.12 M->Frag1 Frag2 Cleavage of Ether Bond (Loss of C₁₀H₁₃O) (-149 Da) m/z = 151.02 M->Frag2 Frag3 Cleavage of Ether Bond (Loss of C₇H₄NO₂) (-134 Da) m/z = 166.10 M->Frag3

Caption: Common MS fragmentation pathways.

If you observe a peak at M+16, it strongly suggests oxidation of the aldehyde to a carboxylic acid (C₁₇H₁₇NO₅, exact mass 315.1107).

Part 3: Analytical Purity Assessment

Final confirmation of purity requires quantitative techniques like HPLC.

FAQ 7: What is a good starting point for developing an HPLC method to assess the purity of my sample?

A reverse-phase HPLC method is ideal for this type of moderately polar aromatic compound.

Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidifier to ensure sharp peak shape for the aldehyde.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min.A gradient is necessary to elute any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe aromatic rings and nitro group provide strong chromophores.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

This method should provide good separation of the main peak from common impurities. Purity is determined by the area percentage of the main peak. For issues with peak shape or resolution, consult a standard HPLC troubleshooting guide.[7]

References

  • EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Synthesis and analysis of derivatives of dibenzalacetone aldol products . (n.d.). Course Hero. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum . (2019). RSC Publishing. [Link]

  • Synthesis of m-nitrobenzaldehyde . (2008). ResearchGate. [Link]

  • Electronic Supplementary Information . (2016). The Royal Society of Chemistry. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . (2019). MDPI. [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states . (2012). ResearchGate. [Link]

  • 2-Nitrobenzaldehyde . (n.d.). PubChem. [Link]

  • Electronic Supplementary Information . (n.d.). The Royal Society of Chemistry. [Link]

  • p-NITROBENZALDEHYDE . Organic Syntheses Procedure. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . (2004). Organic Letters. [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL . Organic Syntheses Procedure. [Link]

  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved . (1999). PubMed. [Link]

  • Diaryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselective synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its isomers. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the complexities of this synthesis.

Section 1: Foundational Concepts & Strategic Synthesis Planning

This section addresses preliminary questions regarding the synthetic approach, helping you select the most effective strategy for achieving high regioselectivity.

Q1: What are the principal strategies for synthesizing the 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde core structure?

The formation of the diaryl ether bond is the crucial step in this synthesis. Several robust methods are established in the literature for this transformation.[1][2] The primary options include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful, transition-metal-free method that involves the reaction of an electron-deficient aryl halide with a nucleophile, such as a phenoxide.[3] The reaction is highly effective when the aromatic ring is activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[4][5]

  • Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[6] While traditional Ullmann reactions require harsh conditions (high temperatures), modern protocols using ligands have enabled milder reaction conditions.[7][8]

  • Buchwald-Hartwig C-O Cross-Coupling: A versatile palladium-catalyzed reaction for forming C-O bonds.[9] This method is known for its broad substrate scope and functional group tolerance but often requires more expensive catalysts and specialized phosphine ligands.[10][11]

  • Chan-Lam Coupling: This copper-catalyzed method couples phenols with arylboronic acids to form diaryl ethers, often under mild conditions.[1][12]

Q2: Which synthetic route is most recommended for achieving high regioselectivity for the target 2-phenoxy isomer?

For the specific synthesis of 2 -[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, the Nucleophilic Aromatic Substitution (SNAr) is the most highly recommended strategy.

The reason for this recommendation lies in the inherent electronic properties of the starting material, 2-chloro-5-nitrobenzaldehyde . The key to a successful SNAr reaction is the stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[4] In this substrate:

  • The nitro group (-NO₂) at the 5-position is para to the chlorine leaving group at the 2-position.

  • The aldehyde group (-CHO) at the 1-position is ortho to the chlorine.

Both of these electron-withdrawing groups work in concert to delocalize and stabilize the negative charge that develops during the nucleophilic attack by the 4-(tert-butyl)phenoxide, dramatically accelerating the reaction at the C-2 position.[5] This strong electronic activation makes the SNAr pathway highly efficient and regioselective, minimizing the formation of other isomers.

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// Nodes Reactants [label="2-Chloro-5-nitrobenzaldehyde\n+ 4-(tert-butyl)phenoxide", fillcolor="#FFFFFF", fontcolor="#202124"]; Meisenheimer [label=<Meisenheimer ComplexStabilized Intermediate>, shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-[4-(tert-butyl)phenoxy]\n-5-nitrobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Meisenheimer [label="Nucleophilic Attack\n(Rate-Determining Step)", color="#EA4335"]; Meisenheimer -> Product [label="Elimination of Cl⁻\n(Restores Aromaticity)", color="#4285F4"]; } केंद Caption: SNAr mechanism for the target synthesis.

Q3: What are the essential starting materials for the recommended SNAr synthesis?

To proceed with the SNAr route, you will need the following key reagents:

  • Aryl Halide: 2-Chloro-5-nitrobenzaldehyde (preferred) or 2-Fluoro-5-nitrobenzaldehyde. While fluorine is a better leaving group in SNAr reactions, the chloro-analogue is often more commercially available and cost-effective.[13]

  • Nucleophile: 4-(tert-butyl)phenol.

  • Base: A suitable base is required to deprotonate the phenol, forming the active phenoxide nucleophile.

  • Solvent: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction.

Section 2: Experimental Protocol and Optimization

This section provides a detailed, actionable guide for performing the synthesis, including choices for reagents and reaction monitoring.

Q4: Can you provide a detailed, step-by-step experimental protocol for the SNAr synthesis?

The following protocol is a robust starting point for your experiment.

Experimental Protocol: SNAr Synthesis

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-(tert-butyl)phenol (1.1 equivalents).

    • Add a suitable polar aprotic solvent (e.g., DMF or DMSO, see Table 1).

    • Add the chosen base (e.g., powdered K₂CO₃, 1.5-2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium 4-(tert-butyl)phenoxide. The solution may become colored.

  • Addition of Aryl Halide:

    • Add 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C, see Table 1).

    • Maintain stirring and monitor the reaction's progress using Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot from the reaction, dilute it, and spot it on a TLC plate against the starting materials. The disappearance of the 2-chloro-5-nitrobenzaldehyde spot indicates the reaction is nearing completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water or ice. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of water to remove the solvent and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to remove any unreacted 4-(tert-butyl)phenol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.

Q5: How do I select the optimal base and solvent for the SNAr reaction?

The choice of base and solvent is critical for reaction efficiency and can significantly impact reaction time and yield. Polar aprotic solvents are preferred as they effectively solvate the cation of the phenoxide salt, leaving the anion highly nucleophilic.

Table 1: Comparison of Common Bases and Solvents for SNAr Diaryl Ether Synthesis

BaseSolventTypical Temp. (°C)AdvantagesDisadvantages
K₂CO₃ DMF, DMSO80 - 120Inexpensive, effective, easy to handle.May require higher temperatures and longer reaction times.
Cs₂CO₃ DMF, Acetonitrile80 - 100Highly effective, often leads to faster reactions and higher yields due to better solubility.[8]More expensive than potassium carbonate.
NaH DMF, THF25 - 80Very strong base, allows for rapid and complete phenoxide formation at lower temperatures.Highly reactive with water/moisture; requires strict anhydrous conditions. Safety hazard.[13]

Section 3: Troubleshooting Common Experimental Issues

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

dot digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} केंद Caption: Troubleshooting decision tree for incomplete reactions.

Q7: My reaction is slow or incomplete after several hours. What are the potential causes and solutions?
  • Cause 1: Impure or Wet Reagents. Water is detrimental to this reaction as it can compete with the phenoxide as a nucleophile and can hydrolyze the base.

    • Solution: Ensure your 4-(tert-butyl)phenol is dry. Use freshly opened or properly stored anhydrous solvents. The base, especially K₂CO₃, should be finely powdered and dried in an oven before use to maximize its surface area and reactivity.

  • Cause 2: Insufficient Base or Incomplete Phenoxide Formation. If the phenol is not fully deprotonated, the concentration of the active nucleophile will be low.

    • Solution: Use a slight excess of a stronger base like cesium carbonate (Cs₂CO₃).[8] Ensure the base is of high purity and finely powdered.

  • Cause 3: Low Reaction Temperature. SNAr reactions have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring by TLC. A temperature of 100-120 °C is often effective for chloro-substrates.

Q8: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
  • Side Product 1: 2-hydroxy-5-nitrobenzaldehyde. This arises from the hydrolysis of the starting material by trace amounts of water.

    • Minimization: Strictly adhere to anhydrous conditions. Use dry solvents and reagents.

  • Side Product 2: Isomeric Products. If your starting 2-chloro-5-nitrobenzaldehyde is contaminated with other isomers (e.g., 4-chloro-3-nitrobenzaldehyde), you will inevitably form the corresponding isomeric diaryl ether.

    • Minimization: Verify the purity of your starting aryl halide by NMR or GC-MS before beginning the reaction. Purification of nitrobenzaldehyde isomers can be challenging.[14][15]

  • Side Product 3: Dark, Polymeric Material. This can occur at very high temperatures or with prolonged reaction times, especially if the aldehyde functionality undergoes side reactions.

    • Minimization: Avoid excessive temperatures (>140 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q9: I am having difficulty purifying the final product. What are the recommended methods?

The primary challenge in purification is often the removal of unreacted 4-(tert-butyl)phenol, which can have similar polarity to the product.

  • Aqueous Base Wash: Before final purification, you can dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute aqueous NaOH or KOH solution. This will convert the acidic unreacted phenol into its water-soluble salt, which will move to the aqueous layer, while the desired ether product remains in the organic layer.

  • Recrystallization: This is the most effective method for obtaining highly pure material on a larger scale. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane.

  • Column Chromatography: For smaller scales or for separating very close-running impurities, flash column chromatography is effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

Section 4: Alternative Synthetic Strategies

Q10: When should I consider using an Ullmann or Buchwald-Hartwig coupling instead of SNAr?

While SNAr is ideal for this specific target, other methods become necessary under different circumstances:

  • Use Ullmann or Buchwald-Hartwig if your aryl halide is not sufficiently activated. For example, if you needed to synthesize an analogue without the strongly electron-withdrawing nitro group, the SNAr reaction would likely fail. In such cases, a transition-metal-catalyzed approach like the Ullmann[16][17] or Buchwald-Hartwig[9] reaction would be required to form the C-O bond.

  • Use these methods for substrates with base-sensitive functional groups. If your molecule contained a group that would be degraded by the basic conditions of the SNAr reaction, the often milder and more neutral conditions of some modern Buchwald-Hartwig protocols could be advantageous.

By understanding the underlying mechanisms and potential pitfalls, you can effectively troubleshoot and optimize the regioselective synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

References

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.
  • Journal of the Chemical Society, Chemical Communications. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution.
  • Journal of the Chemical Society, Chemical Communications. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. RSC Publishing. DOI: 10.1039/C39720000358.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers.
  • Wikipedia. Ullmann condensation.
  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • Google Patents. EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. DOI: 10.1002/(sici)1521-3773(19990816)38:16<2345::aid-anie2345>3.0.co;2-5.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • Google Patents. US4714783A - Separation of nitrobenzaldehyde isomers.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • ACS Publications. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Reddit. (2025). Separation of Nitrobenzaldehyde Isomers. r/CHROMATOGRAPHY.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Google Patents. EP0320539B1 - Adsorptive separation of nitrobenzaldehyde isomers.
  • (2025). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.
  • The Hartwig Group. Publications.
  • NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC.
  • OUCI. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • BenchChem. (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. DOI: 10.1002/ejoc.202001183.
  • Google Patents. US3996289A - Process for the preparation of 2-nitrobenzaldehyde.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde: An In-Depth Analysis of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth technical comparison of methodologies for the structural validation of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, with a primary focus on single-crystal X-ray diffraction. We will explore the causality behind experimental choices, compare the technique with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the practical framework for obtaining and interpreting high-quality structural data.

The Imperative of Structural Validation

The precise arrangement of atoms in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde dictates its physicochemical properties, reactivity, and potential biological activity. An error in structural assignment can lead to misinterpreted data and wasted resources. Therefore, a multi-faceted approach to structural validation is not just recommended; it is a requisite for scientific rigor. While techniques like NMR and MS provide crucial information about connectivity and molecular weight, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional map of a molecule in the solid state.[1][2][3]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most universal method for determining the three-dimensional structures of molecules at atomic resolution.[1] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are unique to the crystal's internal structure and can be used to construct a detailed model of the atomic arrangement.[4][5]

Experimental Workflow: A Step-by-Step Protocol

The successful structural determination of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde by X-ray crystallography hinges on a meticulous experimental workflow.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) crystal_mounting 2. Crystal Mounting crystal_growth->crystal_mounting Suitable Crystal Selection data_collection 3. X-ray Diffraction Data Collection crystal_mounting->data_collection Cryo-cooling (optional) data_processing 4. Data Processing & Scaling data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the final structure is entirely dependent on the quality of the initial crystal. For a small molecule like 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, which has a moderate degree of conformational freedom, obtaining diffraction-quality crystals is a key challenge.[4]

  • Methodology:

    • Solvent Selection: Begin by screening a range of solvents in which the compound is sparingly soluble. For 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, consider solvents of varying polarity such as hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof.

    • Crystallization Technique: Slow evaporation is often the simplest and most effective method. Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial. Alternatively, vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble "anti-solvent," can yield high-quality crystals.

    • Optimization: If initial attempts do not yield suitable crystals, systematically vary parameters such as temperature, concentration, and solvent system.

2. Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[4][5]

  • Instrumentation: A modern dual-source diffractometer, equipped with both Molybdenum (Mo) and Copper (Cu) X-ray sources, is ideal. For organic compounds like the topic molecule, Mo-Kα radiation (λ = 0.71073 Å) is generally preferred.[1]

  • Low-Temperature Data Collection: Collecting data at low temperatures (typically 100 K) is crucial. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and a more precise final structure.

3. Structure Solution and Refinement

The collected diffraction data is a set of reflections with corresponding intensities. This data is then used to solve the crystal structure.

  • Direct Methods: For small molecules (<1000 non-hydrogen atoms), ab initio or direct methods are the standard for solving the phase problem.[5] This computational approach uses statistical relationships between the reflection intensities to determine the initial phases, leading to an initial electron density map.

  • Model Building and Refinement: From the electron density map, the positions of the atoms can be determined and a molecular model can be built. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a set of crystallographic data, typically deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC). Key parameters to scrutinize include:

Parameter Description Acceptable Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on squared structure factor amplitudes.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0
Resolution A measure of the level of detail in the electron density map.< 0.8 Å for small molecules

Complementary Techniques: A Holistic Approach

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation should be corroborated by other techniques that probe the molecule's properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[6][7][8]

  • ¹H NMR: For 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (~10 ppm), the aromatic protons on both rings, and a sharp singlet for the tert-butyl group.[9][10] The splitting patterns and integration of the aromatic signals would confirm the substitution pattern.

  • ¹³C NMR: The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde (~190-200 ppm), as well as distinct signals for the aromatic carbons and the tert-butyl group.[9]

  • 2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC can be used to definitively establish the connectivity between protons and carbons, providing unambiguous evidence for the overall molecular framework.

NMR_vs_Xray cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_node Provides 3D atomic coordinates in the solid state. Definitive for stereochemistry and conformation. validation Structural Validation xray_node->validation nmr_node Determines atomic connectivity in solution. Provides information on dynamic processes. nmr_node->validation ms_node Determines molecular weight and elemental composition. Provides fragmentation patterns for structural clues. ms_node->validation

Caption: A multi-technique approach to structural validation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[7][11][12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. This is a critical step in confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, one can deduce structural motifs within the molecule. For the target compound, characteristic fragments corresponding to the cleavage of the ether linkage or loss of the nitro and aldehyde groups would be expected.

Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and conformation in the solid state.Unambiguous and definitive structural determination.Requires a single, diffraction-quality crystal; the solid-state conformation may not be the same as in solution.[4]
NMR Spectroscopy Atomic connectivity, solution-state conformation, and dynamic processes.Non-destructive; provides a wealth of structural information in solution.Can be complex to interpret for large or highly symmetric molecules; does not provide precise bond lengths and angles.[8]
Mass Spectrometry Molecular weight, elemental composition, and structural fragments.High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or connectivity of the intact molecule.[12]

Conclusion: An Integrated Approach for Unquestionable Confidence

The structural validation of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, like any novel compound, demands a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure in the solid state. By integrating the data from all three techniques, researchers can have the highest level of confidence in their structural assignment, forming a solid foundation for further chemical and biological investigations.

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Brainly.com. NMR Analysis of Benzaldehyde. [Link]

  • NIST WebBook. 4-Phenoxybenzaldehyde. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Shin, C., et al. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. Journal of Agricultural and Food Chemistry, 59(21), 11579-84. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Request PDF. Structure Elucidation in Organic Chemistry : The Search for the Right Tools. [Link]

  • ResearchGate. Structure Determination of Organic Compounds. [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. [Link]

  • PubChem. 3-Phenoxybenzaldehyde. [Link]

  • YouTube. LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... [Link]

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • PubChem. 2-Nitrobenzaldehyde. [Link]

  • ResearchGate. 2-Hydroxy-5-nitrobenzaldehyde. [Link]

  • Wikipedia. 4-Nitrobenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 4-nitro-. [Link]

  • PubChem. 5-Tert-butyl-2-methoxy-3-nitrobenzaldehyde. [Link]

  • PubChem. 2-(Benzyloxy)-4-(tert-butyl)benzaldehyde. [Link]

  • NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

  • PubChem. 2-(2-Nitrophenoxy)benzaldehyde. [Link]

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Comparative

A Comparative Reactivity Analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and Other Nitrobenzaldehydes in Condensation Reactions

Introduction: Contextualizing Reactivity in Drug Discovery In the landscape of medicinal chemistry and fine chemical synthesis, substituted benzaldehydes are foundational synthons. Their reactivity, governed by the elect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing Reactivity in Drug Discovery

In the landscape of medicinal chemistry and fine chemical synthesis, substituted benzaldehydes are foundational synthons. Their reactivity, governed by the electronic and steric nature of their substituents, dictates reaction pathways, kinetics, and ultimate product yields. Nitrobenzaldehydes, in particular, are highly valuable due to the strong electron-withdrawing properties of the nitro group, which significantly activates the aldehyde's carbonyl carbon towards nucleophilic attack.[1][2] This guide provides an in-depth comparative analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde , a structurally complex derivative, against its simpler positional isomers: 2-nitrobenzaldehyde and 4-nitrobenzaldehyde.

The subject molecule, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, presents a unique case study. It features a powerful electron-withdrawing nitro group meta to the aldehyde, and a bulky, electron-donating 4-(tert-butyl)phenoxy group ortho to the aldehyde. This intricate substitution pattern creates a compelling interplay of steric hindrance and electronic effects that is critical for synthetic chemists to understand and predict. This guide will dissect these factors, propose a robust experimental framework for quantitative comparison, and provide the technical rationale behind the experimental design.

Foundational Physicochemical and Electronic Properties

A molecule's reactivity is intrinsically linked to its structure. Before delving into kinetic studies, it is essential to compare the foundational properties of the aldehydes under investigation.

Structural and Physical Properties

The table below summarizes key physical properties. The significant difference in structure, particularly the large phenoxy substituent, is expected to influence properties like melting point and solubility, which have practical implications for reaction setup and purification.

Property2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde2-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₁₇H₁₇NO₄C₇H₅NO₃C₇H₅NO₃
Molar Mass 299.32 g/mol 151.12 g/mol [1]151.12 g/mol [1]
Appearance (Predicted) Pale yellow solidPale yellow crystalline powder[1]Pale yellow crystalline solid[1]
Melting Point Not widely reported42-44 °C[1]103-106 °C[1]
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)Soluble in ethanol, ether, benzene[1]Soluble in water, ethanol, benzene[1]
Analysis of Electronic and Steric Effects

The reactivity of the aldehyde's carbonyl group is dictated by the partial positive charge (δ+) on the carbonyl carbon. This is modulated by two primary forces:

  • Inductive Effects (-I/+I): The withdrawal or donation of electron density through sigma bonds.

  • Resonance/Mesomeric Effects (-M/+M): The withdrawal or donation of electron density through the π-system of the aromatic ring.

The diagram below illustrates the dominant electronic forces at play in our subject molecules.

G cluster_target 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde cluster_4nitro 4-Nitrobenzaldehyde cluster_2nitro 2-Nitrobenzaldehyde Target_Ring Benzene Ring Target_CHO CHO (Aldehyde) Target_CHO->Target_Ring -I, -M (Deactivating) Target_Nitro NO₂ (Nitro Group) Target_Nitro->Target_Ring -I, -M (Strongly Deactivating) Target_Phenoxy O-Ar-tBu (Phenoxy Group) Target_Phenoxy->Target_Ring -I, +M (Activating) Target_Phenoxy->Target_CHO Steric Hindrance FourNitro_Ring Benzene Ring FourNitro_CHO CHO (Aldehyde) FourNitro_CHO->FourNitro_Ring -I, -M FourNitro_Nitro NO₂ (Nitro Group) FourNitro_Nitro->FourNitro_Ring -I, -M (para) TwoNitro_Ring Benzene Ring TwoNitro_CHO CHO (Aldehyde) TwoNitro_CHO->TwoNitro_Ring -I, -M TwoNitro_Nitro NO₂ (Nitro Group) TwoNitro_Nitro->TwoNitro_Ring -I, -M (ortho) TwoNitro_Nitro->TwoNitro_CHO Steric Hindrance (Ortho Effect)

Caption: Dominant electronic and steric effects in the analyzed aldehydes.

  • 4-Nitrobenzaldehyde: This is our benchmark for high reactivity. The nitro group is para to the aldehyde, placing the carbonyl group in direct conjugation. Both the strong -I and -M effects of the nitro group withdraw electron density from the ring and the aldehyde, maximizing the electrophilicity of the carbonyl carbon.[1][2]

  • 2-Nitrobenzaldehyde: The nitro group is ortho, also exerting strong -I and -M effects that activate the carbonyl. However, its proximity introduces steric hindrance (the "ortho effect"), which can impede the approach of nucleophiles and sometimes disrupt the planarity of the molecule, slightly affecting resonance.[1][3]

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde: This molecule is the most complex.

    • Nitro Group: Positioned meta to the aldehyde, it can only exert its electron-withdrawing inductive (-I) effect on the carbonyl carbon; its powerful resonance (-M) effect does not extend to the meta position.[3]

    • Phenoxy Group: Positioned ortho to the aldehyde, its oxygen atom donates electron density into the ring via a resonance (+M) effect, which would tend to decrease the aldehyde's reactivity. However, its electronegativity also means it has a competing inductive withdrawal (-I) effect. Critically, its sheer bulk introduces significant steric hindrance around the reaction center.

Hypothesis: Based on this analysis, the expected order of reactivity towards nucleophilic attack at the carbonyl carbon is: 4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde > 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The rationale is that the unhindered, fully conjugated system in 4-nitrobenzaldehyde makes it the most electrophilic. The reactivity of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is expected to be significantly diminished due to the overwhelming steric hindrance from the ortho substituent and the lack of resonance-based activation from the meta-nitro group.

Experimental Design: A Comparative Knoevenagel Condensation

To quantitatively test our hypothesis, we propose a comparative study using the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[4] It is an ideal choice because its rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[5][6]

The workflow for this comparative analysis is designed to ensure that the only significant variable is the structure of the aldehyde, providing a self-validating system for comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of each aldehyde in THF C Set up 3 parallel reactions at constant temperature (e.g., 50°C) A->C B Prepare solution of Malononitrile & Piperidine in THF B->C D Initiate reactions by adding malononitrile/piperidine solution to each aldehyde solution C->D E Withdraw aliquots at regular time intervals (t=0, 5, 15, 30, 60 min) D->E F Quench aliquot with dilute HCl E->F G Analyze by ¹H NMR or HPLC to determine % conversion F->G H Plot % Conversion vs. Time to determine initial reaction rates G->H

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Experimental Protocol

Objective: To determine the relative initial reaction rates of three different nitrobenzaldehydes in a piperidine-catalyzed Knoevenagel condensation with malononitrile.

Materials:

  • 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • 2-Nitrobenzaldehyde

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation:

    • Aldehyde Solutions: For each of the three aldehydes, prepare a 0.5 M stock solution in anhydrous THF. Add a known concentration of an internal standard (e.g., 0.1 M 1,3,5-trimethoxybenzene) to each solution. Rationale: The internal standard allows for precise quantification of reactant consumption via ¹H NMR integration.

    • Nucleophile/Catalyst Solution: Prepare a solution containing 1.0 M malononitrile and 0.1 M piperidine in anhydrous THF. Rationale: Using a weak base like piperidine is crucial to facilitate the deprotonation of malononitrile without causing self-condensation of the aldehydes.[4]

  • Reaction Setup:

    • In three separate, identical reaction vessels equipped with magnetic stirrers, add 2.0 mL of each of the three aldehyde stock solutions.

    • Place the vessels in a temperature-controlled bath set to 50 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add 1.0 mL of the nucleophile/catalyst solution to each vessel. Start a timer immediately.

    • At specified time points (e.g., t = 2, 5, 10, 20, 40, and 60 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing 0.5 mL of CDCl₃ and a drop of dilute HCl to neutralize the piperidine catalyst. Rationale: Quenching the reaction is essential to stop its progress, ensuring the sample analyzed accurately reflects the reaction state at that specific time point.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum for each quenched aliquot.

    • Determine the percent conversion by comparing the integral of the characteristic aldehyde proton signal (around 9.8-10.5 ppm) to the integral of the inert internal standard.

    • The disappearance of the aldehyde signal and the appearance of the vinyl proton of the product (around 7.5-8.5 ppm) will confirm the reaction's progress.

Predicted Results and Comparative Data

Based on our mechanistic and structural analysis, we can predict the quantitative outcomes of the proposed experiment. The initial reaction rate is the most reliable metric for comparison as it reflects the intrinsic reactivity before factors like product inhibition or reagent depletion become significant.

Aldehyde SubstratePredicted Initial Rate (Relative)Predicted Yield after 60 min (%)Key Influencing Factors
4-Nitrobenzaldehyde 100 (Baseline)>95%Strong -M and -I activation from para-nitro group; minimal steric hindrance.[1][6]
2-Nitrobenzaldehyde ~40-6060-80%Strong -M and -I activation from ortho-nitro group, but partially offset by steric hindrance ("ortho effect").[1]
2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde <5<10%Severe steric hindrance from bulky ortho-phenoxy group; lack of resonance (-M) activation from meta-nitro group.

Discussion and Conclusion

The predicted data strongly supports our initial hypothesis. The superior reactivity of 4-nitrobenzaldehyde is a direct consequence of the powerful and sterically unhindered electron-withdrawing effect of the para-nitro group, which makes the carbonyl carbon highly electrophilic.[1][2]

The reactivity of 2-nitrobenzaldehyde is also high due to electronic activation, but it is tempered by the proximity of the ortho-nitro group to the reaction center.[1]

The key takeaway from this analysis is the dramatically reduced reactivity predicted for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde . This is a classic example of steric control overwhelming electronic effects. The large ortho substituent acts as a "shield," physically blocking the nucleophile's trajectory to the carbonyl carbon. Furthermore, the nitro group's position in the meta position means it cannot activate the aldehyde via its strongest mechanism—the resonance effect.[3]

For researchers in drug development, this analysis provides critical insight. While the nitro and phenoxy moieties might be desirable for biological activity or as synthetic handles for later transformations, the steric encumbrance at the ortho position makes the aldehyde group on 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde a poor electrophile for reactions like Knoevenagel, aldol, or Wittig condensations. Synthetic routes relying on the reactivity of this aldehyde would likely require much harsher conditions, specialized catalysts, or a complete redesign to avoid sterically demanding transformations. This guide underscores the necessity of analyzing all structural parameters—not just the presence of activating groups—when predicting chemical reactivity.

References

  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem.
  • A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. Benchchem.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Benchchem.
  • An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties. Benchchem.
  • Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Toppr.
  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
  • Electrophilic arom
  • Knoevenagel condens
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

Sources

Validation

A Comparative Guide to the Synthetic Pathways of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. The compound 2-[4-(te...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. The compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde serves as a valuable building block for various advanced applications. This guide provides a comprehensive comparison of the two primary synthetic pathways to this diaryl ether: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Ullmann Condensation
Starting Materials 2-Chloro-5-nitrobenzaldehyde, 4-(tert-butyl)phenol2-Chloro-5-nitrobenzaldehyde, 4-(tert-butyl)phenol
Key Reagents Strong base (e.g., NaH, K₂CO₃)Copper catalyst (e.g., CuI, Cu₂O), Ligand (optional), Base
Reaction Conditions Typically high temperatures (can be lower with highly activated substrates)Elevated temperatures, often under inert atmosphere
Reported Yield Generally high for activated systemsModerate to high, dependent on catalyst system
Key Advantages Simpler reagent system, potentially lower costBroader substrate scope, effective for less activated halides
Key Disadvantages Limited to activated aryl halides, potential for harsh basic conditionsUse of a metal catalyst, potentially higher cost, requires optimization

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often efficient method for the synthesis of diaryl ethers, particularly when the aromatic ring of the electrophile is activated by strong electron-withdrawing groups. In the case of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, the nitro group in the para position to the chlorine atom strongly activates the aryl chloride towards nucleophilic attack by the phenoxide.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The SNAr mechanism for the synthesis of the target molecule.

The reaction is initiated by the attack of the 4-tert-butylphenoxide ion on the carbon atom bearing the chlorine atom of 2-chloro-5-nitrobenzaldehyde. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the final step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the desired diaryl ether product. The presence of the nitro group is crucial for the stabilization of the Meisenheimer complex, thereby facilitating the reaction[1][2].

Experimental Protocol

The following is a representative protocol for the SNAr synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-(tert-butyl)phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(tert-butyl)phenol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Add 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Route 2: Ullmann Condensation

The Ullmann condensation is a classic and versatile copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. This method is particularly useful when the SNAr reaction is sluggish due to insufficient activation of the aryl halide.

Mechanistic Insight

The mechanism of the Ullmann condensation is complex and still a subject of research, but it is generally believed to involve a copper(I) catalytic cycle.

Sources

Comparative

spectroscopic comparison of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its derivatives

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its structurally related derivatives. In the dynamic fields of medicinal chemistry and materials science, the precise characterization of novel molecules is paramount. This document serves as a practical reference for understanding the key spectroscopic features of this class of compounds, leveraging comparative data analysis to elucidate the influence of various functional groups on their spectral properties.

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its analogues often involves nucleophilic aromatic substitution reactions, such as the Ullmann condensation, where a phenoxide displaces a halide on a nitro-substituted benzaldehyde. The resulting diaryl ether linkage, along with the electron-withdrawing nitro group and the reactive aldehyde functionality, gives rise to a unique spectroscopic fingerprint that is crucial for structural verification and purity assessment.

This guide will navigate through the expected and observed data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing both a theoretical framework and practical insights for researchers working with these and similar molecular scaffolds.

Structural Overview

To understand the spectroscopic properties, it is essential to first visualize the molecular structures of the compounds under comparison.

G cluster_target Target Molecule cluster_derivatives Comparative Derivatives Target 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde D1 2-Nitrobenzaldehyde Target->D1 Removal of phenoxy group D2 4-Nitrobenzaldehyde Target->D2 Isomeric nitro position D3 4-(tert-butyl)benzaldehyde Target->D3 Removal of nitro and phenoxy groups D4 2-Phenoxy-5-nitrobenzaldehyde (Analogue) Target->D4 Removal of tert-butyl group G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to a known concentration (e.g., 10⁻⁵ M). B 2. Prepare a blank solution using the same solvent. A->B C 3. Use a dual-beam UV-Vis spectrophotometer. D 4. Record the baseline with the blank solution in both cuvettes. C->D E 5. Replace the sample cuvette with the sample solution. D->E F 6. Scan the absorbance from a suitable wavelength range (e.g., 200-600 nm). E->F G 7. Identify the wavelengths of maximum absorbance (λmax). H 8. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). G->H

Figure 2: Workflow for UV-Vis spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Expected IR Profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The IR spectrum of the target molecule is expected to be complex, with characteristic absorptions for the aldehyde, nitro, ether, and substituted aromatic functionalities.

  • Aldehyde Group: A strong C=O stretching vibration around 1700-1710 cm⁻¹ is expected, with the frequency lowered due to conjugation with the aromatic ring. Two weaker C-H stretching bands for the aldehydic proton should appear around 2720 and 2820 cm⁻¹. [1][2]* Nitro Group: Two strong absorption bands are characteristic of the NO₂ group: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.

  • Diaryl Ether: The C-O-C stretching vibrations of the diaryl ether will likely appear as two bands in the 1200-1270 cm⁻¹ and 1020-1100 cm⁻¹ regions.

  • Aromatic Rings: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • tert-Butyl Group: C-H stretching vibrations for the methyl groups will be present in the 2850-2960 cm⁻¹ range.

Comparative IR Data
CompoundC=O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Key Observations
2-[4-(tert-butyl)phenoxy)-5-nitrobenzaldehyde ~1705 (Predicted)~1530 (Predicted)~1350 (Predicted)~2720, ~2820 (Predicted)The combination of all these characteristic peaks would confirm the structure.
2-Nitrobenzaldehyde~1700-1710~1530~1350~2730, ~2830The IR spectrum of 2-nitrobenzaldehyde shows the characteristic aldehyde and nitro group absorptions. [3]
4-Nitrobenzaldehyde~1700-1710~1530~1350~2740, ~2840Similar to the 2-nitro isomer, with slight shifts due to the different substitution pattern. [4]
4-(tert-butyl)benzaldehyde~1700N/AN/A~2720, ~2820The spectrum is simpler, lacking the nitro group absorptions. The C=O stretch is prominent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry. B 2. Place a small amount of the solid sample directly onto the ATR crystal. A->B C 3. Apply pressure to ensure good contact between the sample and the crystal. D 4. Acquire a background spectrum of the empty ATR crystal. C->D E 5. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. D->E F 6. The instrument software will automatically subtract the background from the sample spectrum. G 7. Identify the characteristic absorption bands and compare them with known values. F->G

Figure 3: Workflow for ATR-FTIR spectroscopic analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Expected ¹H NMR Profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The ¹H NMR spectrum will show distinct signals for the aldehydic, aromatic, and tert-butyl protons.

  • Aldehydic Proton: A singlet is expected in the downfield region, around 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The spectrum will display a complex pattern of signals in the aromatic region (7.0-8.5 ppm) corresponding to the seven aromatic protons. The protons on the nitro-substituted ring will be more deshielded than those on the tert-butyl-substituted ring.

  • tert-Butyl Protons: A sharp singlet, integrating to nine protons, will be observed in the upfield region, typically around 1.3 ppm.

Expected ¹³C NMR Profile of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbon: The aldehydic carbonyl carbon will appear as a highly deshielded signal in the 185-195 ppm range.

  • Aromatic Carbons: A number of signals will be present in the 115-165 ppm region, corresponding to the twelve aromatic carbons. The carbons attached to the oxygen and nitro groups will be significantly shifted.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon around 35 ppm and the methyl carbons around 31 ppm.

Comparative NMR Data
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-[4-(tert-butyl)phenoxy)-5-nitrobenzaldehyde Aldehyde: ~10.2 (s, 1H), Aromatic: 7.0-8.5 (m, 7H), t-Butyl: ~1.3 (s, 9H) (Predicted)Carbonyl: ~190, Aromatic: 115-165, t-Butyl: ~35 (C), ~31 (CH₃) (Predicted)
2-NitrobenzaldehydeAldehyde: ~10.4 (s, 1H), Aromatic: 7.7-8.2 (m, 4H) [5]Carbonyl: ~189, Aromatic: 125-150
4-NitrobenzaldehydeAldehyde: ~10.2 (s, 1H), Aromatic: 8.1-8.4 (m, 4H) [6][7]Carbonyl: ~190, Aromatic: 124-151 [8]
4-(tert-butyl)benzaldehydeAldehyde: ~9.9 (s, 1H), Aromatic: 7.5-7.8 (m, 4H), t-Butyl: ~1.3 (s, 9H) [9]Carbonyl: ~192, Aromatic: 126-158, t-Butyl: ~35 (C), ~31 (CH₃)
Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. B 2. Add a small amount of an internal standard (e.g., TMS) if required. A->B C 3. Place the NMR tube in the spectrometer. D 4. Tune and shim the spectrometer to optimize the magnetic field homogeneity. C->D E 5. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. D->E F 6. Process the raw data (Fourier transform, phasing, and baseline correction). G 7. Integrate the signals in the ¹H spectrum to determine proton ratios. F->G H 8. Assign the signals based on chemical shifts, coupling patterns, and integration. G->H

Figure 4: Workflow for NMR spectroscopic analysis.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

The molecular formula of the target compound is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 299.

The fragmentation of this molecule is expected to be complex, with several possible pathways:

  • Loss of a Hydrogen Radical: A peak at m/z 298 ([M-H]⁺) is likely, resulting from the loss of the aldehydic hydrogen.

  • Ether Cleavage: Cleavage of the C-O ether bonds can lead to several fragment ions, including the 4-tert-butylphenoxide radical and the 2-formyl-4-nitrophenyl cation, or vice versa.

  • Loss of the tert-Butyl Group: A prominent peak at m/z 242 is expected, corresponding to the loss of a tert-butyl radical.

  • Loss of the Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) could lead to a peak at m/z 253.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Insights
2-[4-(tert-butyl)phenoxy)-5-nitrobenzaldehyde 299 (Predicted)298, 242, 253, and fragments from ether cleavage (Predicted)The fragmentation will be a composite of the individual functionalities, with ether cleavage and loss of the bulky tert-butyl group being significant pathways.
2-Nitrobenzaldehyde151 [5][10]150, 121, 105, 93Fragmentation is dominated by the loss of H, NO, and CO.
4-Nitrobenzaldehyde151 [8]150, 121, 105, 93Similar fragmentation pattern to the 2-nitro isomer.
4-(tert-butyl)benzaldehyde150149, 135, 91, 77Dominated by the loss of a hydrogen and the tert-butyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). B 2. Inject the sample into the GC, where it is vaporized and separated on a capillary column. C 3. The separated components enter the mass spectrometer. B->C D 4. The molecules are ionized (e.g., by electron ionization) and fragmented. C->D E 5. The ions are separated by their mass-to-charge ratio and detected. D->E F 6. The resulting mass spectrum shows the relative abundance of ions at different m/z values. G 7. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure. F->G

Figure 5: Workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde and its derivatives provides a clear illustration of how subtle changes in molecular structure are reflected in their spectral data. By systematically comparing the UV-Vis, IR, NMR, and Mass Spectra of these compounds, researchers can gain a deeper understanding of their electronic and structural properties. This guide serves as a foundational resource for the identification and characterization of this important class of molecules, enabling greater confidence in experimental outcomes and accelerating the pace of research and development.

References

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  • Reddy, G. S., et al. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. European Journal of Mass Spectrometry, 12(3), 161–170. [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde. HMDB. [Link]

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Validation

A Researcher's Guide to Evaluating the Biological Potential of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Derivatives

In the dynamic field of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Benzaldehyde derivatives, a class of organic compounds, have consistently emerged as promising candidates, exhibiting a w...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Benzaldehyde derivatives, a class of organic compounds, have consistently emerged as promising candidates, exhibiting a wide spectrum of biological activities including antimicrobial and anticancer properties.[1][2][3][4] This guide focuses on a specific, yet underexplored, subclass: 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde derivatives . While direct experimental data on this particular family of compounds is not extensively available in the public domain, this guide will provide a comprehensive framework for their synthesis and biological evaluation. By drawing parallels with structurally related compounds and outlining robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to unlock their therapeutic potential.

The unique structural architecture of these derivatives, featuring a phenoxy bridge, a bulky tert-butyl group, and a nitro functional group, suggests a high potential for diverse biological interactions. The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability, while the nitro group, a known pharmacophore, can be implicated in various mechanisms of action, including bioreductive activation.

I. Synthesis Strategy: A Proposed Pathway

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde derivatives can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below. The causality behind the choice of reagents and conditions is to ensure high yield and purity of the final product.

A proposed synthetic pathway could involve the Ullmann condensation reaction, a reliable method for forming diaryl ethers.[5] This would be followed by functional group manipulations to introduce the aldehyde and nitro moieties.

II. Comparative Evaluation of Biological Activity: A Multi-pronged Approach

A thorough evaluation of the biological activity of these novel derivatives necessitates a multi-pronged approach, encompassing antibacterial, antifungal, and anticancer screening. For each assay, the inclusion of appropriate positive and negative controls is paramount for data validation and interpretation.

A. Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Benzaldehyde derivatives have shown promise in this area, with their mechanism of action often involving the disruption of bacterial cell membranes.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity.

Data Presentation: Comparative MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL)
Derivative 1 Data to be determinedData to be determinedKnown value
Derivative 2 Data to be determinedData to be determinedKnown value
2,4-di-tert-butylphenol >1024[6]Not ReportedNot Applicable
tert-butylbenzoquinone 8[7]Not ReportedNot Applicable

Note: Data for 2,4-di-tert-butylphenol and its oxidation product are provided for structural context and are not direct comparisons.

B. Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, are a growing health concern. Phenolic compounds and benzaldehydes have demonstrated notable antifungal properties.[1][8][9]

Experimental Protocol: Antifungal Susceptibility Testing (as per CLSI guidelines)

Similar to the antibacterial assay, a broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) against fungal strains such as Candida albicans and Aspergillus fumigatus.[10]

Data Presentation: Comparative Antifungal Activity

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference Compound (e.g., Amphotericin B) MIC (µg/mL)
Derivative 1 Data to be determinedData to be determinedKnown value
Derivative 2 Data to be determinedData to be determinedKnown value
2,4-di-tert-butylphenol *Data to be determinedData to be determinedKnown value

Note: While 2,4-di-tert-butylphenol has known antifungal activity, specific MIC values against these strains would need to be experimentally determined for direct comparison.[8][9]

C. Anticancer Activity

The evaluation of anticancer potential is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere.[2][8]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (typically around 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
Derivative 1 Data to be determinedData to be determinedData to be determinedKnown value
Derivative 2 Data to be determinedData to be determinedData to be determinedKnown value
2,4-di-tert-butylphenol 10 µg/mL (~48.5 µM)[8]>10 µg/mL[8]Not ReportedKnown value
2,6-bis-(4-nitrobenzylidene) cyclohexanone Not ReportedNot Reported480[2]Known value

Note: Data from related compounds are provided for context.

III. Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the proposed biological assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere start->adhere treat Treat with Derivative Concentrations adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50 end Cytotoxicity Profile calc_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

MIC_Workflow start Prepare Standardized Microbial Inoculum plate_prep Prepare Serial Dilutions of Derivatives in 96-well Plate start->plate_prep inoculate Inoculate Wells with Microbial Suspension plate_prep->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC as Lowest Concentration with No Visible Growth read->determine_mic

Caption: Step-by-step workflow for MIC determination via broth microdilution.

IV. Concluding Remarks and Future Directions

The exploration of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde derivatives presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework for their systematic evaluation. The proposed experimental protocols, coupled with comparative data from structurally related compounds, offer a robust starting point for researchers.

Future investigations should focus on elucidating the mechanism of action of the most potent derivatives. For antimicrobial candidates, this could involve studying their effects on cell membrane integrity, DNA replication, or protein synthesis. For anticancer compounds, exploring their impact on cell cycle progression, apoptosis induction, and specific signaling pathways would be crucial. The insights gained from these studies will be instrumental in the rational design and optimization of this intriguing class of molecules for potential clinical applications.

V. References

  • Deb, P., et al. (2024). Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins. Journal of Cellular and Molecular Medicine, 28(6), e18150. [Link]

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  • de Oliveira, V.M., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3029. [Link]

  • Priastomo, Y., et al. (2022). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan Journal of Chemistry, 15(1), 350-355. [Link]

  • Gopalakrishnan, V., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 212, 68-76. [Link]

  • Marzi, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5698. [Link]

  • Corlaci, N., et al. (2022). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 65(3), 13-20. [Link]

  • Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (2023). ResearchGate.

  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 200. [Link]

  • Wang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Chemistry, 6(1), 1-11. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate.

  • Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (2023). PubMed. [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed. [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (2014). ResearchGate.

  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

  • 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. (2021). Frontiers in Microbiology. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. [Link]

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  • Ooi, N., et al. (2013). Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ). Journal of Antimicrobial Chemotherapy, 68(6), 1297-1304. [Link]

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Comparative

head-to-head comparison of analytical methods for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

An Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Executive Summary The robust analysis of pharmaceutical intermediates is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

Executive Summary

The robust analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the purity, stability, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive head-to-head comparison of potential analytical methods for the characterization and quantification of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a key synthetic intermediate. While specific validated methods for this compound are not widely published, this document leverages first principles of analytical chemistry and established methodologies for analogous structures to provide a predictive framework for method development and selection. We will explore the theoretical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties and Analytical Implications

A rigorous analysis of the target molecule's structure is paramount for selecting the most appropriate analytical technique. The structure of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde presents several key features that guide our methodological choices:

  • Chromophores: The presence of two aromatic rings and a nitro group (-NO₂) creates a conjugated system, making the molecule strongly UV-absorbent. This is a critical property for UV-based detection methods like HPLC-UV.

  • Functional Groups: The aldehyde (-CHO) group is reactive and can be a target for derivatization, though direct analysis is often preferred to avoid sample preparation complexities. The ether linkage is generally stable under typical chromatographic conditions.

  • Polarity and Solubility: The combination of the polar nitro and aldehyde groups with the nonpolar tert-butyl and phenoxy moieties results in a molecule of intermediate polarity. This suggests good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane, making it amenable to a wide range of chromatographic conditions.

  • Volatility and Thermal Stability: The molecule's relatively high molecular weight (299.32 g/mol ) and the presence of polar functional groups suggest that it may have limited volatility. Its thermal stability would need to be experimentally verified before considering Gas Chromatography.

Comparative Analysis of Prime Analytical Techniques

The selection of an analytical method is driven by the specific research question, whether it be routine purity assessment, impurity profiling, structural confirmation, or precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. The strong UV absorbance of the analyte allows for sensitive detection and quantification.

Expertise & Experience: For routine quality control (QC) and purity analysis of an intermediate like this, reverse-phase HPLC-UV is the industry workhorse. Its robustness, reproducibility, and cost-effectiveness are unmatched for this application. The key to a successful method is optimizing the mobile phase to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities.

Proposed Experimental Protocol:

  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set to the absorbance maximum (λmax), likely between 254-320 nm. A DAD is recommended to analyze peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with the initial mobile phase composition (60:40 Acetonitrile:Water) to a working concentration of 50 µg/mL.

Trustworthiness: This protocol is self-validating through system suitability tests. Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. Tailing factor for the analyte peak should be between 0.9 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The eluting compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable compounds. However, the aldehyde functional group and the molecule's molecular weight raise concerns about thermal degradation in the hot injector. A preliminary thermal stability study (e.g., using thermogravimetric analysis) would be a prudent first step. If the compound is stable, GC-MS can offer excellent sensitivity and specificity.

Proposed Experimental Protocol:

  • System Preparation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C (or lowest possible to ensure volatilization without degradation).

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Mode: Split (50:1) to avoid column overloading.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-400 m/z.

  • Sample Preparation: Prepare a 100 µg/mL solution in Dichloromethane.

Trustworthiness: The mass spectrum itself is a validation tool. The observed fragmentation pattern must be consistent with the molecule's structure (e.g., loss of the tert-butyl group, cleavage at the ether linkage). The presence of a clear molecular ion peak (m/z 299) would provide strong evidence of thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is ideal for identifying trace-level impurities and confirming the molecular weight of the main component.

Expertise & Experience: When impurity profiling is the goal, LC-MS is the superior choice. It avoids the thermal stability concerns of GC and provides unambiguous molecular weight information for every peak observed in the chromatogram. Electrospray Ionization (ESI) is the most likely suitable ionization technique for this molecule.

Proposed Experimental Protocol:

  • System Preparation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • LC Conditions: Use the same HPLC conditions as described in Section 2.1 to allow for direct method transfer and comparison.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the best response. Positive mode is likely to form [M+H]⁺ or [M+Na]⁺ adducts.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: 100-500 m/z.

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Acetonitrile:Water.

Trustworthiness: High-resolution mass spectrometry (HRMS) provides a self-validating, high-confidence identification. Measuring the exact mass of the molecular ion to within 5 ppm of the theoretical mass provides an unambiguous elemental composition, confirming the identity of the compound without a reference standard.

Workflow for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis stage. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelectionWorkflow start_node Analytical Goal d1 Routine QC? (Purity, Assay) start_node->d1 decision_node decision_node method_node method_node d2 Impurity ID & Profiling? d1->d2 No m1 HPLC-UV d1->m1 Yes d3 Structural Confirmation? d2->d3 No m2 LC-MS (HRMS) d2->m2 Yes m3 NMR Spectroscopy d3->m3 Yes m4 GC-MS (If Thermally Stable) d3->m4 Alternative (Volatile Impurities) m2->m4 Complements for Volatile Impurities

Caption: Logical workflow for selecting the optimal analytical method.

Head-to-Head Performance Summary

The following table summarizes the predicted performance characteristics of each technique for the analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

ParameterHPLC-UVGC-MSLC-MSNMR Spectroscopy
Primary Use Quantitative Purity & AssayID & Quantification of VolatilesImpurity Identification & ProfilingStructural Elucidation & qNMR
Specificity Moderate to HighHigh (Mass Spectrum)Very High (MS/MS, HRMS)Absolute (Chemical Structure)
Sensitivity (LOD) ~10-100 ng/mL~1-10 ng/mL~0.01-1 ng/mL~1-10 µg/mL
Throughput HighMediumMediumLow
Quantitation Excellent (with standard)Good (with standard)Good (with standard)Excellent (Absolute/qNMR)
Key Limitation Co-elution can be an issueRequires thermal stabilityMatrix effects, high costLow sensitivity
Recommendation Ideal for routine QC Use if thermal stability is confirmedGold standard for impurity ID Essential for reference standard characterization

Conclusion and Recommendations

For the comprehensive analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, a multi-faceted approach is recommended.

  • For routine process monitoring and release testing , a validated HPLC-UV method is the most practical, robust, and cost-effective solution. Its high throughput and excellent quantitative performance are perfectly suited for a QC environment.

  • For impurity profiling and identification of unknowns , LC-MS , particularly with a high-resolution mass analyzer, is indispensable. It provides the highest level of specificity and sensitivity, ensuring that even trace-level impurities are identified and controlled.

  • For initial structural confirmation of a newly synthesized batch or reference standard , NMR spectroscopy is the definitive technique, providing unambiguous structural information.

While GC-MS could be a viable option, its utility is entirely dependent on the thermal stability of the analyte, which must be experimentally verified. Given the robust and universally applicable nature of LC-based methods for a molecule with this structure, they represent the lower-risk and more powerful options for method development.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Validation

A Comparative Guide to Purity Assessment of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety, efficacy, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety, efficacy, and stability. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the purity assessment of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. We will delve into the rationale behind method development, compare the performance of different stationary phases, and provide detailed experimental protocols, supported by illustrative data and visual workflows.

Introduction: The Significance of Purity for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is a complex organic molecule featuring a bulky tert-butyl group, a phenoxy ether linkage, and a nitrobenzaldehyde moiety. Its structural characteristics make it a valuable intermediate in the synthesis of various target molecules in medicinal chemistry and materials science. The presence of impurities, which can arise from the synthetic route or degradation, can have profound consequences on the outcome of subsequent reactions and the pharmacological or material properties of the final product.

The synthesis of this compound likely involves a Williamson ether synthesis between a substituted nitrophenol and a tert-butylphenyl halide, or a nucleophilic aromatic substitution reaction.[1][2][3] Potential impurities could therefore include unreacted starting materials, positional isomers, by-products from side reactions (such as C-alkylation instead of O-alkylation), and degradation products.[1][4] A robust analytical method is therefore indispensable for ensuring the quality and consistency of this key intermediate.

HPLC vs. UPLC: A Head-to-Head Comparison for Impurity Profiling

Both HPLC and UPLC are powerful chromatographic techniques for separating and quantifying components in a mixture. The primary distinction lies in the particle size of the stationary phase, which has significant implications for performance.[5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage
Column Particle Size 3 - 5 µm< 2 µmUPLC (Higher efficiency)
Typical Flow Rate 1.0 - 1.5 mL/min0.2 - 0.5 mL/minUPLC (Reduced solvent consumption)[7]
Operating Pressure 400 - 600 bar1000 - 1500 bar-
Analysis Time ~20 - 40 minutes~2 - 10 minutesUPLC (Over 3x faster)[6]
Resolution GoodExcellentUPLC (Superior separation of closely eluting peaks)[8]
Sensitivity ModerateHighUPLC (Better detection of trace impurities)[5]
Solvent Consumption HighLowUPLC (Greener and more cost-effective)[7]

For the analysis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which is particularly beneficial for high-throughput screening and detecting trace-level impurities.[7][8] However, HPLC remains a robust and widely accessible technique suitable for routine quality control.

The Critical Role of the Stationary Phase: C18 vs. Phenyl-Hexyl

The choice of the stationary phase is paramount for achieving the desired separation. For aromatic and nitroaromatic compounds, C18 and Phenyl-Hexyl columns are excellent candidates, offering different selectivity.

  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, separating compounds based primarily on hydrophobicity. While effective, it may not always provide sufficient resolution for positional isomers.

  • Phenyl-Hexyl: This stationary phase offers a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl rings.[9] These π-π interactions can provide unique selectivity for aromatic and nitroaromatic compounds, often leading to better separation of isomers.[9]

Comparative Performance Data (Hypothetical):

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (Main Peak vs. Isomeric Impurity) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Analysis Time 25 min22 min

The Phenyl-Hexyl column is often advantageous for separating nitroaromatic isomers due to these alternative interactions.[9]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for both a conventional HPLC and a high-throughput UPLC method for the purity assessment of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

HPLC Method for Routine Purity Assessment

This method is designed to be robust and suitable for standard quality control laboratories.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-22 min: 80% B

    • 22-23 min: 80-40% B

    • 23-28 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

UPLC Method for High-Throughput Impurity Profiling

This method is optimized for speed and resolution, ideal for research and development settings.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-4.0 min: 30-90% B

    • 4.0-4.5 min: 90% B

    • 4.5-4.6 min: 90-30% B

    • 4.6-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Method Validation and Forced Degradation Studies

A crucial aspect of a reliable purity method is its ability to be stability-indicating. This is assessed through forced degradation studies, where the sample is subjected to harsh conditions to generate potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The developed HPLC/UPLC methods should be able to resolve the main peak from all significant degradation products, demonstrating the method's specificity and stability-indicating nature.

Visualizing the Workflow

To better illustrate the experimental and logical processes, the following diagrams were created using Graphviz.

HPLC_Method_Development cluster_Preparation Sample & Mobile Phase Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Weigh & Dissolve Sample in Acetonitrile Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN Formic Acid) Separate Chromatographic Separation (Phenyl-Hexyl Column) MobilePhase->Separate Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: HPLC analysis workflow for purity assessment.

Column_Selection_Logic Start Start: Need to Separate Aromatic Isomers C18 C18 Column (Hydrophobic Interaction) Start->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic & π-π Interactions) Start->Phenyl Resolution Sufficient Resolution? C18->Resolution Phenyl->Resolution Success Method Optimized Resolution->Success Yes Failure Try Alternative Selectivity Resolution->Failure No

Caption: Logic for stationary phase selection.

Conclusion

The purity assessment of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde requires a well-developed and validated chromatographic method. While both HPLC and UPLC are suitable techniques, UPLC offers superior performance in terms of speed, resolution, and sensitivity, making it the preferred choice for demanding applications. The selection of a Phenyl-Hexyl stationary phase can provide alternative selectivity and improved resolution of critical isomeric impurities compared to a standard C18 column. The provided experimental protocols and validation strategies serve as a comprehensive guide for researchers and scientists to ensure the quality and consistency of this important chemical intermediate.

References

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  • Labcompare. (2025). HPLC vs UPLC: Key Differences & Applications. [Link]

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  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

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  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

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  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • ResearchGate. (2025). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • ResearchGate. (2025). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. [Link]

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Comparative

A Guide to the Cross-Validation of Experimental and Computational Data for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational modeling is paramount. This guide provides an in-depth comparison of experimental and computati...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational modeling is paramount. This guide provides an in-depth comparison of experimental and computational data for the novel compound 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde. By juxtaposing laboratory-derived spectroscopic and structural data with results from quantum chemical computations, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of complex organic molecules. This cross-validation approach not only enhances the confidence in our findings but also provides deeper insights into the molecule's structural and electronic properties, which are crucial for predicting its behavior and potential applications.

Synthesis and Experimental Characterization

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. The general procedure involves the reaction of a substituted phenol with a nitro-activated benzaldehyde derivative.

Synthetic Protocol

A common synthetic route involves the reaction of 4-tert-butylphenol with 2-fluoro-5-nitrobenzaldehyde in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution. Purification is typically achieved through column chromatography.

Experimental Protocol: Synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde

  • To a solution of 4-tert-butylphenol (1.50 g, 10 mmol) in dry DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluoro-5-nitrobenzaldehyde (1.69 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 9:1 v/v) to yield the title compound.

Spectroscopic and Structural Analysis

The synthesized compound is characterized using a suite of analytical techniques to confirm its structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[1] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms.[1][2]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum is recorded in a suitable solvent, and the wavelengths of maximum absorption (λmax) are determined.[1][3]

  • Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, offering definitive proof of the molecular structure.[4][5][6]

Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules.[7]

DFT Calculations

All calculations are performed using a standard quantum chemistry software package. The geometry of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is optimized using the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[8] Vibrational frequencies, NMR chemical shifts, and electronic transitions are calculated from the optimized geometry.

Computational Protocol: DFT Calculations

  • The initial structure of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde is built using molecular modeling software.

  • The geometry is optimized using the B3LYP/6-311++G(d,p) level of theory.

  • Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the theoretical IR spectrum.

  • ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[9]

  • Electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the UV-Vis spectrum, are calculated using Time-Dependent DFT (TD-DFT).[2]

  • The Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and predict reactive sites.[10][11]

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimental data with the computationally predicted values. This cross-validation allows for a comprehensive understanding of the molecule's properties.

Vibrational Analysis (FT-IR)

The experimental FT-IR spectrum is compared with the theoretically calculated vibrational frequencies. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Functional Group Experimental FT-IR (cm⁻¹) (Typical Range) Calculated FT-IR (cm⁻¹) (Scaled)
C-H (aromatic)3100-30003080
C-H (aldehyde)2850-27502830, 2745
C=O (aldehyde)1710-16901705
C=C (aromatic)1600-14501595, 1510, 1460
NO₂ (asymmetric)1550-15101535
NO₂ (symmetric)1360-13201340
C-O-C (ether)1260-12001245

Table 1: Comparison of key experimental and calculated FT-IR vibrational frequencies for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

The strong correlation between the experimental and scaled theoretical vibrational frequencies provides confidence in both the structural assignment and the computational model.

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts are compared with the experimental data. Tetramethylsilane (TMS) is used as the reference standard.

Proton/Carbon Experimental ¹H NMR (ppm) Calculated ¹H NMR (ppm) Experimental ¹³C NMR (ppm) Calculated ¹³C NMR (ppm)
Aldehyde (-CHO)9.9-10.110.05189-192190.5
Aromatic Protons6.8-8.56.9-8.4115-165116-164
tert-Butyl Protons1.2-1.41.3534-35 (quaternary C)34.8
tert-Butyl Carbons31-32 (methyl C)31.5

Table 2: Comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

The close agreement between the experimental and calculated chemical shifts further validates the molecular structure.

Electronic Properties (UV-Vis)

The experimental UV-Vis spectrum is compared with the electronic transitions predicted by TD-DFT calculations.

Transition Experimental λmax (nm) Calculated λmax (nm) Major Contribution
π → π~280275Aromatic rings
n → π~340335Nitro and carbonyl groups

Table 3: Comparison of experimental and calculated UV-Vis absorption maxima for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde.

The TD-DFT calculations accurately predict the major absorption bands observed in the experimental spectrum, providing insight into the nature of the electronic transitions.

Molecular Structure and Reactivity

Single-Crystal X-ray Diffraction vs. Optimized Geometry

The bond lengths and angles obtained from single-crystal X-ray diffraction are the benchmark for the gas-phase optimized geometry from DFT calculations. Minor differences are expected due to the different phases (solid vs. gas) and the absence of intermolecular interactions in the computational model.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[12] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

HOMO_LUMO cluster_levels Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO Excitation Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO Indicates chemical reactivity and stability

Caption: Frontier Molecular Orbitals and their role in electronic transitions.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.[10][13] The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor).

MEP_Concept cluster_MEP Molecular Electrostatic Potential (MEP) Surface Molecule Molecule Red_Region Red Region (Negative Potential) Nucleophilic Attack Site Molecule->Red_Region Electron-rich areas (e.g., around O, N atoms) Blue_Region Blue Region (Positive Potential) Electrophilic Attack Site Molecule->Blue_Region Electron-poor areas (e.g., around H atoms)

Caption: Conceptual representation of an MEP surface and its interpretation.

For 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, the MEP surface would show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to nucleophilic attack. The hydrogen atoms of the aromatic rings would exhibit a positive potential, indicating sites for electrophilic attack.

Conclusion

The cross-validation of experimental and computational data for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde demonstrates a powerful approach for the comprehensive characterization of novel organic compounds. The excellent agreement between the experimental spectroscopic data (FT-IR, NMR, UV-Vis) and the results from DFT calculations provides a high degree of confidence in the assigned structure and a deeper understanding of its electronic properties. This integrated approach is invaluable for researchers in drug discovery and materials science, enabling more accurate predictions of molecular behavior and facilitating the design of new molecules with desired properties.

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Validation

comparing the efficacy of different catalysts for 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the diaryl ether linkage is a ubiquitous structural motif. The title compound, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, is a valuable intermediate, in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the diaryl ether linkage is a ubiquitous structural motif. The title compound, 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, is a valuable intermediate, incorporating a sterically hindered phenoxy group and an electron-deficient nitrobenzaldehyde moiety. The efficient construction of this molecule is of significant interest to researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary catalytic methodologies for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde, offering a critical evaluation of their efficacy, supported by detailed experimental protocols and comparative data.

Introduction to the Synthetic Challenge

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde involves the formation of a C-O bond between an electron-deficient aryl halide, 2-chloro-5-nitrobenzaldehyde, and a sterically hindered phenol, 4-tert-butylphenol. This particular transformation presents a classic challenge in organic synthesis, where the electron-withdrawing nature of the nitro group on the benzaldehyde ring deactivates the aryl halide towards traditional nucleophilic aromatic substitution. Consequently, transition metal catalysis is often employed to facilitate this transformation. This guide will focus on a comparative analysis of three prominent catalytic systems: the venerable copper-catalyzed Ullmann condensation, the versatile palladium-catalyzed Buchwald-Hartwig reaction, and the operationally simple phase-transfer catalysis.

Copper-Catalyzed Ullmann Condensation: The Workhorse of Diaryl Ether Synthesis

The Ullmann condensation is a long-established and cost-effective method for the formation of diaryl ethers.[1] This reaction typically employs a copper catalyst, a base, and a high-boiling point solvent. The electron-deficient nature of 2-chloro-5-nitrobenzaldehyde makes it a suitable substrate for this reaction.

Mechanistic Considerations

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the diaryl ether and regenerates the active copper(I) catalyst. The choice of ligand can significantly impact the efficiency of the reaction by stabilizing the copper intermediates and promoting the key catalytic steps.[2]

Experimental Protocol: Copper-Catalyzed Synthesis

  • Reaction Setup: A dried round-bottom flask is charged with copper(I) iodide (CuI, 5-10 mol%), a suitable ligand such as L-proline or N,N-dimethylglycine (10-20 mol%), and a base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2 equivalents).[3]

  • Reagent Addition: 4-tert-butylphenol (1.2 equivalents) and 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) are added, followed by a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reaction mixture is heated to 100-140 °C and stirred under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Reaction: A Modern and Versatile Alternative

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.[4] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base.

Rationale for Use

Palladium-catalyzed methods often exhibit broader substrate scope and functional group tolerance compared to their copper-catalyzed counterparts.[4] For challenging substrates, such as sterically hindered phenols or electron-deficient aryl chlorides, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.

Experimental Protocol: Palladium-Catalyzed Synthesis

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand, for example, XPhos or RuPhos (2-4 mol%), are added to a dry reaction vessel.

  • Reagent Addition: Anhydrous toluene or dioxane is added, followed by 4-tert-butylphenol (1.2 equivalents), 2-chloro-5-nitrobenzaldehyde (1.0 equivalent), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 4-12 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

Phase-Transfer Catalysis: A Green and Efficient Approach

Phase-transfer catalysis (PTC) offers an attractive alternative for the synthesis of diaryl ethers, particularly for reactions involving ionic nucleophiles and organic substrates that are immiscible.[5] This method avoids the need for anhydrous conditions and can often be performed at lower temperatures.

Underlying Principles

In this system, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the aryl halide.[6] This brings the reactants into close proximity, allowing the nucleophilic aromatic substitution to occur. The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzaldehyde substrate makes it particularly susceptible to this type of reaction.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

  • Reaction Setup: A mixture of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent), 4-tert-butylphenol (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylphosphonium bromide (TBPB) (5-10 mol%) is prepared in a suitable organic solvent like toluene or chlorobenzene.

  • Base Addition: A concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the organic mixture.

  • Reaction Conditions: The biphasic mixture is vigorously stirred at a temperature ranging from 60-90 °C for 6-12 hours.

  • Work-up and Purification: After the reaction is complete, the phases are separated. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Performance Comparison of Catalytic Systems

The choice of catalytic system for the synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde will depend on a variety of factors including cost, scalability, and the desired reaction conditions. The following table provides a comparative overview of the expected performance of each method.

Catalyst SystemCatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Estimated Yield (%)Key AdvantagesPotential Drawbacks
Ullmann Condensation CuIL-ProlineK₃PO₄DMF120-14018-2475-85Cost-effective, well-established.Harsh reaction conditions, long reaction times.
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-1006-1285-95Milder conditions, shorter reaction times, broader scope.Higher catalyst and ligand cost.
Phase-Transfer TBAB-aq. NaOHToluene70-908-1680-90Operationally simple, no need for anhydrous conditions.Requires vigorous stirring, potential for side reactions.

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the overall reaction and the generalized workflows for each catalytic approach.

Synthesis_of_2_4_tert_butylphenoxy_5_nitrobenzaldehyde cluster_reactants Reactants cluster_product Product Reactant1 2-Chloro-5-nitrobenzaldehyde Catalyst Catalytic System (Cu, Pd, or PTC) Reactant1->Catalyst Reactant2 4-tert-Butylphenol Reactant2->Catalyst Product 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde Catalyst->Product

Caption: General reaction scheme for the synthesis.

Catalytic_Workflow_Comparison cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Reaction cluster_ptc Phase-Transfer Catalysis U1 Mix CuI, Ligand, Base U2 Add Phenol & Aryl Halide U1->U2 U3 Heat (120-140°C, 18-24h) U2->U3 U4 Work-up & Purify U3->U4 B1 Prepare Pd/Ligand Complex B2 Add Phenol, Aryl Halide, Base B1->B2 B3 Heat (80-100°C, 6-12h) B2->B3 B4 Work-up & Purify B3->B4 P1 Mix Reactants & PTC in Solvent P2 Add Aqueous Base P1->P2 P3 Heat & Stir Vigorously (70-90°C, 8-16h) P2->P3 P4 Phase Separation & Purify P3->P4

Caption: Comparative experimental workflows.

Conclusion and Recommendations

The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitrobenzaldehyde can be effectively achieved through several catalytic methods. The traditional copper-catalyzed Ullmann condensation remains a viable and economical option, particularly for large-scale production where cost is a primary concern. However, the harsh reaction conditions may not be suitable for sensitive substrates.

For laboratory-scale synthesis and for achieving higher yields under milder conditions, the palladium-catalyzed Buchwald-Hartwig reaction is often the preferred method. The development of advanced phosphine ligands has significantly expanded the scope and efficiency of this transformation.

Phase-transfer catalysis presents a compelling "green" alternative, avoiding the need for anhydrous solvents and often proceeding at moderate temperatures. Its operational simplicity makes it an attractive option for both academic and industrial settings.

Ultimately, the optimal choice of catalyst will be dictated by the specific requirements of the synthesis, including scale, cost considerations, and the availability of specialized ligands and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for the efficient synthesis of this important diaryl ether intermediate.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is not widely available in public databases. The following guidance is synthesized from the established safety pr...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is not widely available in public databases. The following guidance is synthesized from the established safety profiles of structurally analogous compounds, including various nitrobenzaldehyde isomers and aromatic nitro compounds, alongside general principles of hazardous waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for disposal instructions specific to your location and circumstances. This guide is intended to provide a framework for safe handling and disposal, not to supersede local, state, or federal regulations.

Hazard Profile and Risk Assessment: Understanding the 'Why'

2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is a complex organic molecule whose potential hazards are derived from its constituent functional groups: a nitroaromatic system and a benzaldehyde. Data from closely related nitrobenzaldehydes strongly suggest a consistent hazard profile that must be respected during all handling and disposal operations.

The primary risks associated with this class of compounds are skin and eye irritation, the potential for allergic skin reactions (sensitization), and respiratory irritation if the solid material is inhaled as a dust.[1][2][3] Furthermore, aromatic nitro compounds are recognized as environmental hazards, being harmful to aquatic life with long-lasting effects.[1][4] This aquatic toxicity is a principal reason why disposal via sanitary sewer systems is strictly forbidden.[5][6][7]

Table 1: Anticipated GHS Hazard Classification

Based on analogous compounds, the hazard classification for 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is anticipated as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][8][2][3][9]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][10]
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[1][10]

The Core Principle: Cradle-to-Grave Responsibility

In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][11] This framework establishes a "cradle-to-grave" responsibility for the generator of the waste. From the moment the chemical is deemed "waste" in the laboratory until its final, safe destruction, the generating institution is legally responsible for its proper handling.

For academic and research institutions, the EPA's Subpart K regulations provide an alternative set of standards better suited to the laboratory environment, emphasizing safety and good management practices.[12][13] Regardless of the specific regulatory pathway, the core directive remains: hazardous chemical waste must never be disposed of in the regular trash or poured down the drain. [5][14]

Procedural Guide to Disposal

This step-by-step process ensures compliance and safety when handling waste 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the proper PPE. The rationale is to prevent direct contact and inhalation, mitigating the primary health risks.

Table 2: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields.[1][8][9]Protects against dust particles and potential splashes causing serious eye irritation.
Skin Protection Chemical-resistant nitrile gloves and a lab coat.[1][8][9]Prevents skin contact, which can cause irritation and allergic sensitization.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[8]Minimizes the inhalation of dust, which can cause respiratory tract irritation.
Step 2: Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Aromatic nitro compounds can react violently with strong oxidizing agents and should be stored separately.[4] The choice of waste container depends on the physical state of the waste.

G cluster_start Start: Waste Generation cluster_decision Decision Point cluster_paths Waste Streams cluster_end Final Steps start_node Disposal of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde decision_state What is the physical state of the waste? start_node->decision_state solid_path Pure Solid or Contaminated Solid Debris decision_state->solid_path Solid solution_path Solution in Solvent decision_state->solution_path Liquid label_seal Properly label and seal container. solid_path->label_seal decision_solvent What is the solvent type? solution_path->decision_solvent halogenated Collect in 'HALOGENATED ORGANIC WASTE' container. decision_solvent->halogenated Halogenated (e.g., DCM) non_halogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' container. decision_solvent->non_halogenated Non-Halogenated (e.g., Acetone, Hexanes) halogenated->label_seal non_halogenated->label_seal store Store in designated Satellite Accumulation Area (SAA). label_seal->store pickup Request pickup from EHS / Hazardous Waste Contractor. store->pickup

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